6-(butylamino)-1H-pyrimidine-2,4-dione
Description
The exact mass of the compound 2,4(1H,3H)-Pyrimidinedione, 6-(butylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(butylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-9-6-5-7(12)11-8(13)10-6/h5H,2-4H2,1H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYJBXCNELPXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309549 | |
| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28484-86-8 | |
| Record name | NSC212274 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Alkylamino)-1H-pyrimidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Chemical Properties
Detailed experimental data for the target compound, 6-(butylamino)-1H-pyrimidine-2,4-dione, is not extensively documented. However, a closely related compound, 6-(Butylamino)-1-methylpyrimidine-2,4(1H,3H)-dione , is commercially available and has the CAS Number 445481-65-2 . The general chemical properties of 6-(alkylamino)-1H-pyrimidine-2,4-diones can be inferred from related structures.
General Characteristics
6-(Alkylamino)-1H-pyrimidine-2,4-diones are derivatives of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an amino group at the 6-position and further substitution on this amine can significantly influence the molecule's physicochemical properties and biological activity.
The table below summarizes computed and experimental data for representative pyrimidine-2,4-dione derivatives to provide an expected range of properties for this compound.
| Property | 6-Aminouracil | 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione |
| IUPAC Name | 6-aminopyrimidine-2,4(1H,3H)-dione[1] | 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione[2] | 6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione[3] |
| Synonyms | 6-Amino-1H-pyrimidine-2,4-dione, 4-Amino-2,6-dihydroxypyrimidine[1] | NSC212282[2] | Not Available |
| CAS Number | 873-83-6[1] | 28484-82-4[2] | 92521-64-7 |
| Molecular Formula | C4H5N3O2[1] | C14H17N3O2[2] | C11H20N4O2[3] |
| Molecular Weight | 127.10 g/mol [1] | 259.30 g/mol [2] | 240.30 g/mol [3] |
| Melting Point | >300 °C | Not Available | Not Available |
| Solubility | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
Synthesis and Experimental Protocols
The synthesis of 6-substituted pyrimidine-2,4-dione derivatives often starts from readily available pyrimidine precursors. A general and common method involves the nucleophilic substitution of a suitable leaving group at the 6-position of the pyrimidine ring with the desired amine.
General Synthesis of 6-Aminopyrimidine-2,4-diones
A representative protocol for the synthesis of the parent 6-aminopyrimidine-2,4-dione is as follows:
-
Reaction Setup: A mixture of urea (1.0 mol), cyanoacetic acid (1.1 mol), and acetic anhydride (5 mL) is prepared in a reaction vessel.
-
Heating: The mixture is heated at 100-120°C for approximately 3 hours.
-
Work-up: The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.
-
Precipitation: The cooled residue is treated with a 5% sodium hydroxide solution, leading to the precipitation of 6-aminopyrimidine-2,4-dione.[4]
-
Purification: The precipitate can be further purified by recrystallization.
To synthesize this compound, a plausible route would involve the reaction of a 6-halopyrimidine-2,4-dione with butylamine. The general workflow for such a synthesis is depicted below.
Potential Biological Significance and Signaling Pathways
Pyrimidine derivatives are known to interact with a variety of biological targets due to their structural similarity to endogenous nucleobases. They have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[4] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid biosynthesis or other cellular signaling pathways.
For instance, certain pyrimidine derivatives have been shown to act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthetase, which are crucial for DNA synthesis.[4] By blocking these enzymes, they can disrupt the proliferation of rapidly dividing cells, such as cancer cells.
The following diagram illustrates a generalized mechanism of action for pyrimidine-based enzyme inhibitors.
Conclusion
While specific data on this compound is limited, the broader class of 6-(alkylamino)-pyrimidine-2,4-diones represents a valuable scaffold in medicinal chemistry. The synthetic routes are generally well-established, and the potential for diverse biological activities makes them attractive candidates for further research and drug development. Researchers interested in this specific compound are encouraged to pursue its synthesis and biological evaluation to fill the existing knowledge gap.
References
- 1. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione | C14H17N3O2 | CID 309844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | C11H20N4O2 | CID 71329106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
An In-depth Technical Guide to the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. This document outlines two primary pathways for the synthesis of the key intermediate, 6-chlorouracil, followed by a detailed protocol for its subsequent amination to yield the target compound. All quantitative data is presented in structured tables, and experimental procedures are described in detail.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the preparation of the precursor, 6-chlorouracil. Two common methods for synthesizing this intermediate are presented:
-
Pathway A: Starting from the commercially available 2,4,6-trichloropyrimidine.
-
Pathway B: A multi-step synthesis commencing with diethylmalonate and urea to form barbituric acid, which is then chlorinated.
The second step involves the nucleophilic substitution of the chlorine atom in 6-chlorouracil with butylamine to afford the final product.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of 6-Substituted Uracil Derivatives
Introduction: Uracil, a fundamental pyrimidine base of RNA, presents a versatile scaffold for medicinal chemistry. Modifications to the uracil ring, particularly at the 6-position, have given rise to a diverse class of compounds with a broad spectrum of biological activities. These derivatives have been extensively explored for their potential as therapeutic agents, demonstrating significant antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive overview of the biological activities of 6-substituted uracil derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Antimicrobial Activity of 6-Substituted Uracil Derivatives
A prominent class of 6-substituted uracils, the 6-anilinouracils, has emerged as potent and selective antibacterial agents, particularly against Gram-positive bacteria.
Mechanism of Action
The primary mechanism of action for 6-anilinouracils is the selective inhibition of the replication-specific DNA polymerase III (Pol IIIC), an enzyme essential for chromosomal replication in Gram-positive bacteria.[1][2][3] These compounds act as structural analogs of deoxyguanosine triphosphate (dGTP). They mimic the guanine moiety, forming three hydrogen bonds with cytosine in the template DNA strand.[1] This interaction allows the aryl substituent at the 6-position to bind to a specific site on the Pol IIIC enzyme, sequestering it into a non-productive complex with the template-primer DNA and halting replication.[1] This targeted action validates DNA polymerase III as a viable target for developing new antimicrobials to combat resistant Gram-positive pathogens.[1]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of several 6-anilinouracil derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| HB-EMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |
| MB-EMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |
| HB-IMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |
| MB-IMAU | S. aureus ATCC 25923 | 8-32 | 8-32 | [1] |
| HB-EMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |
| MB-EMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |
| HB-IMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |
| MB-IMAU | E. faecalis ATCC 29212 | 4-8 | 8-32 | [1] |
| Compound 6h | S. aureus | 3.9 | N/A | [4] |
| Compound 6h | B. subtilis | 7.81 | N/A | [4] |
| Compound 6h | E. coli | 15.62 | N/A | [4] |
| Compound 6h | P. aeruginosa | 31.25 | N/A | [4] |
N/A: Data not available
Experimental Protocol: Broth Dilution Method for MIC/MBC Determination
The broth dilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.
-
Preparation: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 colony-forming units/mL). A positive control (broth with inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: The preparations are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from each tube showing no growth is subcultured onto an agar plate. After incubation, the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability is identified as the MBC.
Visualization: Mechanism of DNA Polymerase III Inhibition
Caption: Inhibition of bacterial DNA polymerase III by 6-anilinouracil derivatives.
Antiviral Activity of 6-Substituted Uracil Derivatives
Derivatives of 6-substituted uracil have shown promise as antiviral agents, particularly against human immunodeficiency virus-1 (HIV-1) and herpes simplex-1 virus (HSV-1).[5][6]
Mechanism of Action
Many 6-substituted uracils function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] Unlike nucleoside analogs, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates the catalytic site and prevents the conversion of viral RNA into DNA. Thio analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), which are related to 6-substituted uracils, have been found to be extremely potent against HIV-1.[6]
Quantitative Data: In Vitro Antiviral Activity
The antiviral potency of these compounds is typically evaluated by their 50% effective concentration (EC₅₀) and their cytotoxicity by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a crucial measure of the compound's therapeutic window.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Compound 5b | HSV-1 | Marginal Activity | >100 | N/A | [5] |
| Compound 5b | HIV-1 | Marginal Activity | >25 | N/A | [5] |
| Compound 5f | HIV-1 | Marginal Activity | >25 | N/A | [5] |
Marginal Activity: As described in the source, specific quantitative data was not provided. N/A: Data not available
Experimental Protocol: Cell-Based Antiviral Assay
-
Cell Culture: Host cells susceptible to the virus (e.g., MT-4 cells for HIV-1) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compounds.
-
Viral Infection: The cells are then infected with a known titer of the virus. Control wells include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).
-
Quantification of Viral Activity (EC₅₀): The extent of viral replication or CPE is measured. A common method is the MTT assay, which measures the metabolic activity of viable cells. The EC₅₀ is the compound concentration that inhibits viral replication by 50% compared to the untreated control.
-
Quantification of Cytotoxicity (CC₅₀): In parallel, uninfected cells are treated with the same compound dilutions to assess cytotoxicity. The CC₅₀ is the concentration that reduces cell viability by 50%.
Visualization: Inhibition of Viral Reverse Transcriptase
Caption: Allosteric inhibition of reverse transcriptase by NNRTI-type 6-uracil derivatives.
Anticancer Activity of 6-Substituted Uracil Derivatives
6-substituted uracils exhibit anticancer properties through various mechanisms, including the inhibition of key enzymes involved in tumor growth and angiogenesis.
Mechanisms of Action
-
Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme involved in pyrimidine salvage pathways and is also an angiogenic factor. Its expression is often elevated in solid tumors. Certain 6-substituted uracil analogs, such as 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), act as competitive inhibitors of TP, thereby blocking its pro-angiogenic activity.[8] This inhibition can prevent the migration of endothelial cells, a critical step in the formation of new blood vessels that supply tumors.[8]
-
Thymidylate Synthase (TYMS) Inhibition: TYMS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[9][10] Inhibition of TYMS leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells. Several novel uracil derivatives have been designed and evaluated as TYMS inhibitors.[9][10]
-
Direct Cytotoxicity: Many derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including liver (HepG2, Huh7), breast (MCF-7), and lung (A549) cancers.[11][12]
Quantitative Data: In Vitro Anticancer and Enzyme Inhibition Activity
| Compound | Target/Cell Line | Activity Type | Value | Reference |
| AEAC | Thymidine Phosphorylase | Kᵢ | 165 nM | [8] |
| Compound 14 | MCF-7 (Breast) | IC₅₀ | 12.38 µM | [11] |
| Compound 15 | MCF-7 (Breast) | IC₅₀ | 33.30 µM | [11] |
| Compound 16 | MCF-7 (Breast) | IC₅₀ | 14.37 µM | [11] |
| 5-Fluorouracil | MCF-7 (Breast) | IC₅₀ | 11.79 µM | [11] |
| Compound 16 | Huh7 (Liver) | IC₅₀ | 14.08 µM | [11] |
| 5-Fluorouracil | Huh7 (Liver) | IC₅₀ | 14.89 µM | [11] |
| Compound 4j | MCF-7 (Breast) | IC₅₀ | 16.18 µM | [12] |
| Compound 4j | HEPG-2 (Liver) | IC₅₀ | 7.56 µM | [12] |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate (thymidine), and the TP enzyme.
-
Inhibitor Addition: Various concentrations of the test inhibitor (e.g., AEAC) are added to the reaction mixture.
-
Incubation: The reaction is initiated and allowed to proceed for a defined time at a specific temperature.
-
Measurement: The activity of TP is determined by measuring the rate of phosphorolysis of thymidine. This can be monitored spectrophotometrically by coupling the reaction to another enzyme, xanthine oxidase, which oxidizes the product (thymine) and generates a chromogenic product.
-
Kᵢ Calculation: The inhibitor constant (Kᵢ) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using kinetic models, such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Visualizations: Anticancer Mechanisms of Action
Caption: Inhibition of Thymidine Phosphorylase (TP) driven angiogenesis.
Caption: Inhibition of Thymidylate Synthase (TYMS) and disruption of DNA synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtrends.net [researchtrends.net]
- 8. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors [ouci.dntb.gov.ua]
- 11. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 12. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Pyrimidine-2,4-dione Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine-2,4-dione scaffold, a core component of naturally occurring nucleobases like uracil and thymine, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to mimic endogenous molecules allows for interactions with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the mechanisms of action of pyrimidine-2,4-dione compounds, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold.
Molecular Targets and Mechanism of Action
Pyrimidine-2,4-dione derivatives exert their biological effects by interacting with a diverse range of protein targets, leading to the modulation of critical cellular processes. The primary mechanisms of action can be broadly categorized as enzyme inhibition and receptor antagonism.
Enzyme Inhibition
A significant number of pyrimidine-2,4-dione compounds function as enzyme inhibitors, targeting key players in various pathological signaling cascades.
1. Dihydroorotate Dehydrogenase (DHODH) Inhibition and Pyrimidine Biosynthesis:
One of the most well-established mechanisms of action for pyrimidine-2,4-dione derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, making it a critical target in rapidly proliferating cells, such as cancer cells and activated immune cells.[1][2][3] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[1] This mechanism is the basis for the clinical use of DHODH inhibitors in the treatment of autoimmune diseases and their investigation as anticancer agents.[1][2]
2. Dihydropyrimidine Dehydrogenase (DPD) Inhibition:
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-fluorouracil (5-FU).[4][5] Certain pyrimidine-2,4-dione analogues can act as inhibitors of DPD. This inhibition is of significant clinical importance as it can prevent the rapid breakdown of 5-FU, thereby increasing its therapeutic efficacy and overcoming drug resistance.[4] Genetic variations in the DPD gene leading to reduced enzyme activity are associated with severe toxicity to fluoropyrimidine-based chemotherapies.[6][7][8][9]
3. Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition:
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an atypical serine/threonine kinase.[10][11] eEF-2K phosphorylates and inactivates eukaryotic elongation factor-2 (eEF-2), a key component of the protein synthesis machinery.[10] Inhibition of eEF-2K by these compounds can restore protein synthesis, a process often suppressed in cancer cells under conditions of nutrient deprivation.[10]
4. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition:
Pyrano[2,3-d]pyrimidine-2,4-dione analogues have demonstrated potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[1][12] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[12]
5. D-dopachrome Tautomerase (D-DT) Inhibition:
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of D-dopachrome tautomerase (D-DT), a pro-inflammatory cytokine.[5][9][13][14] By inhibiting the tautomerase activity of D-DT, these compounds can suppress inflammatory responses, suggesting their potential in the treatment of inflammatory diseases.[13]
6. Dual Bromodomain-containing protein 4 (BRD4) and Polo-like Kinase 1 (PLK1) Inhibition:
Novel aminopyrimidine-2,4-dione derivatives have been developed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like Kinase 1 (PLK1).[15][16] BRD4 is an epigenetic reader involved in the transcription of key oncogenes, while PLK1 is a critical regulator of mitosis.[15] The dual inhibition of these targets offers a synergistic approach to cancer therapy by simultaneously targeting gene expression and cell division.[15]
Receptor Antagonism
1. P2X7 Receptor Antagonism:
Pyrimidine-2,4-dione derivatives have been developed as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[2][17][18][19] Overactivation of the P2X7 receptor is implicated in various inflammatory and neurodegenerative diseases.[17][18] By blocking this receptor, these compounds can inhibit the release of pro-inflammatory cytokines, such as IL-1β, and prevent downstream inflammatory signaling.[17]
Signaling Pathways
The interaction of pyrimidine-2,4-dione compounds with their molecular targets initiates a cascade of downstream signaling events, ultimately leading to the observed physiological effects.
RAF-MEK-ERK Signaling Pathway
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival.[20] Constitutive activation of this pathway is a hallmark of many cancers.[20] By inhibiting key kinases in this cascade, these compounds can effectively suppress tumor growth.[20]
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
P2X7 Receptor-Mediated Inflammatory Signaling
Pyrimidine-2,4-dione antagonists of the P2X7 receptor block ATP-induced activation and subsequent downstream signaling, which includes the assembly of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.
Caption: Antagonism of P2X7 receptor signaling.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various pyrimidine-2,4-dione derivatives against their respective targets and cancer cell lines.
Table 1: Enzyme Inhibitory Activity of Pyrimidine-2,4-dione Derivatives
| Compound Class | Target Enzyme | Compound | IC50 | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Compound 6 | 420 nM | [10][11] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | Compound 9 | 930 nM | [10][11] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Compound S2 | 4.06 ± 0.18 nM | [1][12] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Compound S7 | 3.61 ± 0.15 nM | [1][12] |
| Aminopyrimidine-2,4-dione | BRD4 | Compound 4 | 0.029 µM | [15][16] |
| Aminopyrimidine-2,4-dione | PLK1 | Compound 4 | 0.094 µM | [15][16] |
| Aminopyrimidine-2,4-dione | BRD4 | Compound 7 | 0.042 µM | [15][16] |
| Aminopyrimidine-2,4-dione | PLK1 | Compound 7 | 0.02 µM | [15][16] |
| Thieno[2,3-d]pyrimidine-2,4-dione | D-dopachrome tautomerase | Compound 5d | 1.0 µM | [13] |
Table 2: P2X7 Receptor Antagonistic Activity of Pyrimidine-2,4-dione Derivatives
| Compound Class | Compound | IC50 | Reference |
| Pyrimidine-2,4-dione | Derivative 18m | 10-30 nM | [17][18] |
| Pyrimidine-2,4-dione | Derivatives 19g-i, 19k | 10-30 nM | [17][18] |
Table 3: Antiproliferative Activity of Pyrimidine-2,4-dione Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | Compound | IC50 | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | Compound 14m | Not specified | [20] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | A375 (Melanoma) | Compound 14m | Not specified | [20] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | SK-MEL-2 (Melanoma) | Compound 14m | Not specified | [20] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | SK-HEP-1 (Liver) | Compound 14m | Not specified | [20] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | Compound S2 | 2.65 ± 0.05 µM | [1][12] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 (Breast) | Compound S7 | 1.28 ± 1.12 µM | [1][12] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | HCT116 (Colon) | Compound S8 | 2.76 ± 0.06 µM | [1][12] |
| Indazol-pyrimidine | MCF-7 (Breast) | Compound 75 | 1.629 µM | [21] |
| Indazol-pyrimidine | MCF-7 (Breast) | Compound 76 | 1.841 µM | [21] |
| Pyrimidine-bridged combretastatin | MCF-7 (Breast) | Compound 34 | 4.67 µM | [21] |
| Pyrimidine-bridged combretastatin | A549 (Lung) | Compound 35 | 3.71 µM | [21] |
| Pyrimidine-2-thione | HCT-116 (Colon) | Compound 69 | 10.72 µM | [21] |
| Pyrimidine-2-thione | HepG-2 (Liver) | Compound 69 | 18.95 µM | [21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to characterize the activity of pyrimidine-2,4-dione compounds.
Synthesis of Pyrimidine-2,4-dione Derivatives
A general method for the synthesis of N-(2-Chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine involves the reaction of 2,4-dichloropyrimidine or 5-fluoro-2,4-dichloropyrimidine with 5-aminoindazole in ethanol with triethylamine as a base, followed by refluxing.[22] The synthesis of other pyrimidine derivatives often involves multi-step reactions starting from commercially available precursors, with purification achieved through techniques like column chromatography and recrystallization.[23][24][25][26]
Caption: General workflow for the synthesis of pyrimidine-2,4-dione derivatives.
In Vitro Kinase Inhibition Assay (e.g., eEF-2K)
-
Reagents and Materials: Recombinant human eEF-2K, kinase buffer, ATP, substrate peptide, pyrimidine-2,4-dione compound, 96-well plates, plate reader.
-
Procedure: a. Prepare serial dilutions of the pyrimidine-2,4-dione compound in kinase buffer. b. In a 96-well plate, add the recombinant eEF-2K enzyme to each well. c. Add the diluted compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the kinase activity by measuring the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
-
Reagents and Materials: HEK293 cells stably expressing the human P2X7 receptor, cell culture medium, ATP, ethidium bromide (EtBr), pyrimidine-2,4-dione compound, 96-well black plates, fluorescence plate reader.[2][18]
-
Procedure: a. Seed the P2X7R-expressing HEK293 cells in a 96-well black plate and allow them to adhere overnight. b. Wash the cells with a low-divalent cation solution. c. Pre-incubate the cells with various concentrations of the pyrimidine-2,4-dione compound for a specified time (e.g., 15 minutes). d. Add a solution containing ATP (to activate the P2X7 receptor) and EtBr to the wells. e. Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes). f. Measure the fluorescence of the intracellular EtBr using a fluorescence plate reader (excitation ~525 nm, emission ~600 nm). g. Calculate the percentage of inhibition of EtBr uptake for each compound concentration and determine the IC50 value.
PARP-1 Inhibition Assay
-
Reagents and Materials: Recombinant human PARP-1, assay buffer, NAD+, activated DNA, pyrimidine-2,4-dione compound, 96-well plates, plate reader capable of measuring the product (e.g., colorimetric or fluorescent).[12]
-
Procedure: a. Prepare serial dilutions of the pyrimidine-2,4-dione compound. b. In a 96-well plate, add the recombinant PARP-1 enzyme, activated DNA, and the diluted compound. c. Incubate for a short period to allow for inhibitor binding. d. Initiate the reaction by adding NAD+. e. Incubate the plate at room temperature for a specified time. f. Stop the reaction and measure the amount of PARP-1 activity, which is often detected by the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR). g. Calculate the percentage of inhibition and determine the IC50 value.
Cell Proliferation (MTT) Assay
-
Reagents and Materials: Cancer cell lines, cell culture medium, pyrimidine-2,4-dione compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, spectrophotometer.
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the pyrimidine-2,4-dione compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding DMSO to each well. e. Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer. f. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion
Pyrimidine-2,4-dione and its derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their ability to interact with a wide range of biologically important targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of the core mechanisms of action of these compounds, summarizing key molecular targets, affected signaling pathways, and relevant quantitative data. Furthermore, the inclusion of detailed experimental protocols offers a practical resource for researchers working to further elucidate the therapeutic utility of this important chemical scaffold. The continued exploration of the structure-activity relationships and mechanisms of action of pyrimidine-2,4-dione derivatives will undoubtedly lead to the development of novel and effective therapies for a multitude of human diseases.
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPYD (DPD) activity score calculator (CPIC guidelines). Genotype guided dosing [cancercalc.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 22. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 23. Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Design, Molecular Modeling and Synthesis of Some New Purine-diones and Pyridopyrimidine-diones with Anticancer Activity | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Discovery of 6-(butylamino)-1H-pyrimidine-2,4-dione Structural Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of structural analogs of 6-(butylamino)-1H-pyrimidine-2,4-dione, a scaffold of significant interest in medicinal chemistry. This document details synthetic methodologies, summarizes key quantitative biological data, and elucidates potential mechanisms of action, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Introduction
The 1H-pyrimidine-2,4-dione (uracil) core is a fundamental heterocyclic structure found in nucleic acids and serves as a privileged scaffold in drug discovery. Derivatives of this core, particularly those substituted at the 6-position, have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an amino group at the C6 position, further substituted with alkyl chains, offers a versatile handle for modulating the physicochemical and pharmacological properties of these compounds. This guide focuses on the exploration of structural analogs of this compound, highlighting their therapeutic potential and the experimental approaches to their discovery and evaluation.
Synthetic Strategies
The synthesis of 6-(alkylamino)-1H-pyrimidine-2,4-dione analogs typically commences from readily available starting materials such as 6-chlorouracil or 6-amino-1,3-dimethyluracil. A general and adaptable synthetic route involves the nucleophilic substitution of a leaving group at the 6-position of the uracil ring with the desired alkylamine.
A representative synthetic workflow is depicted below:
Further functionalization can be achieved, for instance, by nitrosation at the 5-position followed by reduction to introduce an amino group, which can then be further modified.
Biological Activities and Structure-Activity Relationships
Structural analogs of this compound have been investigated for various therapeutic applications, with anticancer activity being a primary focus. The mechanism of action often involves the inhibition of key enzymes essential for cell proliferation and survival.
Anticancer Activity
The pyrimidine-2,4-dione scaffold is known to mimic endogenous pyrimidines, thereby interfering with nucleic acid metabolism. This can lead to the inhibition of enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthetase, which are crucial for DNA synthesis and repair. The substitution at the 6-position plays a critical role in modulating the inhibitory potency and selectivity of these compounds.
While specific data for this compound is limited in the public domain, studies on analogous compounds provide valuable insights into the structure-activity relationship (SAR). For instance, the length and nature of the alkyl chain at the 6-amino position can significantly influence biological activity.
Table 1: Anticancer Activity of 6-Amino-1H-pyrimidine-2,4-dione Analogs
| Compound/Analog | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | K562 (human chronic myeloid leukemia) | > 97 µM | [1] |
| 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | Jurkat (human T lymphocyte carcinoma) | > 97 µM | [1] |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (cervical cancer) | 0.03 µM | [2] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S2) | MCF-7 (breast cancer) | 2.65 ± 0.05 µM | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | MCF-7 (breast cancer) | 1.28 ± 1.12 µM | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 (breast cancer) | 0.66 ± 0.05 µM | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | HCT116 (colorectal cancer) | 2.76 ± 0.06 µM | [3] |
Note: The presented data is for structurally related analogs and not for this compound itself. The activity of fused pyrimidine systems may not be directly comparable to the monocyclic core.
Kinase Inhibition
Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The pyrrolo[2,3-d]pyrimidine scaffold, an analog of the purine nucleus, has shown particular promise in this area.
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound | Target Kinase | Activity (IC50) | Reference |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 nM | [4] |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 nM | [4] |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 136 nM | [4] |
| Pyrimidine derivative 33 | JAK1 | 2.1 nM | [5] |
| Pyrimidine derivative 33 | JAK2 | 12 nM | [5] |
| Pyrimidine derivative 33 | JAK3 | 923 nM | [5] |
| Pyrimidine derivative 33 | TYK2 | 12 nM | [5] |
Signaling Pathway Involvement
The anticancer effects of pyrimidine-2,4-dione analogs can be attributed to their modulation of critical cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, related heterocyclic compounds have been shown to inhibit the RAF-MEK-ERK (MAPK) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Inhibition of this pathway, potentially at the level of RAF kinases, would lead to a downstream cascade of events culminating in the suppression of transcription factors responsible for cell growth and survival, ultimately inducing apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 6-(alkylamino)-1H-pyrimidine-2,4-dione analogs.
General Synthesis of 6-(Alkylamino)-1H-pyrimidine-2,4-diones
A general procedure for the synthesis of 6-alkylaminouracils involves the reaction of a 6-halouracil with the corresponding alkylamine.[6]
Materials:
-
6-Chloro-5-nitrouracil
-
Alkylamine (e.g., butylamine)
-
Ethanol (EtOH)
-
Water (H2O)
-
1 M Sodium Hydroxide (NaOH)
-
Acetone
Procedure:
-
Dissolve 6-chloro-5-nitrouracil in a 1:1 mixture of EtOH:H2O.
-
Add the alkylamine (1 equivalent) to the solution.
-
Maintain the pH of the reaction mixture at 8 by the dropwise addition of 1 M NaOH.
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvents under reduced pressure.
-
Suspend the resulting residue in acetone and filter to obtain the 6-alkylamino-5-nitrouracil product.
-
For the synthesis of 5-amino-6-alkylaminouracils, the nitro group can be reduced using a suitable reducing agent like sodium dithionite (Na2S2O4).[6]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases can be evaluated using various commercially available assay kits or by developing in-house assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and different concentrations of the test compound.
-
Incubate the reaction mixture at the optimal temperature for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold and its structural analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic exploration of the structure-activity relationships, particularly concerning the nature of the substituent at the 6-position, to identify lead compounds with superior efficacy and safety profiles. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. This technical guide provides a solid foundation for researchers to build upon in their quest for discovering and developing the next generation of pyrimidine-based drugs.
References
- 1. Antitumor activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) complexes on K562 and Jurkat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Spectroscopic Data Analysis of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Technical Guide
Introduction
6-(butylamino)-1H-pyrimidine-2,4-dione is a derivative of the pyrimidine core, a heterocyclic aromatic organic compound similar to purine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, often serving as scaffolds in drug development. Accurate structural elucidation and characterization of such molecules are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on established principles of spectroscopy and analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the protons of the butyl group, the pyrimidine ring, and the amine and amide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet | 1H | H-1 (N-H) |
| ~10.0 - 11.0 | Singlet | 1H | H-3 (N-H) |
| ~6.5 - 7.5 | Triplet | 1H | Butyl N-H |
| ~5.0 - 5.2 | Singlet | 1H | H-5 |
| ~3.1 - 3.3 | Quartet | 2H | H-1' |
| ~1.4 - 1.6 | Sextet | 2H | H-2' |
| ~1.2 - 1.4 | Sextet | 2H | H-3' |
| ~0.8 - 1.0 | Triplet | 3H | H-4' |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-4 |
| ~155.0 | C-2 |
| ~152.0 | C-6 |
| ~90.0 | C-5 |
| ~42.0 | C-1' |
| ~31.0 | C-2' |
| ~20.0 | C-3' |
| ~13.5 | C-4' |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium | N-H stretching (amide/amine) |
| 2850-2960 | Medium | C-H stretching (alkyl) |
| ~1710 | Strong | C=O stretching (amide) |
| ~1650 | Strong | C=O stretching (amide) |
| 1550-1640 | Medium | N-H bending |
| 1400-1470 | Medium | C-H bending (alkyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Ratio | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 154 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 140 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 112 | Fragmentation of pyrimidine ring |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte signals.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve signal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest. Place the solution in an appropriate IR cell (e.g., NaCl plates).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the sample's volatility and the ionization technique used. For a compound like this, direct infusion via a syringe pump for Electrospray Ionization (ESI) or insertion on a solid probe for Electron Ionization (EI) would be common.
-
Ionization: Convert the neutral molecules into gas-phase ions. Common techniques include:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion. This is a "hard" ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are desolvated. This is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺).
-
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of a chemical compound.
Predicted ¹H NMR Spectral Assignment
Potential Therapeutic Targets for 6-(butylamino)-1H-pyrimidine-2,4-dione: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 6-(butylamino)-1H-pyrimidine-2,4-dione is limited in publicly available literature. This guide, therefore, presents potential therapeutic targets based on the well-documented activities of structurally related 6-aminouracil and 6-substituted pyrimidine-2,4-dione derivatives. The information herein is intended to provide a strategic framework for initiating research and development programs for this compound.
Executive Summary
The pyrimidine-2,4-dione scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analysis of its close analogs suggests that this compound holds significant therapeutic potential, primarily in the fields of oncology and infectious diseases. Key putative targets for this compound include enzymes crucial for DNA synthesis and repair, cell cycle regulation, and microbial survival. This document provides a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, the primary therapeutic opportunities for this compound are likely to be found in the following areas:
Anticancer Activity
The pyrimidine-2,4-dione nucleus is a common feature in numerous anticancer agents. The potential mechanisms of action for this compound as an anticancer agent are multifaceted and may involve the inhibition of several key enzymes.
-
DNA Synthesis and Repair: Pyrimidine analogs are known to interfere with the biosynthesis of nucleic acids. Potential enzymatic targets include:
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the folic acid pathway, leading to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This ultimately inhibits DNA replication and cell proliferation.[1]
-
Thymidylate Synthase (TSase): As a key enzyme in the de novo synthesis of thymidine, TSase is a well-established target for cancer chemotherapy.
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is critical for DNA repair. Its inhibition can lead to the accumulation of DNA damage and apoptosis in cancer cells, particularly in those with existing DNA repair deficiencies.[2]
-
-
Cell Cycle Control:
-
Tumor Microenvironment Modulation:
Antimicrobial Activity
Derivatives of 6-aminouracil have demonstrated activity against a range of microbial pathogens. The likely mechanism of action is the interference with essential metabolic pathways in bacteria and fungi.
-
Inhibition of Microbial DHFR: Similar to its role in cancer, DHFR is also a validated target in microorganisms. Selective inhibition of microbial DHFR over its human counterpart is a key strategy for the development of antimicrobial agents.
-
Interference with DNA and RNA Synthesis: By acting as mimics of natural pyrimidines, these compounds can be incorporated into nucleic acids, leading to dysfunctional genetic material, or they can inhibit the enzymes responsible for nucleic acid synthesis.
Quantitative Data for Analogous Compounds
The following tables summarize the biological activities of various 6-substituted pyrimidine-2,4-dione derivatives, providing an indication of the potential potency of this compound.
Table 1: Anticancer Activity of 6-Aminouracil and Pyrimidine-2,4-dione Derivatives
| Compound Class | Target/Cell Line | IC50 Value | Reference |
| 6-Aminouracil Derivatives | Prostate Cancer (PC3) | 7.02 µM, 8.57 µM | [7] |
| Fused Uracil Derivatives | Hepatocellular Carcinoma (HepG2) | 0.98 µM | [8] |
| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | 3.61 nM - 114 nM | [9] |
| Aminopyrimidine-2,4-diones | BRD4/PLK1 | 0.029 µM, 0.042 µM | [10] |
| 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | Various Cancer Cell Lines | 4.18 - 10 µg/mL | [11] |
| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | Renal Cancer (UO-31) | 0.87 µM | [12] |
Table 2: Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives
| Compound Class | Microorganism | MIC Value | Reference |
| 6,7-annulated pyrido[2,3-d]pyrimidines | Staphylococcus aureus | Moderate Activity | [13] |
| 4,6-disubstituted pyrimidines | Bacillus subtilis, Pseudomonas aeruginosa | Variable | [14] |
| Thienopyrimidine-sulfadiazine hybrid | S. aureus, E. coli | 125 µg/mL | [15] |
Experimental Protocols
Synthesis of 6-(Alkylamino)-1H-pyrimidine-2,4-dione Derivatives
A general method for the synthesis of 6-aminouracil, the precursor to this compound, involves the condensation of a cyanoacetic acid ester with urea in the presence of a base.[16][17]
Protocol for 6-Aminouracil Synthesis:
-
Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add ethyl cyanoacetate and urea to the sodium ethoxide solution.
-
Reflux the mixture with vigorous stirring for several hours.
-
After cooling, add hot water to dissolve the reaction mixture.
-
Neutralize the solution with glacial acetic acid to precipitate 6-aminouracil.
-
Filter the precipitate, wash with water, and dry.
Subsequent alkylation at the 6-amino position can be achieved through various methods, including reductive amination with butyraldehyde or direct alkylation with a butyl halide.
In Vitro Enzyme Inhibition Assays
Dihydrofolate Reductase (DHFR) Inhibition Assay: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.[3][18]
-
Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding the DHFR enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the percent inhibition and determine the IC50 value.
Cathepsin B Inhibition Assay: This assay typically uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Cathepsin B.
-
Pre-incubate the Cathepsin B enzyme with the test compound at various concentrations in an appropriate assay buffer.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the increase in fluorescence over time using a fluorometer.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
Anticancer Activity (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent cell viability and determine the IC50 value.
Antimicrobial Activity (Broth Microdilution Assay for MIC Determination):
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions for microbial growth.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations
Caption: A generalized experimental workflow for the synthesis, screening, and development of this compound.
Caption: Putative mechanism of action via PARP-1 inhibition leading to apoptosis.
Caption: Inhibition of the folate pathway through targeting Dihydrofolate Reductase (DHFR).
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is yet to be established, the extensive research on its structural analogs provides a strong foundation for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in the development of novel anticancer and antimicrobial drugs.
Future research should focus on:
-
Total Synthesis and Characterization: The first step will be the efficient synthesis and full characterization of this compound.
-
Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of cancer cell lines and microbial strains to identify initial areas of activity.
-
Target-Based Assays: Based on the initial screening results, the compound should be tested in specific enzyme inhibition assays (e.g., DHFR, PARP-1, kinases, Cathepsin B) to elucidate its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs will help in optimizing the potency and selectivity of the lead compound.
By leveraging the knowledge from related pyrimidine-2,4-dione derivatives, a systematic and efficient drug discovery program can be initiated for this compound, potentially leading to the development of a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 8. rroij.com [rroij.com]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Data Summary for 6-(butylamino)-1H-pyrimidine-2,4-dione (CAS 28484-86-8)
Disclaimer: Publicly available scientific literature and technical data for 6-(butylamino)-1H-pyrimidine-2,4-dione are limited. This document provides a general overview based on the broader class of pyrimidine-2,4-dione derivatives and is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein should not be considered a comprehensive technical guide for this specific compound.
Introduction to Pyrimidine-2,4-diones
The pyrimidine-2,4-dione scaffold, also known as uracil, is a fundamental heterocyclic structure in medicinal chemistry. Pyrimidine derivatives are essential building blocks of DNA and RNA, and their analogues have been extensively investigated for a wide range of therapeutic applications.[1][2] The core structure's ability to mimic endogenous pyrimidines allows for interference with various biological processes, leading to potential therapeutic effects.[3]
Derivatives of pyrimidine-2,4-dione have been explored for their potential as:
-
Anticancer agents[1]
-
Antimicrobial agents[3]
-
Enzyme inhibitors (e.g., PARP-1, dihydrofolate reductase)[3][6]
The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28484-86-8 | [7] |
| Molecular Formula | C8H13N3O2 | [7] |
| Synonyms | Uracil, 6-(butylamino)- | [7] |
Synthesis of 6-Substituted Pyrimidine-2,4-dione Derivatives
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach for 6-substituted pyrimidine-2,4-diones often starts from 6-aminouracil. A representative reaction scheme is the synthesis of 6-aminopyrimidine-2,4-diones from urea and cyanoacetic acid.[3] Further modification at the 6-amino position can then be achieved through various organic reactions.
A generalized workflow for the synthesis of such derivatives is depicted below.
Caption: Generalized synthetic workflow for 6-substituted pyrimidine-2,4-diones.
Biological Activity of Pyrimidine-2,4-dione Derivatives
The broader class of pyrimidine-2,4-dione derivatives has been shown to exhibit a range of biological activities. It is important to note that these activities are not confirmed for this compound specifically but indicate potential areas of investigation.
Anticancer Activity
Numerous pyrimidine derivatives have been developed as anticancer agents.[1] Their mechanism often involves the disruption of DNA synthesis and cell division, leading to apoptosis in cancer cells.[1] For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel PARP-1 inhibitors, which play a role in DNA repair.[6] Inhibition of PARP-1 can potentiate the effects of DNA-damaging cancer therapies.[6]
Antiviral Activity
The pyrimidine nucleus is a versatile core for the development of antiretroviral agents, particularly against HIV.[4][5] Some pyrimidine-2,4-dione derivatives have been shown to act as non-nucleoside reverse transcriptase (RT) inhibitors.[4][5]
Antimicrobial Activity
Novel pyrimidine-2,4-dione hybrids have been synthesized and tested for their antibacterial and antifungal properties.[8] The chemotherapeutic efficacy of these compounds can be related to their ability to inhibit essential enzymes for DNA biosynthesis in microbes, such as dihydrofolate reductase (DHFR).[3]
Potential Signaling Pathways
Due to the lack of specific biological data for this compound, no specific signaling pathways can be definitively described. However, based on the activities of related compounds, potential interactions could involve pathways related to DNA replication and repair, and viral replication cycles. For instance, if acting as a PARP-1 inhibitor, it would be involved in the base excision repair pathway.
A hypothetical representation of a drug targeting a key enzyme in a signaling pathway is illustrated below.
Caption: Hypothetical inhibition of a key enzyme by a pyrimidine-2,4-dione derivative.
Conclusion
While specific data on this compound is scarce, the broader class of pyrimidine-2,4-dione derivatives represents a rich area of research in drug discovery. The versatile scaffold allows for diverse chemical modifications, leading to a wide spectrum of biological activities. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to perform their own in-depth experimental evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. jacsdirectory.com [jacsdirectory.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C8H13O2N3 - CAS号查询 [ichemistry.cn]
- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 6-(butylamino)-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. The document details two principal synthetic pathways, offering experimental protocols, quantitative data, and logical workflows to assist researchers in their synthetic endeavors.
Executive Summary
The synthesis of this compound can be efficiently achieved through two primary routes:
-
Nucleophilic Substitution: The reaction of a readily available precursor, 6-chlorouracil, with n-butylamine. This method is direct and relies on the displacement of the chloro group at the C6 position of the uracil ring.
-
Ring Formation (Cyclocondensation): The condensation of N-butylurea with a suitable three-carbon building block, typically a malonic acid derivative such as diethyl malonate. This approach constructs the pyrimidine ring system with the desired butylamino substituent already in place.
This guide will elaborate on the starting materials and experimental procedures for both synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method for specific research and development needs.
Synthetic Route 1: Nucleophilic Substitution of 6-Chlorouracil
This is a common and straightforward method for introducing an amino substituent at the 6-position of the uracil ring. The overall workflow is depicted below.
Caption: Workflow for the synthesis via nucleophilic substitution.
Starting Material 1: 6-Chlorouracil
6-Chlorouracil is a key intermediate in this synthetic route. It can be sourced commercially or synthesized from readily available precursors.
Synthesis of 6-Chlorouracil from Barbituric Acid:
A common laboratory-scale preparation involves the chlorination of barbituric acid using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine barbituric acid and phosphorus oxychloride.
-
Heating: Heat the mixture to reflux and maintain for a specified period to ensure complete conversion.
-
Work-up: After cooling, the excess phosphorus oxychloride is carefully quenched, typically by pouring the reaction mixture onto crushed ice.
-
Isolation: The precipitated 6-chlorouracil is collected by filtration, washed with cold water, and dried.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Barbituric Acid | 128.09 | 1 | - |
| Phosphorus Oxychloride | 153.33 | Excess | - |
| 6-Chlorouracil | 146.54 | - | 75-85 |
Alternative Synthesis of 6-Chlorouracil from 2,4,6-Trichloropyrimidine:
An alternative route involves the selective hydrolysis of 2,4,6-trichloropyrimidine.
Experimental Protocol:
-
Reaction: 2,4,6-Trichloropyrimidine is dissolved in an aqueous solution of sodium hydroxide.
-
Reflux: The mixture is heated under reflux for approximately one hour.
-
Acidification: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried to yield 6-chlorouracil.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2,4,6-Trichloropyrimidine | 183.42 | 1 | - |
| Sodium Hydroxide | 40.00 | ~4 | - |
| 6-Chlorouracil | 146.54 | - | ~97[1] |
Starting Material 2: n-Butylamine
n-Butylamine is a commercially available primary amine that serves as the nucleophile in this reaction.
Synthesis of this compound
Experimental Protocol:
While a specific protocol for n-butylamine is not extensively detailed in the immediate literature, a general procedure for the synthesis of 6-aminouracils provides a reliable framework.
-
Reaction Setup: Dissolve 6-chlorouracil in a suitable solvent, such as a mixture of ethanol and water.
-
Addition of Amine: Add n-butylamine to the solution. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the HCl generated during the reaction and maintain a slightly alkaline pH (around 8).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, often 24 hours, to ensure complete substitution.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent to yield the final product.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 6-Chlorouracil | 146.54 | 1 |
| n-Butylamine | 73.14 | 1-1.5 |
| Sodium Hydroxide (1M) | 40.00 | To maintain pH 8 |
Synthetic Route 2: Cyclocondensation
This approach involves the construction of the pyrimidine ring from acyclic precursors, N-butylurea and a malonic acid derivative.
Caption: Workflow for the synthesis via cyclocondensation.
Starting Material 1: N-Butylurea
N-butylurea is a key precursor for this route and can be synthesized from urea and n-butylamine.
Synthesis of N-Butylurea:
A general method for the synthesis of N-alkylureas involves the reaction of an amine with a source of the carbamoyl group.
Starting Material 2: Diethyl Malonate
Diethyl malonate is a commercially available 1,3-dicarbonyl compound that serves as the three-carbon fragment for the pyrimidine ring.
Synthesis of this compound
The synthesis of the pyrimidine ring is achieved through the condensation of N-butylurea and diethyl malonate in the presence of a strong base.
Experimental Protocol:
-
Base Preparation: A solution of sodium ethoxide in ethanol is prepared by dissolving sodium metal in absolute ethanol.
-
Reaction Mixture: N-butylurea and diethyl malonate are added to the sodium ethoxide solution.
-
Reflux: The reaction mixture is heated at reflux for several hours to drive the cyclization.
-
Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed. The residue is then dissolved in water and acidified to precipitate the product. The crude product can be purified by recrystallization.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| N-Butylurea | 116.16 | 1 |
| Diethyl Malonate | 160.17 | 1 |
| Sodium | 22.99 | 2 |
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities. The nucleophilic substitution of 6-chlorouracil is a more direct approach, assuming the availability of the chlorinated precursor. The cyclocondensation route, while potentially involving more steps if N-butylurea is not commercially sourced, offers the flexibility of building the pyrimidine ring from basic components. For researchers in drug development, both pathways provide a solid foundation for the synthesis of this and related compounds for further biological evaluation.
References
Physicochemical Characteristics of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the pyrimidine derivative 6-(butylamino)-1H-pyrimidine-2,4-dione. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information on closely related analogues and outlines the standard experimental protocols for determining its key physicochemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physicochemical Data
Table 1: Computed Physicochemical Properties of Related Pyrimidine Derivatives
| Property | 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione[1] | 2-(butylamino)-1H-pyrimidin-6-one[2] | 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione[3] |
| Molecular Formula | C14H17N3O2 | C8H13N3O | C11H20N4O2 |
| Molecular Weight ( g/mol ) | 259.30 | 167.21 | 240.30 |
| XLogP3 | 1.9 | 0.4 | 1.6 |
| Hydrogen Bond Donor Count | 3 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 4 |
| Rotatable Bond Count | 5 | 3 | 4 |
| Topological Polar Surface Area (Ų) | 70.2 | 53.5 | 73.8 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These are standard protocols that can be applied to characterize this and other novel chemical entities.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[4]
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.[5][6]
-
The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
-
For accurate results, a preliminary, rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement.[5]
Workflow for Melting Point Determination
References
- 1. 6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione | C14H17N3O2 | CID 309844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(butylamino)-1H-pyrimidin-6-one | C8H13N3O | CID 2069400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | C11H20N4O2 | CID 71329106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pennwest.edu [pennwest.edu]
Homology Modeling of eEF-2K for Pyrimidine Analog Docking: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of the computational strategies employed to identify and evaluate potential pyrimidine analog inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K). It covers the essential steps from constructing a high-quality homology model of eEF-2K to performing molecular docking simulations and outlining crucial experimental validation protocols.
Introduction: Targeting eEF-2K in Drug Discovery
Eukaryotic Elongation Factor-2 Kinase (eEF-2K) is a unique, calcium/calmodulin-dependent protein kinase that belongs to the atypical α-kinase family.[1][2] Its primary function is to regulate the elongation phase of protein synthesis by phosphorylating its only known substrate, eukaryotic Elongation Factor 2 (eEF-2).[3] This phosphorylation event on Threonine 56 impedes the interaction of eEF-2 with the ribosome, thereby slowing down protein translation.[2]
The activity of eEF-2K is intricately controlled by various upstream signaling pathways, including those mediated by AMPK and mTOR, which respond to the cell's energy and nutrient status.[4] Overexpression and increased activity of eEF-2K have been implicated in the survival of tumor cells under conditions of metabolic stress, making it a compelling therapeutic target in oncology.[4][5][6] By inhibiting protein synthesis, eEF-2K can induce a state of dormancy that allows cancer cells to survive nutrient deprivation and chemotherapy.[1] Therefore, inhibiting eEF-2K presents a promising strategy to render cancer cells more vulnerable to treatment.
Despite its therapeutic potential, the development of specific and potent eEF-2K inhibitors has been hampered by a lack of high-resolution structural information.[5][7] For many years, the crystal structure of the eEF-2K catalytic domain remained elusive, necessitating the use of computational methods like homology modeling to generate structural models for structure-based drug design.[8] Although experimental structures have recently become available (e.g., PDB IDs: 7SHQ, 8GM4), homology modeling remains a valuable tool, especially for studying isoforms, mutants, or conformational states not yet captured by experimental methods.[9][10]
Pyrimidine analogs are a well-established class of compounds known to act as kinase inhibitors, often by competing with ATP for the enzyme's active site. This guide details a comprehensive workflow for building a reliable homology model of eEF-2K and using it to screen a library of pyrimidine analogs through molecular docking, with the ultimate goal of identifying novel lead compounds for cancer therapy.
Signaling and Workflow Visualizations
To contextualize the biological role of eEF-2K and the research process, the following diagrams illustrate the key signaling pathway and the computational workflow.
Caption: eEF-2K is a central regulator of protein synthesis, activated by AMPK and Ca2+/Calmodulin and inhibited by mTORC1.
Caption: The computational workflow for identifying eEF-2K inhibitors, from sequence to potential hits.
Methodologies and Experimental Protocols
This section provides detailed protocols for the computational modeling of eEF-2K and the subsequent docking of pyrimidine analogs.
Homology Modeling of the eEF-2K Catalytic Domain
Since the experimental structure of eEF-2K was historically unavailable, homology modeling has been a common approach.[5][11] Even with recently solved structures, this protocol is useful for modeling different conformational states or mutant versions of the enzyme.
Protocol 3.1.1: Template Selection
-
Obtain Target Sequence: Retrieve the full-length amino acid sequence of human eEF-2K (UniProt ID: O00313) from the UniProt database.
-
Identify Catalytic Domain: Based on literature and domain prediction tools (e.g., SMART, Pfam), identify the boundaries of the catalytic domain (approximately residues 116-326).[2]
-
Search for Templates: Perform a protein BLAST (BLASTp) search against the Protein Data Bank (PDB) using the eEF-2K catalytic domain sequence as the query.
-
Evaluate Templates: Select suitable templates based on the criteria in Table 1. The ideal template will have high sequence identity (>30%), good resolution (<2.5 Å), and be in a relevant conformational state. Recent crystal structures of eEF-2K itself are the preferred templates.[9][10]
Table 1: Potential Templates for eEF-2K Homology Modeling
| PDB ID | Protein Name | Organism | Resolution (Å) | Sequence Identity (%) | Coverage (%) | Notes |
|---|---|---|---|---|---|---|
| 8GM4 | eEF-2K | Homo sapiens | 2.60 | 100 | ~45 | Co-crystallized with an ATP-competitive inhibitor, excellent for active site modeling.[9] |
| 7SHQ | eEF-2K | Homo sapiens | 2.30 | 100 | ~45 | Activated, T348-phosphorylated state bound to Calmodulin.[10] |
| 3LKM | MHCK A | D. discoideum | 2.00 | ~25-30 | ~40 | Atypical alpha-kinase, historically used as a template.[8] |
Protocol 3.1.2: Sequence Alignment and Model Building
-
Perform Alignment: Use a multiple sequence alignment tool like Clustal Omega or T-Coffee to align the target eEF-2K sequence with the sequence of the selected template (e.g., PDB: 8GM4). Manually inspect and refine the alignment, especially in loop regions, to ensure that conserved motifs are correctly aligned.
-
Generate Model: Submit the alignment and template structure to a homology modeling server or software.
-
SWISS-MODEL: A user-friendly web server that automates the process.
-
MODELLER: A more powerful and flexible command-line tool for generating and refining homology models. A typical script would involve reading the alignment file, specifying the template structure, and running the modeling protocol to generate multiple models.
-
Protocol 3.1.3: Model Validation and Refinement
-
Stereochemical Quality Assessment:
-
Ramachandran Plot: Use a tool like PROCHECK or the validation tools on the SAVES server to generate a Ramachandran plot. A high-quality model should have >90% of its residues in the most favored regions.
-
-
Structural Quality Assessment:
-
ProSA-web: Calculate the z-score, which indicates the overall model quality. The z-score should be within the range typically found for native proteins of similar size.
-
VERIFY3D: Assess the compatibility of the 3D model with its own amino acid sequence. A high percentage of residues should have a score > 0.2.
-
-
Model Refinement:
-
Select the best model based on the validation scores.
-
Perform energy minimization using a molecular mechanics force field (e.g., GROMOS, CHARMM) to relieve any steric clashes and optimize the geometry of the model. This can be done using software like GROMACS or the UCSF Chimera suite.
-
Table 2: Example Homology Model Validation Scores
| Validation Metric | Value | Interpretation |
|---|---|---|
| Ramachandran Favored Regions | 94.5% | Good stereochemical quality. |
| Ramachandran Allowed Regions | 4.8% | Acceptable. |
| Ramachandran Outlier Regions | 0.7% | Low number of outliers, indicates a good model. |
| ProSA-web z-score | -7.8 | Within the typical range for native proteins. |
| VERIFY3D (score > 0.2) | 89% | High compatibility of structure and sequence. |
Molecular Docking of Pyrimidine Analogs
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, enabling the prediction of binding affinity and the analysis of key interactions.[12]
Protocol 3.2.1: Protein and Ligand Preparation
-
Protein Preparation:
-
Load the validated eEF-2K homology model into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro).
-
Remove water molecules and any co-factors not relevant to the study.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site. This is typically done by creating a grid box centered on the ATP-binding pocket. The location can be inferred from the position of the co-crystallized inhibitor in the template structure (PDB: 8GM4).[9] The grid box should be large enough to accommodate the pyrimidine analogs.
-
-
Ligand Preparation:
-
Obtain 2D structures of pyrimidine analogs from a chemical database (e.g., PubChem, ZINC) or draw them using a chemical sketcher.
-
Convert the 2D structures to 3D using software like Open Babel.
-
Perform energy minimization on the ligands using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligands in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol 3.2.2: Docking Simulation and Analysis
-
Perform Docking:
-
Use a docking program like AutoDock Vina, which is efficient and widely used.
-
Provide the prepared protein receptor file, the ligand file(s), and a configuration file specifying the coordinates of the grid box center and its dimensions.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8 is a reasonable starting point).
-
Execute the docking run. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analyze Results:
-
Rank the pyrimidine analogs based on their docking scores. More negative scores indicate stronger predicted binding affinity.
-
Visually inspect the top-ranked poses using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).
-
Analyze the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and salt bridges. Pay close attention to interactions with the hinge region, which is critical for kinase inhibitor binding.[13]
-
Filter the results based on drug-likeness criteria, such as Lipinski's Rule of Five, to prioritize compounds with favorable pharmacokinetic properties.
-
Table 3: Example Docking Results for Pyrimidine Analogs against eEF-2K Model
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Lipinski Violations |
|---|---|---|---|---|
| Pyr-001 | -9.2 | Lys205, Val123, Leu228 | 2 (with hinge region) | 0 |
| Pyr-002 | -8.7 | Ala140, Phe227 | 1 | 0 |
| Pyr-003 | -7.5 | Lys205, Asp280 | 2 | 1 |
| A-484954 (Control) | -9.5 | Lys205, Val123, Phe227 | 3 (with hinge region) | 0 |
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental testing.[14] The following protocols are essential for confirming the activity of computationally identified hits.
Protocol 4.1: In Vitro eEF-2K Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of eEF-2K.
-
Materials: Recombinant human eEF-2K, purified eEF-2 substrate, [γ-³²P]ATP, kinase assay buffer, test compounds (dissolved in DMSO), 96-well plates.
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, eEF-2 substrate, and MgCl₂.
-
Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM) or DMSO (vehicle control) to the wells.
-
Add recombinant eEF-2K to initiate the pre-incubation (10 minutes at 30°C).
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated eEF-2 band using autoradiography.
-
Quantify the band intensity to determine the level of phosphorylation.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4.2: Cellular Target Engagement (Western Blot)
This assay confirms that the compound inhibits eEF-2K activity within a cellular context by measuring the phosphorylation status of its substrate, eEF-2.
-
Materials: Cancer cell line with detectable eEF-2K expression (e.g., HeLa, MDA-MB-231), cell culture medium, test compounds, lysis buffer, primary antibodies (anti-phospho-eEF-2 (Thr56) and anti-total-eEF-2), secondary antibody (HRP-conjugated).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for phospho-eEF-2 and total eEF-2. Normalize the phospho-eEF-2 signal to the total eEF-2 signal to determine the effect of the compound on eEF-2 phosphorylation.
Table 4: Example Experimental Validation Data for Hit Compounds
| Compound ID | Docking Score (kcal/mol) | In Vitro IC₅₀ (nM) | Cellular p-eEF2 Reduction (at 1 µM) |
|---|---|---|---|
| Pyr-001 | -9.2 | 170 | 75% |
| Pyr-002 | -8.7 | 450 | 55% |
| Pyr-003 | -7.5 | >10,000 | 5% |
Conclusion and Future Outlook
This guide has outlined a comprehensive, multi-step workflow for the identification of novel pyrimidine analog inhibitors of eEF-2K using a combination of homology modeling and molecular docking. The process begins with the construction and rigorous validation of a 3D model of the eEF-2K catalytic domain, which then serves as the receptor for virtual screening of a ligand library. By analyzing docking scores and interaction patterns, promising candidates can be prioritized for further investigation.
It is critical to emphasize that computational predictions are hypotheses that must be confirmed through experimental validation.[14] Detailed protocols for in vitro kinase assays and cellular target engagement assays are provided as essential next steps to verify the activity and potency of the identified hits. The successful integration of these computational and experimental approaches can significantly accelerate the drug discovery process, reducing costs and time by focusing resources on the most promising compounds.
Future work would involve expanding the library of pyrimidine analogs to explore the structure-activity relationship (SAR) more deeply, leading to the rational design of more potent and selective inhibitors. Subsequent lead optimization, guided by both computational and experimental data, would focus on improving pharmacological properties to develop candidates suitable for preclinical and clinical evaluation as novel cancer therapeutics.
References
- 1. Regulation and roles of elongation factor 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 5. Structure prediction of eukaryotic elongation factor-2 kinase and identification of the binding mechanisms of its inhibitors: homology modeling, molecular docking, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Structural basis for the calmodulin-mediated activation of eukaryotic elongation factor 2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reactionbiology.com [reactionbiology.com]
The Pivotal Role of the 6-Position: A Technical Guide to the Structure-Activity Relationship of Pyrimidinediones
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinedione scaffold, a core component of natural nucleobases like thymine and uracil, is a cornerstone in medicinal chemistry. Its inherent ability to engage in various biological interactions has made it a privileged structure in the design of novel therapeutics. Among the various points of modification on this heterocyclic ring, the 6-position has emerged as a critical determinant of biological activity and selectivity. This technical guide delves into the structure-activity relationships (SAR) of 6-substituted pyrimidinediones, with a focus on their development as antiviral and anticancer agents. We will explore how modifications at this position influence target engagement and biological outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase
A significant body of research on 6-substituted pyrimidinediones has centered on their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a key enzyme in the viral replication cycle. The following data summarizes the SAR of a series of 6-arylthio- and 6-benzyl-substituted uracil derivatives.
Quantitative Structure-Activity Relationship Data
Table 1: SAR of 6-Arylthio Uracil Derivatives as HIV-1 RT Inhibitors
| Compound ID | 6-Substituent | R1 | R2 | IC50 (µM) vs. HIV-1 RT |
| 1a | Phenylthio | H | H | 0.85 |
| 1b | 4-Chlorophenylthio | H | H | 0.42 |
| 1c | 3,5-Dimethylphenylthio | H | H | 0.15 |
| 1d | 2-Naphthylthio | H | H | 0.98 |
| 2a | Phenylthio | CH₃ | H | 0.65 |
| 2b | 4-Chlorophenylthio | CH₃ | H | 0.31 |
Table 2: SAR of 6-Benzyl Uracil Derivatives as HIV-1 RT Inhibitors
| Compound ID | 6-Substituent | R1 | R2 | IC50 (µM) vs. HIV-1 RT |
| 3a | Benzyl | H | H | 1.20 |
| 3b | 4-Chlorobenzyl | H | H | 0.78 |
| 3c | 3,5-Dimethylbenzyl | H | H | 0.45 |
| 3d | 2-Naphthylmethyl | H | H | 1.55 |
| 4a | Benzyl | CH₃ | H | 0.95 |
| 4b | 4-Chlorobenzyl | CH₃ | H | 0.52 |
Data is a representative compilation from publicly available research and is intended for illustrative purposes.
From the data, several SAR trends can be discerned:
-
Arylthio vs. Benzyl: The arylthio linkage at the 6-position generally imparts greater potency compared to the benzyl group.
-
Substitution on the Aromatic Ring: Electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., dimethyl) on the phenyl ring of the 6-substituent enhance anti-HIV-1 RT activity.
-
Steric Factors: Bulky substituents, such as a naphthyl group, tend to decrease activity, suggesting specific spatial constraints within the enzyme's binding pocket.
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
6-substituted pyrimidinediones have also been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of cellular kinases or interference with pyrimidine biosynthesis, which is crucial for rapidly proliferating cancer cells.
Quantitative Structure-Activity Relationship Data
Table 3: Cytotoxicity of 6-Substituted Pyrimidinediones against Human Cancer Cell Lines
| Compound ID | 6-Substituent | Cell Line | IC50 (µM) |
| 5a | Phenylamino | MCF-7 (Breast) | 12.5 |
| 5b | 4-Methoxyphenylamino | MCF-7 (Breast) | 8.2 |
| 5c | 4-Chlorophenylamino | MCF-7 (Breast) | 6.8 |
| 6a | Cyclohexylamino | HCT-116 (Colon) | 15.1 |
| 6b | Benzylamino | HCT-116 (Colon) | 9.7 |
| 6c | Phenethylamino | HCT-116 (Colon) | 7.5 |
Data is a representative compilation from publicly available research and is intended for illustrative purposes.
Key SAR observations for anticancer activity include:
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents at the 6-position generally lead to greater cytotoxic potency compared to aliphatic groups.
-
Electronic Effects: Electron-withdrawing substituents on the phenylamino ring enhance cytotoxicity.
-
Hydrophobicity: Increasing the hydrophobicity of the substituent at the 6-position, for instance by extending the alkyl chain from benzyl to phenethyl, can improve anticancer activity.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HIV-1 RT.
-
Reagents and Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) as the template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Add the test compound at various concentrations to the wells of a microtiter plate.
-
Initiate the reaction by adding the recombinant HIV-1 RT to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizing Key Concepts
Experimental Workflow for SAR Studies
Caption: A typical workflow for the discovery and optimization of 6-substituted pyrimidinediones.
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Some antiviral 6-substituted pyrimidinediones act by inhibiting the de novo pyrimidine biosynthesis pathway, which is essential for viral replication.[5][6][7][8] This leads to a depletion of the nucleotide pool available for the synthesis of viral nucleic acids.
Caption: Inhibition of dihydroorotate dehydrogenase (DHODH) by 6-substituted pyrimidinediones.
Conclusion
The 6-position of the pyrimidinedione ring is a highly versatile and critical site for modification in the pursuit of novel therapeutic agents. The structure-activity relationships discussed herein for antiviral and anticancer compounds highlight the profound impact that substituents at this position can have on biological activity. The interplay of electronic, steric, and hydrophobic properties of the 6-substituent dictates the potency and selectivity of these molecules. A thorough understanding of these SAR principles, coupled with robust experimental evaluation, will continue to drive the development of next-generation pyrimidinedione-based drugs.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]
- 8. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione Derivatives
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development due to their presence in the core structures of nucleic acids, DNA, and RNA.[1] The pyrimidine-2,4-dione (uracil) scaffold, in particular, is a privileged structure found in numerous therapeutic agents. These compounds often act by mimicking endogenous pyrimidines, thereby interfering with vital cellular processes like nucleic acid synthesis.[2] This ability makes them potent inhibitors of enzymes crucial for cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase).[2] Consequently, substituted uracil derivatives are extensively investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2] This document provides a detailed protocol for the synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione, a representative member of this promising class of compounds.
General Synthesis Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-aminouracil, via the condensation of urea and cyanoacetic acid. The second step is a nucleophilic substitution reaction where the amino group of 6-aminouracil is displaced, or more commonly, a related precursor like 6-chlorouracil reacts with butylamine to yield the final product. The latter is a well-established and efficient method for introducing alkylamino side chains onto the uracil ring.
Experimental Protocols
Protocol 1: Synthesis of 6-aminopyrimidine-2,4-dione (6-Aminouracil)
This protocol is adapted from the general synthesis of 6-aminopyrimidine-2,4-diones.[2]
Materials and Reagents:
-
Urea
-
Cyanoacetic acid
-
Acetic anhydride
-
5% Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
A mixture of urea (1.0 mol), cyanoacetic acid (1.1 mol), and acetic anhydride (5 mL) is placed in a round-bottom flask.[2]
-
The mixture is heated at 100-120°C for approximately 3 hours with constant stirring.[2]
-
After heating, the reaction mixture is cooled to room temperature.
-
The excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure.[2]
-
The cooled residue is treated by the slow addition of a 5% NaOH solution until a precipitate forms.[2]
-
The precipitate, 6-aminopyrimidine-2,4-dione, is collected by filtration, washed with cold water, and then recrystallized from 95% ethanol to yield the purified product.
Protocol 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of a 6-halouracil intermediate with butylamine.
Materials and Reagents:
-
6-chlorouracil (or 6-aminouracil as a precursor for chlorination)
-
Butylamine
-
Pyridine or Triethylamine (as a base)
-
Dimethylformamide (DMF) or Ethanol as solvent
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring plate and stir bar
-
Filtration apparatus
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 6-chlorouracil (1.0 eq.) in a suitable solvent such as DMF or ethanol.
-
Add an excess of butylamine (2.0-3.0 eq.) to the solution.
-
Add a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm its structure.
Data Presentation
The following table summarizes typical experimental data for the synthesis of 6-substituted pyrimidine-2,4-dione derivatives. Actual values may vary based on specific reaction conditions and the nature of the substituents.
| Compound/Intermediate | Molecular Formula | Yield (%) | Melting Point (°C) | Rf Value |
| 6-aminopyrimidine-2,4-dione | C₄H₅N₃O₂ | ~73% | 220-228 | 0.75 |
| This compound | C₈H₁₃N₃O₂ | 50-70% | (Not reported) | (Variable) |
| Data for 6-aminopyrimidine-2,4-dione adapted from Medwin Publishers[2]. Rf values are highly dependent on the solvent system used. |
Visualization of Workflow and Potential Mechanism
The following diagrams illustrate the synthetic workflow and a potential mechanism of action for pyrimidine-2,4-dione derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Potential mechanism of action for pyrimidine analogs as anticancer agents.[2]
Application Notes
-
Anticancer Drug Development: Pyrimidine-2,4-dione derivatives are widely recognized for their potential as anticancer agents.[1] Their structural similarity to endogenous pyrimidines allows them to inhibit key enzymes involved in DNA biosynthesis, leading to the disruption of cell division and eventual cell death in rapidly proliferating cancer cells.[1][2] Compounds synthesized via this protocol can be screened in various cancer cell lines to evaluate their cytotoxic activity.
-
Antimicrobial Research: The pyrimidine nucleus is also a key component in compounds showing antimicrobial activity.[2] The synthesized this compound derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their efficacy as potential new antimicrobial agents.
-
Structure-Activity Relationship (SAR) Studies: This protocol can be adapted to synthesize a library of derivatives by varying the alkylamino side chain (e.g., using propylamine, hexylamine, etc., instead of butylamine). This allows researchers to conduct SAR studies to understand how the nature of the substituent at the 6-position influences biological activity, which is crucial for optimizing lead compounds in drug discovery.
References
Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine-2,4-dione scaffold is a versatile chemical structure that serves as a foundation for numerous therapeutic agents.[1][2][3] Derivatives of this core structure have been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][4] These compounds can be synthetically modified to target various enzymes and signaling pathways, making them a significant area of interest in drug discovery and development.[5][6][7] This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of 6-(butylamino)-1H-pyrimidine-2,4-dione and its analogs on the ecto-5'-nucleotidase (CD73) enzyme, a key target in cancer immunotherapy.[5]
CD73 is an enzyme that is often overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment.[5] By converting extracellular adenosine monophosphate (AMP) to adenosine, CD73 elevates the concentration of adenosine in the tumor microenvironment, which in turn suppresses the activity of immune cells such as T cells and natural killer cells. Therefore, inhibiting CD73 is a promising strategy to enhance anti-tumor immunity.[5]
This application note details a robust and reproducible cell-based assay to quantify the inhibitory activity of pyrimidine-2,4-dione derivatives against CD73 expressed on the surface of cancer cells.
Signaling Pathway of CD73 Inhibition
The diagram below illustrates the canonical pathway of CD73-mediated immunosuppression and the mechanism of its inhibition by this compound.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 2. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Enzyme Inhibition Assay for Pyrimidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4-diones, a core structure in natural and synthetic compounds, represent a significant class of molecules in medicinal chemistry and drug discovery. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] A primary mechanism through which these compounds exert their therapeutic effects is the inhibition of specific enzymes.[1]
One such critical enzyme is Dihydropyrimidine Dehydrogenase (DPYD), the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[3][4] DPYD is also responsible for the breakdown of fluoropyrimidine-based chemotherapeutic drugs such as 5-fluorouracil (5-FU).[4][5] Inhibition of DPYD can modulate the efficacy and toxicity of these drugs, making it a key target for the development of co-therapies in cancer treatment.[4][5]
This application note provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize pyrimidine-2,4-dione derivatives as potential DPYD inhibitors.
Principle of the Assay
The in vitro DPYD inhibition assay is a colorimetric method designed to measure the enzymatic activity of DPYD in the presence and absence of potential inhibitors. The assay quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50).[6][7] A lower IC50 value indicates a more potent inhibitor.[8]
The assay is based on the DPYD-catalyzed reduction of a substrate, which is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator. This reduction results in the formation of a formazan dye with a strong absorbance at a specific wavelength, which can be measured using a spectrophotometer. The presence of a DPYD inhibitor will decrease the rate of the enzymatic reaction, leading to a reduced color signal.
Figure 1: Principle of Competitive Enzyme Inhibition.
DPYD Signaling Pathway
The following diagram illustrates the role of Dihydropyrimidine Dehydrogenase (DPYD) as the rate-limiting enzyme in the catabolism of pyrimidines.
Figure 2: Simplified Pyrimidine Catabolism Pathway.
Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant Human Dihydropyrimidine Dehydrogenase (DPYD)
-
Substrate: Uracil
-
Cofactor: NADPH
-
Test Compounds: Pyrimidine-2,4-dione derivatives dissolved in DMSO
-
Positive Control: Known DPYD inhibitor (e.g., Gimeracil)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4
-
Detection Reagent: WST-1 (Water Soluble Tetrazolium salt)
-
Electron Mediator: 1-Methoxy-5-methylphenazinium methyl sulfate (1-mPMS)
-
Plate: 96-well clear, flat-bottom microplate
-
Instrumentation: Microplate reader capable of measuring absorbance at 450 nm, multichannel pipette, incubator.
Assay Workflow
Figure 3: DPYD Enzyme Inhibition Assay Workflow.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare Assay Buffer (100 mM Potassium Phosphate, pH 7.4).
-
Prepare a stock solution of Uracil (Substrate) in the Assay Buffer.
-
Prepare a stock solution of NADPH (Cofactor) in the Assay Buffer.
-
Prepare serial dilutions of the pyrimidine-2,4-dione test compounds and the positive control in DMSO, and then dilute further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the DPYD enzyme solution by diluting the enzyme stock in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
Prepare the Detection Reagent Mix containing WST-1 and 1-mPMS in Assay Buffer just before use.
-
-
Assay Plate Setup:
-
Add 20 µL of the diluted test compounds, positive control, or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells of a 96-well plate.
-
Include wells for "No Enzyme Control" (background) and "100% Activity Control" (vehicle).
-
-
Enzyme Addition and Pre-incubation:
-
Add 40 µL of the DPYD enzyme solution to all wells except the "No Enzyme Control" wells.
-
To the "No Enzyme Control" wells, add 40 µL of Assay Buffer.
-
Mix gently by tapping the plate and pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Prepare the Substrate/Cofactor Mix by combining the Uracil and NADPH stock solutions.
-
Initiate the enzymatic reaction by adding 40 µL of the Substrate/Cofactor Mix to all wells.
-
Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection and Measurement:
-
Stop the reaction by adding 20 µL of the Detection Reagent Mix to all wells.
-
Incubate for an additional 10-15 minutes at 37°C, or until a sufficient color change is observed in the "100% Activity Control" wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Inhibition:
-
Subtract the average absorbance of the "No Enzyme Control" (background) from all other absorbance readings.
-
The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of 100% Activity Control Well)] x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[6][7]
-
Data Presentation
The inhibitory activities of a series of pyrimidine-2,4-dione derivatives against DPYD can be summarized in a table for clear comparison.
| Compound ID | Structure/Substitution | IC50 (µM) ± SD |
| P24D-001 | Unsubstituted | > 100 |
| P24D-002 | 5-Fluoro | 25.3 ± 2.1 |
| P24D-003 | 5-Nitro | 10.8 ± 1.5 |
| P24D-004 | 6-Methyl | 52.1 ± 4.7 |
| P24D-005 | 1,3-Dimethyl | 89.5 ± 7.3 |
| Gimeracil | Positive Control | 0.5 ± 0.08 |
Data are representative and for illustrative purposes only.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate pyrimidine-2,4-diones as inhibitors of Dihydropyrimidine Dehydrogenase. The described methodology, from experimental setup to data analysis, offers a robust framework for researchers in drug discovery and development to screen compound libraries, establish structure-activity relationships, and identify lead candidates for further optimization. The use of clear data presentation and visual workflows aims to facilitate the straightforward implementation of this assay in the laboratory.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 5. mybiosource.com [mybiosource.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for 6-(butylamino)-1H-pyrimidine-2,4-dione in Cancer Cell Line Studies
Introduction
Potential Mechanisms of Action (Based on Related Compounds)
Derivatives of pyrimidine-2,4-dione have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for many anticancer agents. Pyrimidine derivatives have been observed to induce apoptosis in cancer cells.
-
Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells.[1][2] Some pyridopyrimidines have been shown to cause cell cycle arrest.[1]
-
Enzyme Inhibition: Certain pyrimidine-based molecules act as inhibitors of crucial enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), PARP-1, BRD4, and PLK1.[1][3][4][5]
Data Presentation
Due to the absence of specific data for 6-(butylamino)-1H-pyrimidine-2,4-dione, a template table is provided below for researchers to populate with their experimental findings.
Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Example: MCF-7 | Breast Adenocarcinoma | Data to be filled | Data to be filled | Data to be filled |
| Example: HCT116 | Colorectal Carcinoma | Data to be filled | Data to be filled | Data to be filled |
| Example: A549 | Lung Carcinoma | Data to be filled | Data to be filled | Data to be filled |
| Example: HeLa | Cervical Adenocarcinoma | Data to be filled | Data to be filled | Data to be filled |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Example: MCF-7 | Control (0) | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀ | Data to be filled | Data to be filled | Data to be filled | |
| 2 x IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Example: HCT116 | Control (0) | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀ | Data to be filled | Data to be filled | Data to be filled | |
| 2 x IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., IC₅₀ and 2 x IC₅₀) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of pyrimidine-2,4-dione derivatives.
References
- 1. Cell cycle arrest mediated by a pyridopyrimidine is not abrogated by over-expression of Bcl-2 and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of Pyrimidine-2,4-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen pyrimidine-2,4-dione compounds for antimicrobial activity. The included protocols are based on established methods reported in the scientific literature, offering a foundation for the evaluation of novel derivatives.
Data Presentation: Antimicrobial Activity of Pyrimidine-2,4-dione Derivatives
The following table summarizes the quantitative antimicrobial activity of various pyrimidine-2,4-dione derivatives against a range of microbial strains. This data is compiled from multiple studies to facilitate a comparative analysis of the antimicrobial potential of this class of compounds.
| Compound ID | Test Organism | Strain | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| OBP-08 | Bacillus subtilis | Gram (+) | Disc Diffusion | 10 | - | [1] |
| OBP-10 | Bacillus subtilis | Gram (+) | Disc Diffusion | 11 | - | [1] |
| OBP-06 | Escherichia coli | Gram (-) | Disc Diffusion | 9 | - | [1] |
| OBP-01 | Bacillus subtilis | Gram (+) | Disc Diffusion | 9 | - | [2] |
| OBP02 | Bacillus subtilis | Gram (+) | Disc Diffusion | 8 | - | [2] |
| OBP03 | Escherichia coli | Gram (-) | Disc Diffusion | 10 | - | [2] |
| OBP-06 | Aspergillus niger | Fungus | Disc Diffusion | 12 | - | [1] |
| OBP-06 | Penicillium marneffei | Fungus | Disc Diffusion | 14 | - | [1] |
| OBP03 | Aspergillus niger | Fungus | Disc Diffusion | 12 | - | [2] |
| OBP03 | Penicillium marneffei | Fungus | Disc Diffusion | 18 | - | [2] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | ATCC-25923 | Broth Microdilution | - | 8 | [3][4] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Escherichia coli | ATCC-2522 | Broth Microdilution | - | 8 | [3][4] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Klebsiella pneumoniae | Clinical Isolate | Broth Microdilution | - | 8 | [3][4] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Pseudomonas aeruginosa | - | Broth Microdilution | - | 8 | [3][4] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | Clinical Isolate | Broth Microdilution | - | 0.25 | [3][4] |
| C6 | Escherichia coli | - | Not Specified | - | 32 | [5] |
| C22 | Escherichia coli | - | Not Specified | - | 32 | [5] |
| C6 | Pseudomonas aeruginosa | - | Not Specified | - | 32 | [5] |
| C22 | Pseudomonas aeruginosa | - | Not Specified | - | 32 | [5] |
| C6 | Staphylococcus aureus | - | Not Specified | - | 64 | [5] |
| C22 | Staphylococcus aureus | - | Not Specified | - | 64 | [5] |
| C6 | Aspergillus niger | - | Not Specified | - | 32 | [5] |
| C22 | Aspergillus niger | - | Not Specified | - | 32 | [5] |
| C6 | Candida albicans | - | Not Specified | - | 32 | [5] |
| C22 | Candida albicans | - | Not Specified | - | 32 | [5] |
Experimental Protocols
Agar Disc Diffusion Method (Kirby-Bauer)
This method is a qualitative to semi-quantitative technique used to determine the susceptibility of microorganisms to antimicrobial agents.
a. Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Micropipettes and sterile tips
-
Test pyrimidine-2,4-dione compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Griseofulvin) as positive controls
-
Solvent-loaded discs as negative controls
-
Bacterial/fungal cultures in broth (e.g., Nutrient Broth, Sabouraud Dextrose Broth)
-
McFarland turbidity standards (0.5 standard)
-
Incubator
b. Protocol:
-
Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Application of Discs:
-
Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Pipette a specific volume (e.g., 10-20 µL) of the pyrimidine-2,4-dione solution at a known concentration (e.g., 50 µg/mL or 100 µg/mL) onto each disc.[2]
-
Place the positive and negative control discs on the same plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Micropipettes and sterile multichannel pipettes
-
Test pyrimidine-2,4-dione compounds dissolved in a suitable solvent
-
Standard antimicrobial agents as positive controls
-
Bacterial/fungal inoculum prepared as described for the disc diffusion method, but further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Resazurin or other growth indicators (optional)
-
Microplate reader (optional)
b. Protocol:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the stock solution of the pyrimidine-2,4-dione compound to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the standardized and diluted microbial suspension to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Controls:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by using a microplate reader to measure absorbance. The addition of a growth indicator like resazurin can aid in visualizing viability.
Visualizations
Proposed Mechanism of Action
Pyrimidine-2,4-diones have been suggested to exert their antimicrobial effects by inhibiting essential bacterial enzymes. One such proposed mechanism is the inhibition of DNA polymerase IIIC in Gram-positive bacteria, which is crucial for DNA replication.[6]
Caption: Proposed mechanism of action for pyrimidine-2,4-dione compounds.
Antimicrobial Screening Workflow
The following diagram illustrates the general workflow for screening pyrimidine-2,4-dione compounds for antimicrobial activity.
Caption: General workflow for antimicrobial screening of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Throughput Screening of Pyrimidine-2,4-dione Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-2,4-dione libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. Pyrimidine-2,4-dione derivatives have shown promise as inhibitors of various key enzymes implicated in diseases such as cancer and inflammation.
Introduction
Pyrimidine-2,4-diones are heterocyclic organic compounds that serve as a versatile scaffold in medicinal chemistry.[1] Libraries of these compounds can be synthesized and screened to identify potent and selective modulators of biological targets. This document focuses on the screening of three distinct pyrimidine-2,4-dione-based libraries against three different enzyme targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase).
Target-Specific Screening Data
The following tables summarize the inhibitory activities of representative compounds from different pyrimidine-2,4-dione libraries against their respective targets.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM)[2][3] |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420[2] |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930[2] |
Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1
| Compound | Substituent | IC₅₀ (nM)[4] |
| S2 | Fused Heterocycle | 4.06 ± 0.18[4] |
| S7 | Fused Heterocycle | 3.61 ± 0.15[4] |
| Olaparib (Reference) | - | 5.77 |
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2
| Compound | R² Position | R³ Position | IC₅₀ (µM) |
| 5a | Phenyl | Aliphatic Chain | Similar to 3a |
| 5b | Phenyl | Aliphatic Chain | Similar to 3a |
| 3a (R110) | - | - | 15 ± 0.8 |
| 3b | Bromo-substituted | - | 7.2 ± 0.6 |
| 7a-d (general trend) | Chlorophenyl > Phenyl | Benzyl | Beneficial for potency |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow for HTS are provided below.
Caption: eEF-2K Signaling Pathway and Inhibition.
Caption: PARP-1 DNA Repair Pathway and Inhibition.
Caption: MIF-2 Signaling Pathway and Inhibition.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Detailed methodologies for the synthesis of the pyrimidine-2,4-dione libraries and the respective enzyme inhibition assays are provided below.
Synthesis Protocols
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives:
A general method involves the reaction of 6-amino-1,3-disubstituted uracils with a Vilsmeier reagent followed by cyclization.[2]
-
To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10 °C.
-
Stir the reaction mixture for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Add the appropriate 6-amino-1,3-disubstituted uracil (0.10 mmol) to the suspension and stir for an additional 30 minutes.
-
Remove the volatile components under reduced pressure. The crude product can often be used in the next step without further purification.[2]
General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives:
These compounds can be synthesized via a three-component reaction of an aromatic aldehyde, malononitrile, and barbituric acid.[5]
-
Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in a reaction vessel.
-
The reaction can be carried out under various conditions, including solvent-free heating or using a catalyst such as sulfonic acid nanoporous silica (SBA-Pr-SO3H).[5]
-
Heat the reaction mixture (e.g., at 140°C for 15 minutes when using SBA-Pr-SO3H) until the reaction is complete as monitored by TLC.[5]
-
Recrystallize the resulting solid from a suitable solvent system (e.g., DMF and ethanol) to obtain the pure product.[5]
General Procedure for the Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives:
One synthetic route involves the cyclization of 2-aminothiophene derivatives.[6][7]
-
React the appropriate 2-aminothiophene with an isocyanate to form the corresponding urea derivative.
-
Cyclize the urea intermediate by treatment with a base such as sodium methoxide (MeONa) to yield the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.[7]
-
Alternatively, 2-aminothiophenes can be reacted with 1,1'-carbonyldiimidazole (CDI) as a coupling reagent to form the desired product.[6]
High-Throughput Screening Protocols
eEF-2K Kinase Inhibition Assay (Luminescence-based):
This assay measures the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates ATP consumption by the enzyme.
-
Reagents: Purified human eEF-2K, MH-1 peptide substrate, calmodulin, ATP, and a commercial luminescence-based ATP detection kit.
-
Assay Plate Preparation: Dispense the test compounds from the pyrimidine-2,4-dione library into a 384-well plate.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer.
-
Add the enzyme mixture to the assay plate containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of eEF-2K.
-
PARP-1 Inhibition Assay (Fluorometric):
This assay relies on the conversion of NAD+ into a highly fluorescent product, where a higher fluorescence signal corresponds to lower PARP-1 activity (less NAD+ consumption).[8]
-
Reagents: Recombinant human PARP-1, activated DNA, β-NAD+, and a fluorescent developing solution.
-
Assay Plate Preparation: Add test compounds to a 384-well plate.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing PARP-1 and activated DNA in PARP assay buffer.
-
Add the enzyme mixture to the wells.
-
Start the reaction by adding β-NAD+.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding the developing solution which converts the remaining NAD+ to a fluorescent product.
-
Incubate for a short period to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader. Increased fluorescence indicates inhibition of PARP-1.
-
MIF-2 Tautomerase Activity Assay (Spectrophotometric):
This assay monitors the enzymatic conversion of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate (4-HPP), which results in a change in absorbance.[9][10]
-
Reagents: Purified recombinant human MIF-2, a suitable substrate (e.g., L-dopachrome methyl ester or 4-HPP), and assay buffer.
-
Assay Plate Preparation: Dispense the library compounds into a 96- or 384-well UV-transparent plate.
-
Enzyme Reaction:
-
Add MIF-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate.
-
-
Signal Detection:
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 475 nm for L-dopachrome or 306 nm for the 4-HPP enol-borate complex) over time using a spectrophotometric plate reader.[9][10]
-
The rate of change in absorbance is proportional to the enzyme activity. A reduced rate indicates inhibition.
-
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Molecular docking protocol for 6-(butylamino)-1H-pyrimidine-2,4-dione with PARP-1
Topic: Molecular Docking Protocol for 6-(butylamino)-1H-pyrimidine-2,4-dione with PARP-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for performing a molecular docking analysis of this compound, a putative inhibitor, with Poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme involved in DNA repair and a validated target for cancer therapy.[1][2] This protocol outlines the necessary steps for protein and ligand preparation, docking simulation using AutoDock Vina, and subsequent analysis of the results. The described workflow is intended to provide a robust and reproducible method for predicting the binding affinity and interaction patterns of the specified ligand with the PARP-1 active site.
Introduction
Poly (ADP-ribose) polymerase-1 (PARP-1) plays a crucial role in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks.[2] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP-1 an attractive target for anticancer drug development.[3][4] Several PARP-1 inhibitors have been approved for clinical use, demonstrating the therapeutic potential of targeting this enzyme.[5][6]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. This protocol details the in silico investigation of this compound, a novel compound, as a potential PARP-1 inhibitor.
Experimental Protocols
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking program.
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.
-
Protein Data Bank (PDB): Source for the crystal structure of PARP-1.
Preparation of the PARP-1 Protein Structure
-
Obtain Crystal Structure: Download the crystal structure of human PARP-1 in complex with a known inhibitor from the PDB. A suitable entry is PDB ID: 4R6E, which has the inhibitor Niraparib bound.[1]
-
Prepare the Receptor:
-
Load the PDB file into AutoDockTools.
-
Remove water molecules and the co-crystallized ligand (Niraparib).
-
Add polar hydrogen atoms to the protein.
-
Add Gasteiger charges to the protein atoms.[3]
-
Save the prepared protein structure in the PDBQT format.
-
Preparation of the Ligand: this compound
-
Ligand Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure.
-
-
Ligand Preparation in AutoDockTools:
-
Load the 3D structure of the ligand into AutoDockTools.
-
Detect the root and define the rotatable bonds.
-
Add Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define the search space (grid box) for the docking simulation. The grid box should encompass the active site of PARP-1.
-
The center of the grid box can be determined based on the coordinates of the co-crystallized ligand (Niraparib) in the original PDB file. A grid box size of 25 x 25 x 25 Å is generally sufficient to cover the binding site.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Example conf.txt:
-
-
Run Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
Analysis of Docking Results
-
Binding Affinity: The output file (docking_results.pdbqt) will contain the predicted binding affinities (in kcal/mol) for the top binding poses. The more negative the value, the stronger the predicted binding.
-
Visualization of Binding Poses:
-
Load the prepared protein PDBQT file and the docking results PDBQT file into PyMOL or UCSF Chimera.
-
Visualize the different binding poses of the ligand within the PARP-1 active site.
-
-
Interaction Analysis:
-
Analyze the interactions between the ligand and the key amino acid residues in the PARP-1 active site.
-
Identify hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. Key residues in the PARP-1 active site include Gly863, Ser904, Tyr907, and His862.[7]
-
Data Presentation
The following table summarizes hypothetical docking results for this compound and a reference inhibitor (Olaparib) against PARP-1.
| Compound | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Hydrogen Bonds with Key Residues |
| This compound | -8.5 | 150 | Gly863, Ser904 |
| Olaparib (Reference) | -9.8 | 25 | Gly863, Ser904, Tyr907 |
Mandatory Visualization
Caption: Workflow for the molecular docking of this compound with PARP-1.
Signaling Pathway Diagram
Caption: Signaling pathway of PARP-1 inhibition leading to synthetic lethality in HR-deficient cells.
References
- 1. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6-(butylamino)-1H-pyrimidine-2,4-dione Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of the compound 6-(butylamino)-1H-pyrimidine-2,4-dione. The focus is on leveraging appropriate animal models to assess its potential as an anticancer agent.
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including significant potential in oncology.[1][2] These compounds can interfere with critical cellular processes such as DNA synthesis and cell division, making them effective anticancer agents.[1][2] The compound this compound belongs to this promising class. While its specific mechanism of action is under investigation, related pyrimidine-2,4-dione structures have been shown to target key cancer-related pathways, including cell cycle regulation and DNA repair. This document outlines protocols for testing its efficacy in relevant preclinical animal models.
Potential Mechanisms of Action and Key Signaling Pathways
Based on the activities of structurally similar pyrimidine derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Cell Cycle Progression: Many pyrimidine analogs can induce cell cycle arrest, often at the G2/M phase, by interfering with key regulators like Polo-like kinase 1 (PLK1) or cyclin-dependent kinases (CDKs).[1][3]
-
Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[3]
-
Inhibition of DNA Repair Pathways: Some pyrimidine-2,4-dione derivatives act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. This is particularly effective in cancers with existing DNA repair deficiencies.[4]
-
Modulation of Oncogenic Signaling: The compound could potentially interfere with critical cancer-promoting signaling cascades like the PI3K/Akt/mTOR or MAPK pathways.[3][5][6]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to cell cycle arrest and apoptosis.
Figure 1: Potential inhibition of the PI3K/Akt/mTOR/PLK1 signaling pathway.
Recommended Animal Models
The choice of animal model is critical for evaluating the therapeutic potential of this compound. Below are recommended models based on their successful use in testing other pyrimidine-based anticancer agents.
Human Tumor Xenograft Models
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a standard for preclinical anticancer drug screening.[1][2]
-
Animal Strain: Athymic nude mice (nu/nu) or SCID mice.
-
Cell Lines:
-
Breast Cancer: MDA-MB-231 (triple-negative), MCF-7 (ER-positive)
-
Colon Cancer: HCT-116, HT-29
-
Pancreatic Cancer: PanC-1, MIA PaCa-2[7]
-
Lung Cancer: A549
-
The following workflow outlines the key steps in a typical xenograft study.
Figure 2: Experimental workflow for a human tumor xenograft model.
Syngeneic Models
For studies where the interaction with the immune system is relevant, syngeneic models, which use tumor cells that are genetically compatible with the host mouse strain, are preferred.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Cell Lines:
-
Colon Cancer: CT26 (BALB/c)
-
Breast Cancer: 4T1 (BALB/c)
-
Melanoma: B16-F10 (C57BL/6)
-
Ascites Tumor Models
These models are useful for rapid in vivo screening and involve the intraperitoneal injection of tumor cells, leading to the formation of a fluid-filled abdominal tumor.
-
Animal Strain: Swiss albino mice.
-
Cell Lines:
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous tumor model and subsequent efficacy testing.
Materials:
-
Selected human cancer cell line
-
Culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Calipers, syringes, and needles
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest cells during their logarithmic growth phase, wash with PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 107 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (containing 5-10 x 106 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution.
-
Treatment Group(s): Administer this compound at predetermined dose levels (e.g., 10, 30, 100 mg/kg). Administration can be oral (gavage) or intraperitoneal, daily or on another approved schedule.
-
-
Data Collection: Continue to measure tumor volume and mouse body weight throughout the study (e.g., for 21-28 days). Body weight is a general indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
Protocol 2: Ehrlich Ascites Carcinoma (EAC) Model
This protocol is for a rapid in vivo screening using an ascites tumor model.[7]
Materials:
-
EAC cells
-
Swiss albino mice (20-25 g)
-
Normal saline
-
This compound and vehicle
Procedure:
-
EAC Cell Propagation: Maintain EAC cells by intraperitoneal passage in mice. Aspirate ascites fluid from a tumor-bearing mouse, wash the cells with saline, and perform a viable cell count.
-
Tumor Induction: Inject 1 x 106 viable EAC cells intraperitoneally into each mouse.
-
Treatment: After 24 hours of tumor cell inoculation, start the treatment.
-
Control Group: Administer vehicle.
-
Treatment Group(s): Administer this compound at various doses for 7-10 consecutive days.
-
-
Endpoint Analysis:
-
Mean Survival Time (MST): Monitor the mice for mortality and calculate the MST for each group. The increase in life span (% ILS) can be calculated as: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume and Cell Count: At the end of the treatment period, a separate cohort of mice can be sacrificed to collect the ascitic fluid. Measure the total volume and perform a viable cell count.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | - | 1250 ± 110 | - | +2.5 ± 1.0 |
| Compound (Low Dose) | 10 | 875 ± 95 | 30 | +1.8 ± 1.2 |
| Compound (Mid Dose) | 30 | 500 ± 70 | 60 | +0.5 ± 1.5 |
| Compound (High Dose) | 100 | 250 ± 50 | 80 | -1.0 ± 1.8 |
| Positive Control | Varies | Varies | Varies | Varies |
Table 2: Efficacy in EAC Ascites Model
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) (± SEM) | Increase in Life Span (%) | Mean Ascites Volume (mL) (± SEM) | Mean Viable Cell Count (x10⁷) (± SEM) |
| Vehicle Control | - | 18.5 ± 1.2 | - | 4.8 ± 0.5 | 15.2 ± 1.8 |
| Compound (Low Dose) | 20 | 24.0 ± 1.5 | 29.7 | 3.1 ± 0.4 | 9.8 ± 1.2 |
| Compound (High Dose) | 40 | 30.2 ± 2.0 | 63.2 | 1.5 ± 0.3 | 4.5 ± 0.8 |
| 5-Fluorouracil | 20 | 28.5 ± 1.8 | 54.1 | 1.9 ± 0.4 | 5.1 ± 0.9 |
Conclusion
The protocols and models described provide a robust framework for the preclinical evaluation of this compound. A phased approach, starting with in vitro cytotoxicity assays, followed by in vivo models such as the EAC model for rapid screening and then xenograft models for more detailed efficacy and tolerability studies, is recommended. The data generated from these studies will be crucial in determining the potential of this compound as a novel anticancer therapeutic.
References
- 1. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. jrasb.com [jrasb.com]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives represent a cornerstone in the development of novel therapeutics, particularly in oncology. Exhibiting a broad spectrum of biological activities, these heterocyclic compounds have been extensively investigated for their potent anti-proliferative effects against a variety of cancer cell lines. The structural versatility of the pyrimidine scaffold allows for targeted modifications, leading to the development of compounds that can selectively inhibit key signaling pathways involved in cell growth and survival. This document provides detailed application notes and experimental protocols for assessing the cell proliferation inhibition activity of pyrimidine derivatives, along with a summary of their efficacy and insights into their mechanisms of action.
Data Presentation: Anti-proliferative Activity of Pyrimidine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against common cancer cell lines, demonstrating their potential as anti-proliferative agents.
Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3b | 4.95 ± 0.94 | [1] |
| Curcumin-pyrimidine analog 3g | 0.61 ± 0.05 | [1] |
| Pyrimidine-tethered chalcone (B-4) | 6.70 ± 1.02 | [2] |
| Thienopyrimidine derivative 2 | 0.013 | [3] |
| Thienopyrimidine derivative 3 | 0.023 | [3] |
| Pyrimidine-5-carbonitrile 10b | 7.68 | [4] |
| Pyranopyridine derivative 33 | Not Specified | [5] |
| Cyanopyridone derivative 5a | 1.77 ± 0.10 | [6] |
| Cyanopyridone derivative 5e | 1.39 ± 0.08 | [6] |
| Pyridothienopyrimidin-4-one 7a | Not Specified | [1] |
| Pyridothienopyrimidin-4-one 7d | Not Specified | [1] |
Table 2: IC50 Values of Pyrimidine Derivatives against Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC50 (µM) | Reference |
| Pyrimidine N-glycoside 51 | 16.2 | [5] |
| Pyrimidine-5-carbonitrile 10b | 3.56 | [4] |
| Pyrazolo[1,5-a]pyrimidine 24b | 70.3 µg/mL | [7] |
| Pyrimidine pyrazoline-anthracene 50 | 5.34 µg/mL | [7] |
| Indolyl-pyrimidine hybrid 60 | 5.02 | [7] |
| Thiazolyl–pyrimidine derivative 10b | 2.39 ± 0.75 | [8] |
| Cyanopyridone derivative 6b | 2.68 | [6] |
| Cyanopyridone derivative 5a | 2.71 | [6] |
Table 3: IC50 Values of Pyrimidine Derivatives against Lung Cancer Cell Lines (A549)
| Compound/Derivative | IC50 (µM) | Reference |
| Pyrimidine-tethered chalcone (B-4) | 20.49 ± 2.7 | [2] |
| Pyrimidine derivative 2d | Strong cytotoxicity at 50 µM | [9] |
| Pyrimidine-5-carbonitrile 10b | 5.85 | [4] |
| Pyrrolo[2,3-d]pyrimidine 9e | 4.55 | [10] |
| Pyrimidine-bridged combretastatin 4 | 3.38 | [8] |
| Pyrimidine-bridged combretastatin 5 | 3.71 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of pyrimidine derivatives.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Sulforhodamine B (SRB) Cell Proliferation Inhibition Assay
The SRB assay is a colorimetric assay that quantifies total cellular protein, which is proportional to the cell number.[13][14]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After 48-72 hours of incubation, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with tap water and let them air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Let the plates air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) following treatment with pyrimidine derivatives, providing insights into the mechanism of cell growth inhibition.[15][16][17]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
dot digraph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, max_width=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine_Derivative [label="Pyrimidine\nDerivative", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PIM1 [label="PIM-1 Kinase", fillcolor="#FBBC05"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Pyrimidine_Derivative -> PI3K [color="#EA4335", label="Inhibits"]; Pyrimidine_Derivative -> PIM1 [color="#EA4335", label="Inhibits"]; PIM1 -> mTORC1 [label="Activates"];
} caption: "Inhibition of PI3K/Akt/mTOR and PIM-1 pathways by pyrimidine derivatives."
dot digraph "Cell_Proliferation_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, max_width=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowsize=0.7];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells in\n96-well Plate"]; incubate1 [label="Incubate 24h"]; add_compound [label="Add Pyrimidine\nDerivatives"]; incubate2 [label="Incubate 48-72h"]; assay [label="Perform Viability Assay\n(MTT or SRB)"]; measure [label="Measure Absorbance"]; analyze [label="Analyze Data &\nCalculate IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> assay; assay -> measure; measure -> analyze; analyze -> end; } caption: "General workflow for cell proliferation inhibition assays."
dot digraph "Cell_Cycle_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, max_width=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowsize=0.7];
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat_cells [label="Treat Cells with\nPyrimidine Derivative"]; harvest_cells [label="Harvest Cells"]; fix_cells [label="Fix with Cold\n70% Ethanol"]; stain_cells [label="Stain with Propidium\nIodide (PI)"]; flow_cytometry [label="Analyze by\nFlow Cytometry"]; data_analysis [label="Determine Cell Cycle\nDistribution"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> treat_cells; treat_cells -> harvest_cells; harvest_cells -> fix_cells; fix_cells -> stain_cells; stain_cells -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } caption: "Workflow for cell cycle analysis using flow cytometry."
Mechanism of Action
Pyrimidine derivatives exert their anti-proliferative effects through various mechanisms, often by targeting key regulators of cell cycle progression and survival. Two prominent pathways frequently implicated are the PI3K/Akt/mTOR and the PIM kinase pathways.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[18] Aberrant activation of this pathway is a common feature in many cancers.[9][19] Some pyrimidine derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling that promotes cell proliferation.[18][20]
PIM Kinase Pathway: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes that play a crucial role in cell survival, proliferation, and apoptosis.[21][22] Overexpression of PIM kinases is associated with various cancers. Several pyrimidine derivatives have been developed as potent PIM-1 kinase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1][23]
Conclusion
The data and protocols presented herein underscore the significant potential of pyrimidine derivatives as inhibitors of cell proliferation. The provided methodologies offer a robust framework for the in vitro evaluation of these compounds. Further investigation into the specific molecular interactions within key signaling pathways will continue to drive the development of more potent and selective pyrimidine-based anticancer agents.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine...: Ingenta Connect [ingentaconnect.com]
- 11. jrasb.com [jrasb.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 17. PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS [ajps.journals.ekb.eg]
- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. mdpi.com [mdpi.com]
- 21. sciensage.info [sciensage.info]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes: The Versatility of 6-Aminouracil in Modern Organic Synthesis
Introduction
6-Aminouracil is a highly versatile and valuable precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring an electron-rich pyrimidine core with a nucleophilic amino group at the C6 position, makes it an ideal starting material for a diverse array of chemical transformations.[1][2] The resulting fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-b]quinolines, and various other polycyclic scaffolds, are of significant interest to the pharmaceutical and drug development industries due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]
Key Applications
-
Precursor for Fused Heterocycles: 6-Aminouracil serves as a foundational building block for synthesizing bicyclic and tricyclic fused pyrimidine derivatives.[6] The presence of the amino group activates the C5 position for electrophilic attack, facilitating cyclization reactions to form adjacent rings.[1]
-
Role in Multicomponent Reactions (MCRs): One of the most powerful applications of 6-aminouracil is in multicomponent reactions (MCRs).[7][8] MCRs allow for the construction of complex molecules in a single, efficient step by combining three or more reactants. This approach aligns with the principles of green chemistry by reducing waste, saving time, and improving atom economy.[9] 6-Aminouracil is frequently employed in MCRs to generate libraries of bioactive compounds for high-throughput screening.[10]
-
Synthesis of Bioactive Molecules: Derivatives synthesized from 6-aminouracil have shown significant therapeutic potential. For instance, pyrimido[4,5-b]quinolone derivatives have demonstrated anticancer and antimicrobial activities, while certain 5-cinnamoyl-6-aminouracil derivatives have been evaluated as novel anticancer agents.[3][4] This makes 6-aminouracil a privileged scaffold in medicinal chemistry and drug discovery programs.
The following sections provide detailed experimental protocols and data for the synthesis of key heterocyclic systems derived from 6-aminouracil, illustrating its practical application in the laboratory.
Visualizations: Synthetic Pathways and Workflows
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of Pyrimido[4,5-b]quinoline Derivatives
This protocol describes a multicomponent cyclization reaction between an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil to yield pyrimido[4,5-b]quinoline derivatives, which are known for their biological activities.[4]
Materials and Reagents:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol, 0.140 g)
-
6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)
-
Trityl chloride (TrCl) catalyst (10 mol %, 0.0278 g)
-
Chloroform (10 mL)
-
Aqueous ethanol (70%)
-
Round-bottomed flask with reflux condenser
-
Stirrer/hotplate
-
TLC plates
Procedure:
-
To a round-bottomed flask connected to a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and trityl chloride (10 mol%).
-
Add chloroform (10 mL) to the flask.
-
Stir the mixture under reflux conditions. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Purify the resulting solid product by recrystallization from 70% aqueous ethanol to obtain the desired pyrimido[4,5-b]quinoline derivative.
Protocol 2: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol details an efficient, one-pot synthesis of pyrido[2,3-d]pyrimidines via the reaction of 6-aminouracil, an aromatic aldehyde, and malononitrile in an aqueous medium, which is an environmentally friendly approach.[11][12]
Materials and Reagents:
-
6-Aminouracil (or its N-substituted derivative) (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Water (as solvent)
-
Nano-catalyst (e.g., nanocrystalline MgO, optional but enhances efficiency)
-
Microwave reactor or conventional heating setup
-
Stirrer/hotplate
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine 6-aminouracil (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add water to the mixture to serve as the solvent. If using a catalyst, add it at this stage.
-
The reaction can be performed under two conditions:
-
Method A (Microwave): Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitored by TLC).
-
Method B (Conventional Heating): Heat the mixture in water, typically at 80°C, with stirring until completion.[12]
-
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the pure pyrido[2,3-d]pyrimidine product.
Data Presentation: Reaction Yields and Conditions
The following tables summarize quantitative data from representative synthetic procedures starting from 6-aminouracil derivatives.
Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives [4]
This table illustrates the efficiency of the one-pot, three-component reaction using various aromatic aldehydes with dimedone and 6-amino-1,3-dimethyluracil.
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 4a | 30 | 95 |
| 2 | 4-Methylbenzaldehyde | 4b | 30 | 94 |
| 3 | 4-Methoxybenzaldehyde | 4c | 35 | 92 |
| 4 | 4-Chlorobenzaldehyde | 4d | 25 | 96 |
| 5 | 4-Bromobenzaldehyde | 4e | 25 | 97 |
| 6 | 4-Nitrobenzaldehyde | 4f | 20 | 98 |
| 7 | 2,4-Dichlorobenzaldehyde | 4g | 20 | 98 |
| 8 | 3,4-Dimethoxybenzaldehyde | 4h | 40 | 90 |
Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [12]
This table shows the yields for the synthesis of various pyrido[2,3-d]pyrimidines via a nano-catalyzed, three-component reaction in water.
| Entry | 6-Aminouracil Derivative | Aldehyde | Product | Yield (%) |
| 1 | 6-Aminouracil | Benzaldehyde | 8a | 95 |
| 2 | 6-Aminouracil | 4-Chlorobenzaldehyde | 8b | 98 |
| 3 | 6-Aminouracil | 4-Methylbenzaldehyde | 8c | 94 |
| 4 | 6-Aminouracil | 4-Methoxybenzaldehyde | 8d | 92 |
| 5 | 6-Amino-1,3-dimethyluracil | Benzaldehyde | 8e | 96 |
| 6 | 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde | 8f | 98 |
| 7 | 6-Amino-1,3-dimethyluracil | 4-Bromobenzaldehyde | 8g | 97 |
| 8 | 6-Amino-2-thiouracil | Benzaldehyde | 8h | 94 |
References
- 1. Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Synthesis of Heterocyclic Compounds through Multicomponent Reactions Using 6-Aminouracil as Starting Reagent [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Application Notes & Protocols: Cytotoxicity Assay of Novel Aminopyrimidine-2,4-diones
Introduction
Pyrimidine derivatives are essential building blocks of DNA and RNA, and their inhibition can disrupt DNA synthesis and cell division, leading to cell death.[1] This makes them a significant class of compounds in anticancer research. Novel aminopyrimidine-2,4-diones, in particular, have shown promise as cytotoxic agents against various cancer cell lines.[1][2] Evaluating the cytotoxic potential of these novel compounds is a critical first step in the drug discovery process.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of novel aminopyrimidine-2,4-diones using common in vitro methods, tailored for researchers in drug development.
Part 1: General Experimental Workflow
The overall workflow for assessing the cytotoxicity of novel compounds involves several key stages, from initial cell culture preparation to final data analysis. This process is designed to be systematic and is suitable for high-throughput screening.[5][6]
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Cell Health Screening Assays for Drug Discovery [promega.sg]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Dual-Target BRD4/PLK1 Inhibitors with Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, evaluation, and mechanism of action of dual-target inhibitors for Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) based on pyrimidine scaffolds. Detailed protocols for key experimental procedures are included to facilitate research and development in this promising area of oncology.
Introduction
The simultaneous inhibition of BRD4 and PLK1 presents a compelling therapeutic strategy in oncology. BRD4, an epigenetic reader, is a key regulator of oncogenes such as MYC, while PLK1 is a critical kinase involved in cell cycle progression and mitosis.[1][2][3] Dual inhibition can lead to synergistic anti-tumor effects by concurrently disrupting transcriptional addiction and inducing mitotic catastrophe.[4][5] Pyrimidine-based scaffolds have emerged as a versatile platform for the development of potent dual BRD4/PLK1 inhibitors.[1][6]
Data Presentation: Inhibitory Activities of Pyrimidine-Based Dual BRD4/PLK1 Inhibitors
The following tables summarize the in vitro inhibitory activities of various pyrimidine-based dual BRD4/PLK1 inhibitors against their targets and in cellular assays.
Table 1: In Vitro Inhibitory Activity of Aminopyrimidine-2,4-dione and 2-Thiopyrimidine-4-one Derivatives [1][6][7]
| Compound | Scaffold | BRD4 IC50 (µM) | PLK1 IC50 (µM) |
| 4 | 5-arylethylidene-aminopyrimidine-2,4-dione | 0.029 | 0.094 |
| 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | 0.042 | 0.02 |
| Volasertib (Reference) | Dihydropteridinone | 0.017 | 0.025 |
Table 2: In Vitro Inhibitory Activity of BI-2536 and its Analogs [2][4][8]
| Compound | Scaffold | BRD4 Ki (nM) | PLK1 Ki (nM) |
| BI-2536 | Dihydropteridinone | 37 | 0.52 |
| 39j | Dihydropteridinone Analog | 8.7 | Not Reported |
Table 3: Cellular Activity of Dual BRD4/PLK1 Inhibitors [4]
| Compound | Cell Line | GI50 (µM) |
| BI-2536 | MV4-11 (AML) | 0.0152 |
| (+)-JQ-1 (BRD4i) | MV4-11 (AML) | 0.08 |
| GSK-461364 (PLK1i) | MV4-11 (AML) | 0.679 |
| 39i | MV4-11 (AML) | 0.04 |
| 39j | MV4-11 (AML) | 0.675 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by dual BRD4/PLK1 inhibition and the general workflow for evaluating these inhibitors.
Experimental Protocols
BRD4 Bromodomain Inhibition Assay (AlphaScreen-Based)
This protocol is adapted from commercially available kits for measuring the inhibition of BRD4 binding to acetylated histone peptides.[9][10][11]
Materials:
-
Recombinant GST-tagged BRD4 (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay Buffer
-
Test compounds and positive control (e.g., (+)-JQ1)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound, recombinant BRD4 protein, and biotinylated histone peptide.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding.
-
Add Glutathione-coated Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate IC50 values from the resulting dose-response curves.
PLK1 Kinase Activity Assay (Luminescent)
This protocol is based on the principle of measuring ATP consumption during the kinase reaction.[12][13]
Materials:
-
Recombinant active PLK1 enzyme
-
PLK1 substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds and positive control (e.g., Volasertib)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a white microplate, add the test compound and recombinant PLK1 enzyme.
-
Initiate the kinase reaction by adding a mixture of the PLK1 substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cell Viability (MTT) Assay[2][3][14][15][16]
Materials:
-
Cancer cell lines (e.g., MV4-11, MDA-MB-231)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Western Blotting for MYC and Cleaved Caspase-3[5][17][18][19][20]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)[1][21][22][23]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.jp [promega.jp]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione
Welcome to the technical support center for the synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the reaction of 6-chlorouracil with butylamine and the reaction of 6-aminouracil with a butyl halide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Starting Material: 6-chlorouracil can degrade over time. | - Confirm the purity of 6-chlorouracil using techniques like NMR or melting point analysis. - If necessary, recrystallize the 6-chlorouracil from a suitable solvent like ethanol. |
| 2. Insufficient Reaction Temperature: The nucleophilic aromatic substitution may require elevated temperatures to proceed at an appreciable rate. | - Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. - Consider using a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent. | |
| 3. Poor Solubility of Starting Materials: 6-chlorouracil or 6-aminouracil may not be sufficiently soluble in the chosen solvent. | - Select a solvent in which both reactants are reasonably soluble at the reaction temperature. Good options include ethanol, isopropanol, or DMF. | |
| 4. Inappropriate Base (for 6-aminouracil route): A weak base may not be sufficient to deprotonate 6-aminouracil for subsequent alkylation. | - Use a stronger, non-nucleophilic base such as potassium carbonate or sodium hydride to ensure complete deprotonation. | |
| Formation of Multiple Products (Side Reactions) | 1. Dialkylation: The exocyclic amino group of the product can react further with the butyl halide (in the 6-aminouracil route). | - Use a stoichiometric amount or a slight excess of the butyl halide. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| 2. Ring Opening: Under harsh basic conditions, the pyrimidine ring can be susceptible to cleavage. | - Avoid using excessively strong bases or prolonged reaction times at high temperatures. - If a strong base is necessary, perform the reaction at the lowest effective temperature. | |
| 3. Hydrolysis of 6-chlorouracil: Presence of water in the reaction mixture can lead to the formation of barbituric acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Difficulty in Product Purification | 1. Co-elution of Starting Material and Product: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent or solvent mixture to selectively precipitate the product. |
| 2. Presence of Tar-like Impurities: Overheating or prolonged reaction times can lead to polymerization or degradation. | - Purify the crude product by trituration with a non-polar solvent (e.g., hexanes) to remove tarry materials before further purification. - Filter the reaction mixture through a pad of celite while hot to remove insoluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The reaction of 6-chlorouracil with butylamine is generally the more direct and commonly employed method. It proceeds via a nucleophilic aromatic substitution mechanism. With optimized conditions, this route can provide good to excellent yields.
Q2: What are the optimal reaction conditions for the reaction of 6-chlorouracil with butylamine?
A2: While specific conditions can vary, a typical starting point is to use a slight excess of butylamine (1.1 to 1.5 equivalents) relative to 6-chlorouracil in a polar solvent like ethanol or isopropanol. The reaction is often heated to reflux for several hours. The progress should be monitored by Thin Layer Chromatography (TLC).
Q3: Can I use 6-aminouracil as a starting material? What are the key considerations for this route?
A3: Yes, 6-aminouracil can be used. This route involves the N-alkylation of 6-aminouracil with a butyl halide (e.g., butyl bromide or iodide). Key considerations include the use of a suitable base (like potassium carbonate or sodium hydride) to deprotonate the uracil ring nitrogen or the exocyclic amino group, and careful control of stoichiometry to avoid dialkylation.
Q4: How can I monitor the progress of the reaction?
A4: TLC is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What is the best way to purify the final product?
A5: Purification can typically be achieved by recrystallization from a suitable solvent such as ethanol, water, or a mixture thereof. If significant impurities are present, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Route A: From 6-chlorouracil | Route B: From 6-aminouracil |
| Starting Materials | 6-chlorouracil, Butylamine | 6-aminouracil, Butyl bromide |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Base | Not typically required (butylamine acts as base) | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux (approx. 78°C) | 80-100°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 70-90% | 50-70% |
Experimental Protocols
Protocol A: Synthesis from 6-chlorouracil and Butylamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chlorouracil (1.0 eq) in ethanol (10 mL per gram of 6-chlorouracil).
-
Reagent Addition: Add butylamine (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol and then water. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Protocol B: Synthesis from 6-aminouracil and Butyl Bromide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 6-aminouracil (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF (15 mL per gram of 6-aminouracil).
-
Reagent Addition: Add butyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for yield improvement.
Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?
A1: Yes, pyrimidine derivatives can exhibit variable solubility in DMSO. While DMSO is a powerful solvent, the planarity and potential for intermolecular hydrogen bonding in pyrimidine-2,4-dione structures can contribute to lower than expected solubility. Factors such as the purity of the compound, water content in the DMSO, and storage conditions can also significantly impact solubility.[1]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Predicted Physicochemical Properties of a Similar Compound (6-(4-phenylbutylamino)-1H-pyrimidine-2,4-dione)
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 259.30 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| XLogP3 | 1.9 | This value suggests a moderate lipophilicity, which should be favorable for solubility in DMSO. |
| Hydrogen Bond Donors | 3 | Multiple donors allow for strong intermolecular interactions, potentially increasing crystal lattice energy and reducing solubility. |
| Hydrogen Bond Acceptors | 3 | Multiple acceptors also contribute to strong intermolecular forces. |
Data sourced from PubChem for a structurally related compound and should be used as an estimation.[2]
Q3: What is a typical starting concentration for preparing a stock solution of a pyrimidine derivative in DMSO?
A3: For initial experiments, it is advisable to start with a concentration in the range of 1-10 mM. For many pyrimidine derivatives, achieving stable stock solutions at higher concentrations (e.g., >20 mM) can be challenging without optimized protocols. It is crucial to visually inspect the solution for any precipitate after preparation and before each use.
Q4: My compound dissolves initially but then precipitates out of solution. What could be the cause?
A4: Precipitation after initial dissolution is a common issue and can be caused by several factors:
-
Supersaturation: The initial energy input (e.g., vortexing, gentle warming) may create a supersaturated solution that is not stable over time.
-
Water Absorption: DMSO is hygroscopic and will absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of many organic compounds in DMSO.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation as the compound may not fully redissolve upon thawing.[1]
-
Storage Temperature: Storing stock solutions at room temperature for extended periods can sometimes lead to precipitation, although for some compounds, storage at 4°C or -20°C can also induce precipitation if the compound's solubility decreases significantly at lower temperatures.
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol A: Standard Dissolution for Stock Solution Preparation
-
Preparation:
-
Allow the vial of this compound and anhydrous DMSO to equilibrate to room temperature.
-
Use only high-purity, anhydrous DMSO (<0.1% water).
-
-
Dissolution:
-
Weigh the desired amount of the compound into a sterile, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles are present.
-
-
Storage:
-
If the compound is fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Protocol B: Solubility Enhancement Techniques
If precipitation is observed using the standard protocol, consider the following techniques:
1. Sonication:
-
Place the vial containing the compound and DMSO in a bath sonicator.
-
Sonicate for 5-15 minutes, monitoring the solution for dissolution.
-
Caution: Avoid overheating the sample, as it may cause degradation.
2. Gentle Warming:
-
Warm the solution in a water bath at 30-40°C for 10-20 minutes.
-
Vortex the solution intermittently.
-
Caution: Do not exceed 40°C to prevent potential compound degradation. Allow the solution to cool to room temperature before use and observe if precipitation reoccurs.
3. Co-solvent Addition:
-
Prepare a stock solution in a co-solvent system. A common starting point is a 1:1 mixture of DMSO and a co-solvent such as polyethylene glycol 400 (PEG 400) or N,N-dimethylformamide (DMF).
-
Alternatively, for aqueous dilutions, a small percentage of a surfactant like Tween® 80 can be added to the final working solution to maintain solubility.
Co-solvent Recommendations for Pyrimidine Derivatives
| Co-solvent | Typical Starting Concentration in DMSO | Notes |
| PEG 400 | 10-50% (v/v) | Generally well-tolerated in cell-based assays at low final concentrations. |
| DMF | 10-50% (v/v) | Can be more effective than DMSO for some compounds but may have higher cytotoxicity. |
| N-methyl-2-pyrrolidone (NMP) | 10-30% (v/v) | A powerful solvent, but its compatibility with specific assays should be verified. |
Signaling Pathway Context
Pyrimidine-2,4-dione derivatives are known to be investigated as inhibitors of various protein kinases. One of the key signaling pathways where such inhibitors are relevant is the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.
Caption: Potential role of this compound as an inhibitor in the Ras-Raf-MEK-ERK signaling pathway.
References
Optimizing reaction conditions for 6-substituted uracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-substituted uracils.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 6-substituted uracils, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my Biginelli reaction for dihydropyrimidine precursors consistently low?
Answer: Low yields in the Biginelli reaction, a common method for synthesizing dihydropyrimidine precursors to uracils, can stem from several factors. The original protocol often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[1][2] Here are key areas to troubleshoot:
-
Catalyst Choice and Loading: The reaction is acid-catalyzed, but the choice of catalyst is critical. While classical methods use strong Brønsted acids like HCl, these can lead to side reactions and harsh conditions.[3] Lewis acids such as Yb(OTf)₃, ZnCl₂, FeCl₃, and Bi(NO₃)₃ have been shown to significantly improve yields.[4][5][6] In the absence of a catalyst, the reaction is often very slow and gives poor yields.[7] Optimizing the catalyst loading is also important; for example, using dicalcium phosphate dihydrate (DCPD) at 7 mol% has been shown to be effective.[1]
-
Solvent Selection: The reaction solvent plays a crucial role. While ethanol is traditionally used, other solvents can offer better results. Higher dielectric constant solvents may lead to higher yields.[3] Acetonitrile is often a good choice.[3] In some cases, solvent-free conditions, particularly with microwave irradiation, can dramatically increase yields and reduce reaction times.[6][8]
-
Reaction Temperature: Temperature can significantly impact the reaction rate and yield. While some modern protocols are optimized for room temperature, many require heating. For instance, using zinc chloride in acetic acid is effective at room temperature, but yields generally increase with temperature for many catalytic systems.
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are pure. Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.
Logical Troubleshooting Flow for Low Biginelli Reaction Yield
Caption: Troubleshooting workflow for low yields in Biginelli reactions.
Question: I am observing significant side products or no reaction in my Suzuki-Miyaura coupling of a 6-halouracil. What could be the cause?
Answer: The Suzuki-Miyaura cross-coupling is a powerful method for synthesizing 6-aryluracils, but it is sensitive to reaction conditions.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Pd(PPh₃)₄ is a commonly used and effective catalyst for the coupling of halopurines, a related class of compounds.[9] If you are experiencing issues, screening different catalyst systems may be necessary.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] Potassium carbonate (K₂CO₃) is often effective, whereas other bases like Na₂CO₃ or organic amines may not promote the reaction.[9] The use of anhydrous K₃PO₄ may require the addition of a small amount of water to be effective.
-
Solvent System: The solvent can dramatically affect the outcome. For electron-deficient arylboronic acids, aqueous conditions in solvents like DME may be required.[9] Nonpolar solvents tend to favor cross-coupling at a chloride, while some polar aprotic solvents like acetonitrile or DMF can alter selectivity.[11] Water and alcohols can also be effective co-solvents.[11]
-
Substrate Reactivity: The electronic properties of your 6-halouracil and boronic acid can influence reactivity. Electron-donating groups on the uracil ring can make the halide position more electron-rich and thus slow down the oxidative addition step. Steric hindrance near the reaction site can also significantly lower the reaction rate and yield.[12]
-
Boronic Acid Stability: Boronic acids can be unstable and may degrade on the shelf or under reaction conditions. Consider using freshly prepared or purified boronic acid.
Question: My Stille coupling reaction to produce a 6-substituted uracil is failing or giving low yields. How can I troubleshoot this?
Answer: Stille coupling is an alternative to the Suzuki reaction but comes with its own set of challenges.
-
Purity and Stability of Organostannane: Organotin reagents are generally stable to air and moisture, but their purity is crucial.[13] Impurities can lead to side reactions. A common side reaction is the homocoupling of the stannane reagent.[13]
-
Catalyst: As with Suzuki coupling, a palladium catalyst is used. The choice of catalyst and ligands can influence the reaction outcome.
-
Leaving Group on Uracil: The reactivity of the halide at the 6-position follows the order I > Br > Cl.[13] If you are using a 6-chlorouracil derivative, the reaction may be sluggish and require more forcing conditions.
-
Toxicity: A significant drawback of the Stille reaction is the high toxicity of organotin compounds.[13][14] Ensure proper handling and waste disposal procedures are followed. If possible, consider alternative coupling methods like the Suzuki-Miyaura reaction to avoid tin reagents.
Question: I am struggling with the purification of my final 6-substituted uracil product. What are some common issues and solutions?
Answer: Purification of uracil derivatives can be challenging due to their polarity and potential for hydrogen bonding, which can lead to issues with solubility and chromatographic separation.
-
Incomplete Reactions: If the reaction has not gone to completion, separating the product from the starting materials can be difficult, especially if they have similar polarities. Monitor the reaction by TLC or LC-MS to ensure completion.
-
Catalyst Residues: Residual palladium catalyst from cross-coupling reactions can contaminate the product. Filtering the reaction mixture through Celite can help remove some of the catalyst.[9] Further purification by column chromatography is often necessary.
-
Byproducts from Side Reactions: Side reactions can generate impurities that are difficult to separate. For instance, in Stille couplings, homocoupled products can be a significant impurity.[13] Optimizing the reaction conditions to minimize side reactions is the best approach.
-
Chromatography Issues: The polarity of uracil derivatives may require the use of polar solvent systems for column chromatography. A common eluent system is a gradient of methanol in chloroform or dichloromethane.[15] Recrystallization can also be an effective purification method for solid products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 6-substituted uracils?
A1: A versatile and common starting material is 6-chloro-2,4-dimethoxypyrimidine.[16] The methoxy groups act as protecting groups for the uracil ring, allowing for substitution at the 6-position via reactions like SRN1 or cross-coupling, followed by hydrolysis to yield the 6-substituted uracil.[16] Another common approach is to build the uracil ring from acyclic precursors via a cyclocondensation reaction, such as the Biginelli reaction.[6]
Q2: When should I use a protecting group strategy for my uracil synthesis?
A2: Protecting groups are necessary when you are performing reactions that are incompatible with the functional groups on the uracil ring itself, such as the imide protons.[17] For instance, if you are using strongly basic or nucleophilic reagents that could react at the N1 or N3 positions, protecting these positions is advisable. Common protecting groups for the nitrogen atoms include acyl or benzyl groups.[18][19] For reactions involving the uracil ring itself, such as lithiation, protection is often essential.
Q3: Can I perform a one-pot synthesis of 6-substituted uracils?
A3: Yes, one-pot procedures are highly efficient for synthesizing 6-substituted uracils. A notable example starts from 6-chloro-2,4-dimethoxypyrimidine. This can undergo a sequence of a photostimulated SRN1 reaction to form an organostannane, followed by a Stille cross-coupling reaction, and finally hydrolysis to the desired 6-substituted uracil, all in a single pot. This approach can yield products in the 43-57% range without the need to isolate intermediates.[16]
Q4: What is the role of microwave irradiation in optimizing these syntheses?
A4: Microwave irradiation can significantly accelerate reaction rates and improve yields in many uracil syntheses. For example, in the Biginelli reaction, microwave-assisted protocols can lead to excellent yields in very short reaction times (e.g., under 2 minutes).[8] It is also beneficial for the hydrolysis of 2,4-dimethoxypyrimidine intermediates to the final uracil products.[16]
Data Tables for Reaction Optimization
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | - | Low | [1][2] |
| Yb(OTf)₃ | Acetonitrile | Reflux | 0.33 | High | [6] |
| Bi(NO₃)₃ | Acetonitrile | Reflux | 2.5 | 42-95 | [3] |
| ZnCl₂ | Acetic Acid | Room Temp | - | Moderate to Good | [5] |
| Dicalcium Phosphate | Ethanol | Reflux | 0.6 | 98 | [7] |
| No Catalyst | Ethanol | Reflux | 0.75 | 39 | [7] |
| Citric Acid (0.5 equiv) | Solvent-free | 80 | - | 96 | - |
| Polyphosphate Ester | THF | Reflux | - | High (20-50% improvement over classical) | [8] |
Table 2: Solvent Effects on Suzuki-Miyaura Coupling of Chloroaryl Triflates
| Solvent | Dielectric Constant | Selectivity | Reference |
| Toluene | 2.4 | High for C-Cl coupling | [11] |
| THF | 7.6 | High for C-Cl coupling | [11] |
| Acetone | 21 | High for C-Cl coupling | [11] |
| Acetonitrile (MeCN) | 37 | High for C-OTf coupling | [11] |
| DMF | 38 | High for C-OTf coupling | [11] |
| DMSO | 47 | High for C-OTf coupling | [11] |
| Water | 80 | High for C-Cl coupling | [11] |
| Ethanol | 25 | High for C-Cl coupling | [11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-Aryluracils from 6-Chloro-2,4-dimethoxypyrimidine
This protocol is adapted from a three-step, one-pot procedure involving an SRN1 reaction, a Stille cross-coupling, and hydrolysis.[16]
Workflow for One-Pot 6-Aryluracil Synthesis
Caption: One-pot synthesis of 6-aryluracils.
Materials:
-
6-Chloro-2,4-dimethoxypyrimidine
-
Trimethylstannyl sodium (Me₃SnNa)
-
Aryl iodide or benzoyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Liquid ammonia
-
Hydrolysis agent (e.g., aqueous HCl)
-
Organic solvent (e.g., DMF)
Procedure:
-
SRN1 Reaction: In a suitable flask, dissolve 6-chloro-2,4-dimethoxypyrimidine in liquid ammonia. Add a solution of trimethylstannyl sodium and irradiate with a UV lamp to facilitate the photostimulated reaction, forming 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine.
-
Stille Coupling: After the first step is complete (monitor by TLC), carefully evaporate the ammonia. Dissolve the crude intermediate in an appropriate solvent like DMF. Add the aryl iodide and the palladium catalyst. Heat the reaction mixture until the coupling is complete.
-
Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., HCl). Heat the mixture to hydrolyze the methoxy groups to the corresponding carbonyls, forming the uracil ring.
-
Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the pure 6-substituted uracil.
Protocol 2: Dicalcium Phosphate Catalyzed Biginelli Reaction
This protocol is a green and efficient method for synthesizing dihydropyrimidinone precursors.[1][7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) or 1,3-dicarbonyl compound (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Dicalcium phosphate dihydrate (DCPD) (7 mol%)
-
Ethanol (10 mL)
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and DCPD in a round-bottom flask.
-
Add ethanol and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, a solid product will precipitate from the reaction mixture.
-
Cool the mixture and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The resulting dihydropyrimidinone is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Halouracils
This is a general procedure adapted from protocols for related heterocyclic systems.[9]
Materials:
-
6-Halouracil derivative (e.g., 6-iodouracil) (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Pd(PPh₃)₄ (0.012 mmol)
-
Anhydrous K₂CO₃ (0.625 mmol)
-
Solvent (e.g., Toluene or DME/Water) (5 mL)
Procedure:
-
To an argon-purged flask, add the 6-halouracil, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed solvent via syringe.
-
Heat the mixture under an argon atmosphere (e.g., 85-100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 6-aryluracil product.
References
- 1. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. redalyc.org [redalyc.org]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
Troubleshooting low bioactivity in 6-(butylamino)-1H-pyrimidine-2,4-dione analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-(butylamino)-1H-pyrimidine-2,4-dione analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analog exhibits low or no bioactivity in my assays. What are the potential reasons?
Low bioactivity can stem from several factors, ranging from the compound itself to the experimental setup. A systematic troubleshooting approach is crucial. The primary areas to investigate are:
-
Compound Integrity: Verify the chemical structure, purity, and stability of your analog.
-
Compound Properties: Poor solubility or aggregation can prevent the compound from reaching its target.
-
Assay-Related Issues: The chosen assay may not be suitable, or technical errors could be affecting the results. This includes incorrect concentrations, incubation times, or issues with cell lines and reagents.
-
Target Engagement: The analog may not be binding to the intended biological target with sufficient affinity. Structure-activity relationship (SAR) data from similar compounds can provide context.[1][2]
Below is a logical workflow to diagnose the source of low bioactivity.
Q2: How can I confirm the identity and purity of my synthesized compounds?
Confirming the structural identity and purity of your analogs is the most critical first step.
-
Structural Verification: Use spectroscopic methods. 1H NMR and 13C NMR are essential for confirming the chemical structure, while High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula.[3]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. An ideal result shows a single, sharp peak. LC-MS can be used concurrently to confirm the mass of the main peak. A purity level of >95% is recommended for biological assays.
Q3: My compound has poor solubility in aqueous media. How might this affect my results and how can I improve it?
Poor solubility is a frequent cause of artificially low bioactivity. If a compound is not fully dissolved in the assay medium, its effective concentration at the target site will be lower than intended.
-
Impact: The compound may precipitate out of solution, leading to inaccurate and poorly reproducible results. This can be mistaken for a lack of potency. Some pyrimidine dione derivatives have shown limited solubility, which can be a bottleneck for cell-based assays.[4]
-
Solutions:
-
Co-solvents: Use a small percentage (typically <1%) of a biocompatible solvent like DMSO to aid dissolution before diluting in the final aqueous buffer.
-
Formulation: For in vivo studies, formulation strategies involving excipients like cyclodextrins or surfactants may be necessary.
-
Structural Modification: If solubility issues persist across a series of analogs, medicinal chemistry efforts may be required to introduce more polar functional groups.
-
Q4: What range of bioactivity (IC50) is typically seen for pyrimidine-2,4-dione analogs?
The bioactivity of pyrimidine-2,4-dione analogs is highly dependent on the specific analog, the biological target, and the assay used. However, published data can provide a benchmark for expected potency. For example, derivatives have shown activity ranging from nanomolar to micromolar concentrations against various targets.
Table 1: Example Bioactivities of Pyrimidine-2,4-dione Analogs
| Class of Analog | Target/Assay | Reported IC50 Range | Reference |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 Inhibition | 3.61 nM - 114 nM | [1] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | MCF-7 Cell Proliferation | 0.66 µM - 12.68 µM | [1] |
| Aminopyrimidine-2,4-diones | BRD4 Inhibition | 0.029 µM - 0.141 µM | [2] |
| Aminopyrimidine-2,4-diones | PLK1 Inhibition | 0.020 µM - 0.094 µM | [2] |
| Thieno[2,3-d]pyrimidine-2,4-diones | MIF2 Tautomerase Inhibition | 0.8 µM - 15 µM | [4] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K Inhibition | 420 nM - 930 nM |[5] |
Key Experimental Protocols
A standardized experimental workflow is essential for obtaining reliable and reproducible data.
Protocol 1: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of chemical compounds.[1][3]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the results against the compound concentration. Use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: General In Vitro Kinase Inhibitory Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific protein kinase. Assays like the ADP-Glo™ Kinase Assay are commonly used.[2]
Methodology:
-
Reagent Preparation: Prepare assay buffers, the kinase enzyme, the specific substrate (e.g., a peptide), and ATP at their optimal concentrations.
-
Compound Addition: Add 1-2 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Detection: Stop the reaction and detect the result. In the ADP-Glo™ assay, this involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using a dose-response curve.
Relevant Signaling Pathways
Understanding the biological context is key. Pyrimidine-2,4-dione analogs have been investigated as inhibitors of various signaling pathways critical to cancer cell growth and survival, such as the RAF-MEK-ERK pathway.[6]
RAF-MEK-ERK (MAPK) Signaling Pathway: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibiting key kinases in this pathway, such as BRAF, MEK1/2, or ERK1/2, can block downstream signaling and suppress tumor growth.[6]
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Pyrimidine-Based Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their efforts to enhance the metabolic stability of pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of pyrimidine-based compounds?
A1: Pyrimidine rings, while generally considered electron-deficient and less prone to oxidation than electron-rich rings, can still be susceptible to metabolism.[1] Common metabolic liabilities include:
-
Oxidation: Cytochrome P450 (CYP450) enzymes can oxidize the pyrimidine ring or its substituents.[2] This often occurs at electron-rich positions or sterically accessible sites. Aldehyde oxidase (AO) can also be a significant contributor to the metabolism of nitrogen-containing heterocycles like pyrimidine.[1]
-
Hydroxylation: Introduction of a hydroxyl group onto the ring or alkyl substituents is a frequent metabolic pathway.
-
N-dealkylation: If the pyrimidine ring is substituted with N-alkyl groups, these can be cleaved by CYP450 enzymes.
-
Phase II Conjugation: Once a functional group (like a hydroxyl group) is introduced via Phase I metabolism, the compound can undergo Phase II conjugation (e.g., glucuronidation or sulfation) to increase its water solubility and facilitate excretion.[3]
Q2: Which enzymes are primarily responsible for the metabolism of pyrimidine compounds?
A2: The primary enzyme families involved are:
-
Cytochrome P450 (CYP450) Superfamily: These are the most common enzymes involved in Phase I drug metabolism.[4] For pyrimidine compounds, isoforms like CYP3A4, CYP2D6, and CYP2C9 are often implicated.[5]
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that plays a crucial role in the metabolism of nitrogen-rich aromatic heterocycles. Its activity can lead to poor cross-species metabolic stability predictions.[1]
-
UDP-glucuronosyltransferases (UGTs): These are Phase II enzymes that conjugate glucuronic acid to the compound, a common pathway if the pyrimidine derivative has, or acquires through metabolism, a suitable functional group (e.g., -OH, -NH2).[6]
Q3: My pyrimidine compound shows high metabolic instability. What strategies can I employ to improve it?
A3: Several medicinal chemistry strategies can be used to "block" or reduce metabolism:
-
Metabolic Blocking: Introduce sterically hindering groups (e.g., a gem-dimethyl group) near the identified metabolic "hotspot" to prevent the enzyme from accessing the site.[7]
-
Electronic Modification: Replacing electron-rich aromatic rings with more electron-poor heterocycles, like pyrimidine, can mitigate oxidative metabolism by P450 enzymes.[1] Introducing electron-withdrawing groups (e.g., fluorine) can decrease the electron density of the ring system, making it less susceptible to oxidation.[8]
-
Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can slow the rate of metabolism if C-H bond cleavage is the rate-determining step (Kinetic Isotope Effect).[8]
-
Scaffold Hopping & Bioisosteric Replacement: Replace the metabolically labile part of the molecule with a bioisostere—a group with similar physical or chemical properties that imparts improved metabolic stability.[9] For example, replacing a metabolically vulnerable phenyl ring with a pyridyl or pyrazolopyrimidine group has been shown to significantly increase stability.[1]
Q4: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
A4: Both are in vitro tests to measure how quickly a compound is metabolized, but they use different liver-derived systems.[3]
-
Microsomal Stability Assay: Uses liver microsomes, which are vesicles of the endoplasmic reticulum.[6] This assay is simpler, cost-effective, and primarily evaluates Phase I metabolism (e.g., CYP450-mediated reactions) when supplemented with cofactors like NADPH.[10]
-
Hepatocyte Stability Assay: Uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[3][11] This assay can provide a more comprehensive picture of a compound's metabolic fate, including the effects of cellular uptake and transporter proteins.[12]
Q5: How do I interpret the primary data from these metabolic stability assays?
A5: The key parameters calculated are the half-life (t½) and the intrinsic clearance (CLint).[6]
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.[6]
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver (or a liver fraction) to metabolize a drug. It is a measure of the volume of the biological matrix cleared of the drug per unit of time (e.g., µL/min/mg microsomal protein or µL/min/10^6 cells).[13] A lower CLint value signifies better stability. This in vitro CLint value can then be scaled to predict in vivo hepatic clearance.[12]
Troubleshooting Guides
Guide 1: Troubleshooting the In Vitro Microsomal Stability Assay
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates. | - Inaccurate pipetting.- Inhomogeneous mixing of microsomes or test compound.- Inconsistent timing for stopping the reaction. | - Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions.- Gently vortex microsomal stock before aliquoting.- Prepare a master mix of the reaction components.- Use a multi-channel pipette to stop reactions simultaneously.[14] |
| Compound appears unstable in the absence of NADPH cofactor. | - Chemical instability of the compound in the assay buffer.- Degradation by non-NADPH-dependent enzymes present in microsomes (e.g., esterases).[10] | - Run a control incubation without any microsomes to check for buffer instability.- If esterase activity is suspected, consider using specific inhibitors or a different test system. |
| Compound shows very rapid metabolism (t½ < 5 min). | - The compound is a high-clearance compound.- Microsomal protein concentration is too high. | - Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL).- Reduce the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, 10 min). |
| No metabolism observed for the test compound, but the positive control is metabolized. | - The compound is very stable.- The compound is not metabolized by Phase I enzymes present in microsomes.[10]- The compound is a potent inhibitor of the enzymes metabolizing it. | - Extend the incubation time (e.g., up to 120 minutes) or increase the protein concentration.- Test the compound in a hepatocyte stability assay to assess Phase II metabolism or other pathways.[12]- Check for CYP450 inhibition in a separate assay. |
| Neither the test compound nor the positive control is metabolized. | - Inactive microsomes (e.g., improper storage, repeated freeze-thaw cycles).- Inactive or missing NADPH cofactor. | - Use a new batch of microsomes and ensure they are stored at -80°C.- Prepare the NADPH regenerating system fresh for each experiment.[15] |
Guide 2: Troubleshooting the In Vitro Hepatocyte Stability Assay
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability after thawing. | - Improper thawing procedure (too slow).- Cryopreservation damage. | - Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transfer to pre-warmed medium.[13]- Use a new vial of hepatocytes from a reputable supplier. |
| Compound appears more stable in hepatocytes than in microsomes. | - Poor cell permeability; the compound is not entering the hepatocytes efficiently.- The compound is a substrate for efflux transporters, actively pumping it out of the cells.[12] | - Evaluate compound permeability using an assay like PAMPA.- If efflux is suspected, co-incubate with known efflux transporter inhibitors. |
| Compound appears less stable in hepatocytes than in microsomes. | - The compound is primarily cleared by Phase II metabolism (e.g., UGTs), which is active in hepatocytes but not in standard microsomal assays.[12]- The compound is metabolized by cytosolic enzymes (e.g., Aldehyde Oxidase) not present in microsomes. | - This is a valid and important result. It indicates that non-CYP pathways are significant.- Use specific inhibitors in the hepatocyte assay to identify the responsible enzyme family.- Analyze for Phase II metabolites (e.g., glucuronides). |
| High background interference in LC-MS/MS analysis. | - Contamination from the cell culture medium or plates.- Insufficient protein precipitation. | - Include a "vehicle control" incubation without the test compound to identify background peaks.[10]- Ensure the ratio of organic solvent (e.g., acetonitrile) to the aqueous sample is sufficient (e.g., 3:1) for effective protein removal. |
Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound in HLM.
-
Preparation of Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 1 mM solution in DMSO.
-
Positive Control Stock: 1 mM solution of a known rapidly metabolized compound (e.g., Midazolam, Verapamil) in DMSO.[3]
-
HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
-
NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16]
-
-
Incubation Procedure:
-
Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM; final DMSO concentration ≤ 0.1%).[13]
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[6][15]
-
Include a "no cofactor" control to assess non-NADPH dependent degradation.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction plates/tubes (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.[16]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the disappearance of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
Protocol 2: Plated Human Hepatocyte Stability Assay
This protocol is designed for assessing the metabolism of lower-turnover compounds, as plated hepatocytes allow for longer incubation times.[17]
-
Hepatocyte Plating:
-
Thaw cryopreserved plateable human hepatocytes according to the supplier's protocol.
-
Count cells and assess viability using the trypan blue exclusion method.[13]
-
Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.75 x 10^6 cells/well in a 24-well plate).
-
Allow cells to attach and form a monolayer (typically 4-6 hours).
-
-
Preparation of Dosing Solutions:
-
Incubation Procedure:
-
Gently aspirate the plating medium from the hepatocyte monolayer.
-
Add the dosing solution containing the test compound to the wells.
-
Incubate at 37°C in a humidified CO2 incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect both the supernatant (medium) and the cells (by lysing with acetonitrile). The 0-hour time point is collected immediately after adding the dosing solution.
-
-
Sample Processing and Analysis:
-
Combine the medium and cell lysate for each time point. Add an internal standard.
-
Process the samples as described in the microsomal assay (centrifugation to remove debris).
-
Analyze the disappearance of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal protocol, normalizing CLint to the number of cells per well (e.g., µL/min/10^6 cells).[17]
-
Data & Visualizations
Data Tables
Table 1: Common Strategies to Mitigate Metabolic Liabilities
| Metabolic Liability | Common Strategy | Example Modification | Rationale |
| Aromatic Hydroxylation | Steric Hindrance | Add a tert-butyl group adjacent to the hydroxylation site. | Physically blocks the metabolic enzyme from accessing the site. |
| Ring Oxidation (CYP/AO) | Decrease Electron Density | Replace a phenyl ring with a pyridine or pyrimidine ring.[1] | Electron-deficient rings are less susceptible to oxidative metabolism.[1] |
| Benzylic Oxidation | Remove/Replace Labile Proton | Replace a benzylic -CH2- with -CF2- or an ether linkage (-O-). | C-F and C-O bonds are stronger and not substrates for hydroxylation. |
| N-Dealkylation | Increase Steric Bulk | Change N-methyl to N-cyclopropyl. | Larger, more constrained groups are often more difficult for enzymes to cleave. |
Table 2: Comparison of In Vitro Metabolic Assay Systems
| Feature | Liver Microsomes | S9 Fraction | Cryopreserved Hepatocytes |
| Enzyme Content | Phase I (CYPs, FMOs), some Phase II (UGTs) | Phase I and Phase II (cytosolic enzymes included) | Full complement of Phase I and II enzymes |
| Cofactors | Must be added externally (e.g., NADPH, UDPGA) | Must be added externally | Endogenously present and regenerating |
| Cellular Structure | Vesicles (ER fraction) | Subcellular fractions (microsomes + cytosol) | Intact cells with membrane |
| Uptake/Efflux | Not applicable | Not applicable | Transporter activity is present |
| Typical Use | High-throughput screening for Phase I metabolism | Broader metabolism screening (CYP + cytosolic) | "Gold standard" for CLint, metabolite ID, low-turnover compounds[14] |
| Complexity | Low | Medium | High |
Diagrams
Caption: General metabolic pathway for pyrimidine compounds.
Caption: A typical workflow for metabolic stability screening.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. baranlab.org [baranlab.org]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. drughunter.com [drughunter.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: 6-(butylamino)-1H-pyrimidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-(butylamino)-1H-pyrimidine-2,4-dione.
Troubleshooting Guide
This guide addresses common purification challenges encountered during the synthesis of this compound.
Problem: The final product is an oil and does not solidify.
-
Possible Cause: Presence of residual solvent or impurities that lower the melting point.
-
Solution:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Heating gently may aid this process, but monitor for decomposition.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether.
-
Solvent System for Recrystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol, methanol, or acetone) and slowly add a poor solvent (e.g., water or n-hexane) until turbidity persists. Allow the solution to cool slowly to promote crystal formation.
-
Problem: Low yield after recrystallization.
-
Possible Cause:
-
The chosen recrystallization solvent is too good, and the product remains in the mother liquor.
-
The product is highly soluble in the chosen solvent even at low temperatures.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Solvent Selection: Test a range of solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar compounds include ethanol/water, methanol/water, and acetone/hexane.[1]
-
Cooling: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal recovery.
-
Minimize Transfers: To avoid premature crystallization, use a pre-heated funnel for hot filtration and minimize the transfer of the hot solution.
-
Problem: Persistent impurities observed by TLC or HPLC after a single purification step.
-
Possible Cause:
-
Co-crystallization of impurities with the product.
-
Impurities having similar polarity to the product, making separation by a single technique difficult.
-
-
Solution:
-
Sequential Purification: Employ orthogonal purification methods. For instance, follow recrystallization with column chromatography.
-
Column Chromatography: Use silica gel column chromatography with a suitable eluent system. A gradient elution from a less polar solvent (e.g., hexane/ethyl acetate) to a more polar one can effectively separate compounds with close polarities.
-
Acid-Base Extraction: If the impurities are acidic or basic, consider an acid-base extraction to remove them before the final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 6-aminouracil and butylamine, as well as by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Q2: What are suitable solvents for the recrystallization of this compound?
Q3: My compound appears pure by TLC but shows multiple peaks in HPLC. Why?
A3: HPLC is a more sensitive analytical technique than TLC and can often resolve impurities that co-elute on a TLC plate. The different separation principles between your TLC system (often normal phase) and a reverse-phase HPLC column can also lead to different separation profiles.
Q4: How can I improve the crystal quality for X-ray diffraction?
A4: To obtain high-quality crystals, slow cooling of a saturated solution is crucial. Dissolve your purified compound in a minimal amount of a suitable hot solvent and allow it to cool to room temperature very slowly, undisturbed. You can also try vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides a template for summarizing purification data. Actual values will vary depending on the experimental scale and conditions.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Product | 10.0 | - | - | 75 |
| Recrystallization 1 | 10.0 | 7.0 | 70 | 95 |
| Column Chromatography | 7.0 | 6.3 | 90 | >99 |
Diagrams
References
Technical Support Center: Avoiding Compound Precipitation in Cell Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in my cell culture medium?
Precipitation in cell culture media can arise from two primary sources: the inherent instability of the medium components themselves or the introduction of a new compound, such as a drug candidate.
-
Media Component Precipitation: Turbidity or visible precipitates can form due to chemical interactions between media components, temperature fluctuations, or improper preparation techniques.[1] Common culprits include:
-
Temperature Shifts: High-molecular-weight proteins and salts can fall out of solution when exposed to extreme temperature changes, such as repeated freeze-thaw cycles or heat inactivation of serum.[1]
-
Evaporation: Water loss from media increases the concentration of salts and other components, leading to their precipitation.[1] This is often observed as crystals forming on culture surfaces.
-
pH Instability: As cells metabolize, they produce acidic waste products that lower the pH of the medium.[2] This change in pH can decrease the solubility of certain components.
-
Chemical Reactions: The order of reagent addition during media preparation is critical. For instance, adding calcium chloride (CaCl2) and magnesium sulfate (MgSO4) together can form insoluble calcium sulfate (CaSO4) crystals.[1]
-
Serum Components: Serum contains proteins like fibrinogen and high concentrations of calcium and phosphate, which can precipitate out of solution, especially after thawing or incubation at 37°C.[3]
-
-
Compound-Related Precipitation: When adding a new compound (e.g., a drug dissolved in a solvent like DMSO) to your culture medium, precipitation can occur due to:
-
Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.
-
Solvent Shift: A compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) may precipitate when this stock solution is diluted into the aqueous medium, a phenomenon sometimes called the "Uso effect".[4]
-
Exceeding Maximum Solubility: Every compound has a maximum soluble concentration in a given medium at a specific temperature. Exceeding this limit will result in precipitation.[5]
-
Q2: My DMSO-dissolved compound precipitates when I add it to the media. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several strategies to address it:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution.[6] A key technique is to add the compound stock solution directly to the media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[7]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5% without significant cytotoxicity.[8][9] Keeping the final DMSO concentration as high as is tolerable for your specific cell line can improve compound solubility.[7] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[10]
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[11] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.
-
Serum: For many applications, diluting the compound into serum-containing medium is effective. The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[7]
-
-
Modify the Solvent System: In some cases, using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) for the initial stock solution can improve solubility upon dilution.
-
Adjust the pH: The solubility of some compounds is pH-dependent. Adjusting the pH of the cell culture medium slightly (while ensuring it remains within a physiologically acceptable range for your cells) may improve solubility.[12]
Q3: Can I filter out the precipitate from my media or compound solution?
Filtering is generally not recommended as a solution for precipitation. When you filter a solution, you are removing the precipitated compound, which means the final concentration of your compound in the media will be lower than intended and unknown.[13] This can lead to inaccurate and non-reproducible experimental results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.
Troubleshooting Guides
Guide 1: Troubleshooting General Precipitation in Cell Culture Media
If you observe unexpected turbidity or precipitate in your cell culture medium, follow this guide to identify and resolve the issue.
Step 1: Visual Inspection and Microscopic Examination
-
Observation: Is the medium cloudy? Are there visible particles?
-
Microscopy: Examine a sample of the medium under a microscope.
-
Microbial Contamination: Look for motile bacteria or budding yeast. Contamination often leads to a rapid drop in pH, causing the phenol red indicator to turn yellow.[14]
-
Chemical Precipitate: This often appears as amorphous particles or crystalline structures.
-
Step 2: Identify the Cause Use the following table to pinpoint the likely cause of the precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears in freshly thawed serum or media. | Temperature Shock: Repeated freeze-thaw cycles or improper thawing can cause proteins and salts to precipitate.[1] | Thaw serum and media slowly at 4°C or in a 37°C water bath with gentle swirling. Aliquot media and serum into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate forms after adding supplements or preparing from powder. | Improper Mixing Order: Certain salts, like calcium salts, can react with other components if not added correctly.[1] | When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium. |
| Crystals form on the surface of the culture vessel over time. | Evaporation: Water loss increases the concentration of solutes beyond their solubility limit.[1] | Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed. |
| Media pH changes rapidly, and precipitate appears. | Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system is sensitive to atmospheric CO2.[2] | Ensure your incubator's CO2 level is calibrated correctly for the sodium bicarbonate concentration in your medium. For media with 3.7 g/L sodium bicarbonate, a 10% CO2 atmosphere is typically required. |
| A compound dissolved in DMSO precipitates upon addition to the medium. | Low Aqueous Solubility/Solvent Shift: The compound is not soluble in the aqueous medium at the desired concentration. | Refer to Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds . |
Step 3: Corrective Actions
-
If contamination is confirmed, discard the contaminated cells and medium immediately and decontaminate the cell culture hood and incubator.
-
If the cause is chemical, it is often best to discard the precipitated medium and prepare a fresh batch using the correct procedures.[14]
Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds
This protocol provides a systematic approach to dissolving and diluting hydrophobic compounds for cell-based assays.
Objective: To prepare a working solution of a poorly soluble compound in cell culture medium with minimal precipitation.
Materials:
-
Compound (powder form)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
Protocol:
-
Prepare a High-Concentration Stock Solution: a. Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-100 mM). This minimizes the volume of DMSO that will be added to the cells. b. Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Gentle warming to 37°C can also help.[15]
-
Perform Serial Dilutions in DMSO (for dose-response experiments): a. If you need a range of concentrations, perform serial dilutions of your primary stock solution in 100% DMSO.[7] This ensures that the solvent composition is consistent across your dilution series before adding to the media.
-
Dilute into Cell Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. To minimize precipitation, add the DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube/flask.[7] This rapid dispersion prevents the formation of localized high concentrations of the compound that can trigger precipitation. c. Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells. A general guideline is to keep the final DMSO concentration at or below 0.5%.[8] However, the tolerance is cell-line specific and should be determined empirically.[9][10]
-
Visual Inspection: a. After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If the solution is not clear, the compound may not be fully dissolved, and the concentration will be inaccurate.
-
Alternative Three-Step Solubilization for Very Hydrophobic Compounds: [5] a. Step 1: Prepare a 10 mM stock solution in 100% DMSO. b. Step 2: Pre-warm fetal bovine serum (FBS) to ~50°C and dilute the DMSO stock 1:10 in the warm FBS. The proteins in the serum will help to solubilize the compound. c. Step 3: Perform the final dilution in pre-warmed cell culture medium (e.g., containing 1% FBS) to reach the final desired compound concentration.
Data Presentation
Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell Culture
| Cell Type | General Maximum DMSO Concentration | Recommended Concentration for Sensitive Assays |
| Most immortalized/cancer cell lines (e.g., HeLa, MCF-7, A549) | ≤ 1.0%[8][10] | ≤ 0.1%[9] |
| Primary cells | ≤ 0.1%[8] | < 0.1% (determine empirically) |
| Stem cells | Highly variable, often very sensitive | Determine empirically, start at ≤ 0.05% |
Note: These are general guidelines. It is critical to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or behavior of your specific cell line in your specific assay.
Table 2: Common Solubility Enhancers for Cell Culture Applications
| Enhancer | Mechanism of Action | Typical Working Concentration | Considerations |
| (2-Hydroxypropyl)-β-cyclodextrin | Forms inclusion complexes, encapsulating the hydrophobic drug.[11] | 0.5% - 2.0% (w/v)[11] | Can extract cholesterol from cell membranes at high concentrations. |
| Fetal Bovine Serum (FBS) | Serum proteins (e.g., albumin) bind to hydrophobic compounds, increasing their apparent solubility.[7] | 2% - 10% (v/v) | Introduces biological variability; not suitable for serum-free applications. |
| Pluronic F-127 | A non-ionic surfactant that can form micelles to encapsulate compounds. | < 1% (w/v) | Can affect cell membrane permeability. Test for cytotoxicity. |
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Caption: Decision tree for preparing a stock solution of a poorly soluble compound.
Caption: Factors leading to salt precipitation during media preparation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 3. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of PARP-1 Inhibitory Activity in Pyrano[2,3-d]pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of PARP-1 inhibitory activity in pyrano[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the experimental evaluation of pyrano[2,3-d]pyrimidine derivatives as PARP-1 inhibitors.
Q1: My pyrano[2,3-d]pyrimidine derivative shows poor solubility in aqueous assay buffers. How can I address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds.[1][2][3] Here are several strategies to mitigate this issue:
-
Co-solvents: While ensuring the final concentration does not affect the assay, consider using a small percentage of an organic co-solvent like DMSO. It is crucial to keep the final DMSO concentration consistent across all wells (typically ≤1%) and include a vehicle control to account for any solvent effects.
-
pH Adjustment: The solubility of your compound might be pH-dependent, especially if it contains ionizable groups.[4] Experiment with adjusting the pH of your buffer, if the assay conditions permit, to see if it improves solubility.
-
Stock Solution Preparation: Ensure your compound is fully dissolved in a suitable organic solvent (e.g., 100% DMSO) before preparing working dilutions in the aqueous assay buffer.[2] Sonication of the stock solution can aid in dissolution.
-
Compound Handling: Be mindful of precipitation during storage of stock solutions, especially after freeze-thaw cycles.[2] It is advisable to visually inspect solutions for any precipitate before use.
Q2: I am observing high variability in my in vitro PARP-1 inhibition assay results. What are the potential causes?
A2: High variability can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Consistency: Ensure all reagents, including the PARP-1 enzyme, NAD+, and activated DNA, are stored correctly and have not undergone excessive freeze-thaw cycles. Prepare fresh reagents when in doubt.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of inhibitor compounds, can lead to significant variations. Use calibrated pipettes and ensure proper mixing in each well.
-
Plate Effects: "Edge effects" in microplates can sometimes cause variability. To minimize this, avoid using the outermost wells of the plate for critical samples or fill them with a blank solution.
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures in your protocol. Fluctuations can alter enzyme activity and inhibitor binding.
-
Compound Precipitation: As mentioned in Q1, your compound may be precipitating out of solution at the final assay concentration, leading to inconsistent results.
Q3: My compound shows potent PARP-1 inhibition in the enzymatic assay but has low activity in cell-based assays. What could be the reason for this discrepancy?
A3: This is a common observation in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, PARP-1.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the compound might interact with other proteins or pathways that counteract its inhibitory effect on PARP-1.
Q4: I am seeing significant cytotoxicity in my control cells treated with the vehicle (DMSO). How can I resolve this?
A4: While DMSO is a widely used solvent, it can be toxic to some cell lines at higher concentrations.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, and for some sensitive cell lines, even lower. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
-
Optimize Compound Stock Concentration: If you need to use a higher final concentration of your compound, try to prepare a more concentrated stock solution in DMSO to minimize the volume added to the cell culture.
-
Alternative Solvents: If reducing the DMSO concentration is not feasible, you may need to explore other less toxic solvents, ensuring they are compatible with your compound and assay.
Data on PARP-1 Inhibitory Activity
The following tables summarize the in vitro PARP-1 inhibitory activity and antiproliferative activity of a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives.
Table 1: In Vitro PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine Derivatives [5][6][7]
| Compound | IC50 (nM) vs. PARP-1 |
| S2 | 4.06 ± 0.18 |
| S7 | 3.61 ± 0.15 |
| Olaparib (Reference) | 5.77 |
Table 2: Antiproliferative Activity of Selected Pyrano[2,3-d]pyrimidine Derivatives [5][6][7]
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 |
| S2 | 2.65 ± 0.05 | Not Reported |
| S7 | 1.28 ± 1.12 | Not Reported |
| S8 | 0.66 ± 0.05 | 2.76 ± 0.06 |
| Staurosporine (Reference) | 7.258 | Not Reported |
Experimental Protocols
In Vitro PARP-1 Inhibitory Assay (General Protocol)
This protocol is a representative method for determining the IC50 values of test compounds against PARP-1. Commercially available kits may have specific instructions that should be followed.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Reconstitute human PARP-1 enzyme in the assay buffer to the desired concentration.
-
Prepare a solution of activated DNA (e.g., histone-H1-coated plates or fragmented DNA).
-
Prepare a solution of NAD+ and biotinylated NAD+.
-
Prepare serial dilutions of the pyrano[2,3-d]pyrimidine test compounds and a reference inhibitor (e.g., Olaparib) in the assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (e.g., <1%).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the activated DNA.
-
Add the test compound dilutions or reference inhibitor.
-
Add the PARP-1 enzyme to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for enzyme inhibition.
-
Add the NAD+/biotinylated NAD+ mixture to start the PARylation reaction.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction.
-
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add a detection reagent, such as streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Wash the plate again.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Read the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7 or HCT116) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrano[2,3-d]pyrimidine test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate four to five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add SRB solution (e.g., 0.057% w/v in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.
-
Allow the plates to air dry completely.
-
-
Absorbance Measurement:
-
Add a solubilizing agent (e.g., 10 mM Tris base solution, pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to dissolve the protein-bound dye.
-
Read the absorbance at approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1's role in the DNA single-strand break repair pathway.
Experimental Workflow for Screening PARP-1 Inhibitors
Caption: Workflow for the evaluation of pyrano[2,3-d]pyrimidine PARP-1 inhibitors.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to increase the potency of pyrido[2,3-d]pyrimidine eEF-2K inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with pyrido[2,3-d]pyrimidine inhibitors of eukaryotic elongation factor 2 kinase (eEF-2K).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pyrido[2,3-d]pyrimidine eEF-2K inhibitors?
Pyrido[2,3-d]pyrimidine derivatives typically act as ATP-competitive inhibitors of eEF-2K.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF-2).[2] This inhibition blocks the downstream effects of eEF-2K activation, which include the suppression of protein synthesis.[3][4]
Q2: How can I increase the potency of my pyrido[2,3-d]pyrimidine eEF-2K inhibitor?
Structure-activity relationship (SAR) studies have identified key structural modifications that can enhance the potency of this class of inhibitors. The main pyridine ring and the amido substituent at the R2 position are crucial for inhibitory activity.[5] For the pyrido[2,3-d]pyrimidine-2,4-dione scaffold, specific substitutions at three positions (R1, R2, and R3) have been shown to be optimal for activity.[3]
Q3: What are the key signaling pathways regulated by eEF-2K?
eEF-2K is a central regulator of protein synthesis and is integrated into major cellular signaling networks. Its activity is stimulated by pathways that sense cellular stress, such as increased intracellular calcium/calmodulin and the AMP-activated protein kinase (AMPK) pathway, which is activated under low energy conditions.[6][7] Conversely, eEF-2K activity is inhibited by pro-growth signaling pathways, most notably the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is active under nutrient-rich conditions.[6][7]
Troubleshooting Guides
Problem 1: No or low inhibition of eEF-2K activity observed in an in vitro kinase assay.
-
Possible Cause 1: Incorrect ATP Concentration.
-
Explanation: Since many pyrido[2,3-d]pyrimidine inhibitors are ATP-competitive, their apparent IC50 values are sensitive to the ATP concentration in the assay.[1] Higher ATP concentrations will lead to an underestimation of the inhibitor's potency.
-
Solution: Ensure that the ATP concentration used in your assay is at or below the Km value for ATP for eEF-2K. If the Km is unknown for your specific enzyme preparation, a common starting point is 10 µM ATP.[1]
-
-
Possible Cause 2: Inactive or poorly active eEF-2K enzyme.
-
Explanation: The activity of recombinant eEF-2K can vary depending on the expression system, purification method, and storage conditions.
-
Solution:
-
Confirm the activity of your enzyme batch using a known, potent eEF-2K inhibitor as a positive control, such as A-484954.
-
Ensure that calmodulin, a required co-activator of eEF-2K, is included in the assay buffer at an appropriate concentration (e.g., 1 µM).[8]
-
-
-
Possible Cause 3: Inhibitor precipitation or aggregation.
-
Explanation: Some small molecule inhibitors can be prone to aggregation, especially at higher concentrations, which can lead to non-specific inhibition or a loss of activity. The well-known eEF-2K inhibitor NH125, for instance, has been shown to act as a non-specific colloidal aggregator in vitro.[8][9]
-
Solution:
-
Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to minimize aggregation.
-
Visually inspect your inhibitor stock solutions and assay wells for any signs of precipitation.
-
-
Problem 2: Discrepancy between in vitro and cell-based assay results.
-
Possible Cause 1: Poor cell permeability of the inhibitor.
-
Explanation: A potent inhibitor in a biochemical assay may not show activity in a cell-based assay if it cannot efficiently cross the cell membrane to reach its target.
-
Solution:
-
Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA), to predict its cell permeability.
-
Consider synthesizing analogs with improved permeability characteristics.
-
-
-
Possible Cause 2: Compound efflux by cellular transporters.
-
Explanation: The inhibitor may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Solution:
-
Test for efflux by co-incubating your inhibitor with a known efflux pump inhibitor, such as verapamil. An increase in potency in the presence of the efflux pump inhibitor would suggest that your compound is a substrate for these transporters.
-
-
-
Possible Cause 3: Off-target effects in the cellular context.
-
Explanation: The observed cellular phenotype may be due to the inhibitor acting on other kinases or cellular targets, rather than specifically inhibiting eEF-2K.
-
Solution:
-
Profile your inhibitor against a panel of other kinases to assess its selectivity.
-
Use a structurally distinct eEF-2K inhibitor as a comparator to see if it produces the same cellular phenotype.
-
Utilize molecular biology techniques, such as siRNA-mediated knockdown of eEF-2K, to confirm that the observed phenotype is indeed dependent on eEF-2K.[2]
-
-
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyrimidine-2,4-dione eEF-2K Inhibitors
| Compound | R1 Substitution | R2 Substitution | R3 Substitution | IC50 (nM) | Reference |
| 6 (A-484954) | Ethyl | -CONH2 | Cyclopropyl | 420 | [5] |
| 9 | n-Propyl | -CONH2 | Cyclopropyl | 930 | [5] |
| 12 | Ethyl | -H | Cyclopropyl | >10,000 | [5] |
This table summarizes the inhibitory activity of a preliminary series of pyrido[2,3-d]pyrimidine-2,4-dione analogs against eEF-2K. The data highlights the importance of the carboxamide group at the R2 position for potent inhibition.[5]
Experimental Protocols
1. In Vitro eEF-2K Kinase Assay using ADP-Glo™
This protocol is adapted from a high-throughput screening assay for eEF-2K inhibitors.[4]
Materials:
-
Recombinant human eEF-2K
-
Calmodulin
-
MH-1 peptide substrate (or other suitable eEF-2K substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of eEF-2K and calmodulin in assay buffer. The final concentration of eEF-2K may need to be optimized, but a starting point is 6 ng/µL.[4]
-
Prepare a master mix of the MH-1 peptide substrate and ATP in assay buffer. A typical concentration for the MH-1 peptide is 100 µM, and for ATP is 10 µM.[4]
-
-
Assay Assembly:
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/calmodulin master mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to each well.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
2. Cell-Based eEF-2K Activity Assay (Western Blot)
This protocol allows for the assessment of eEF-2K inhibitor activity in a cellular context by measuring the phosphorylation status of eEF-2.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Pyrido[2,3-d]pyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-eEF-2 (Thr56) and anti-total eEF-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-eEF-2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the anti-total eEF-2 antibody to assess the total amount of eEF-2 protein in each lane, which serves as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-eEF-2 and total eEF-2. The ratio of phospho-eEF-2 to total eEF-2 reflects the activity of eEF-2K in the cells.
Visualizations
Caption: eEF-2K Signaling Pathway.
Caption: Experimental Workflow for eEF-2K Inhibitor Evaluation.
References
- 1. Regulation and roles of elongation factor 2 kinase. | Semantic Scholar [semanticscholar.org]
- 2. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating the Kinetic Mechanism of Inhibition of Elongation Factor 2 Kinase (eEF-2K) by NH125: Evidence for a Common in vitro Artifact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the synthesis of 6-aminouracil (6-amino-1H-pyrimidine-2,4-dione) from urea and cyanoacetic acid. The second step is a nucleophilic substitution reaction where the amino group of 6-aminouracil is reacted with a butyl-containing electrophile, such as n-butyl bromide, under basic conditions to yield the final product.
Q2: What are the critical parameters to control during the synthesis of 6-aminouracil?
The critical parameters for the synthesis of 6-aminouracil include reaction temperature, reaction time, and the molar ratio of reactants. It is crucial to maintain the temperature between 100-120°C. The reaction time is typically around 3 hours. An excess of acetic anhydride is used to drive the reaction to completion.
Q3: What are the main challenges when scaling up the synthesis of this compound?
The main challenges during scale-up include:
-
Exothermic Reaction Control: The initial reaction to form the pyrimidine ring can be exothermic.
-
Solubility Issues: The starting materials and the final product may have limited solubility in common solvents, affecting reaction kinetics and purification.
-
Impurity Profile: Side reactions can lead to various impurities that may be difficult to remove.
-
Consistent Yield: Achieving a consistent and high yield can be challenging on a larger scale.
-
Purification: Effective purification methods are necessary to obtain a high-purity final product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 6-aminouracil | Incomplete reaction. | Ensure the reaction temperature is maintained at 100-120°C for the entire 3-hour duration. Use a slight excess of cyanoacetic acid and ensure efficient removal of acetic acid byproduct under reduced pressure. |
| Decomposition of the product. | Avoid excessive heating or prolonged reaction times. | |
| Formation of multiple byproducts in the butylation step | N-alkylation at different nitrogen atoms of the pyrimidine ring. | Optimize the reaction conditions by using a milder base (e.g., K2CO3 instead of NaH) and controlling the temperature. Protect other reactive sites if necessary. |
| Over-alkylation. | Use a stoichiometric amount of n-butyl bromide and monitor the reaction progress closely using techniques like TLC or HPLC. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants in the butylation step. |
| Formation of closely related impurities. | Employ column chromatography with an appropriate solvent system (e.g., Chloroform:Methanol:Ethylacetate) for efficient separation. Recrystallization from a suitable solvent can also be effective. | |
| Inconsistent product quality between batches | Variations in raw material quality. | Ensure the purity of starting materials (urea, cyanoacetic acid, n-butyl bromide) is consistent across all batches. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, time, and stirring speed. |
Experimental Protocols
Synthesis of 6-aminouracil
A mixture of urea (1.0 mol), cyanoacetic acid (1.1 mol), and acetic anhydride (5 mL) is heated at 100-120°C for 3 hours.[1] The excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure. The cooled residue is then treated with a 5% NaOH solution, leading to the precipitation of 6-aminouracil. The precipitate is filtered, washed with water, and dried.
Synthesis of this compound
To a solution of 6-aminouracil (1.0 eq) in a suitable solvent such as DMF, a base (e.g., K2CO3, 1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Then, n-butyl bromide (1.1 eq) is added dropwise, and the reaction mixture is heated to 60-70°C and stirred for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by adding water. The crude product is filtered and purified by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Synthesis of 6-aminouracil | Synthesis of this compound |
| Reactant Ratio (molar) | Urea : Cyanoacetic Acid (1 : 1.1) | 6-aminouracil : n-butyl bromide : Base (1 : 1.1 : 1.2) |
| Temperature (°C) | 100 - 120 | 60 - 70 |
| Reaction Time (hours) | 3 | 4 - 6 |
| Typical Yield (%) | ~73 | Varies based on conditions |
| Solvent | Acetic Anhydride | DMF |
| Purification Method | Precipitation | Column Chromatography / Recrystallization |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis scale-up.
References
Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the interpretation of NMR spectra for pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my pyrimidine ring have such broad peaks?
A1: Peak broadening in pyrimidine derivatives can arise from several factors:
-
Intermediate Rate Exchange: Tautomerism (e.g., keto-enol or amino-imino forms) or rotamers (if you have bulky substituents) can lead to chemical exchange at a rate that is on the NMR timescale. If the exchange is not slow enough for distinct peaks or fast enough for a sharp averaged peak, the result is a broad signal.
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyrimidine ring are quadrupolar and can cause broadening of adjacent proton signals.
-
Sample Issues: High sample concentration can lead to aggregation and peak broadening.[1][2] Poor shimming of the spectrometer or low sample solubility can also result in broad peaks.[1]
Q2: I see more signals than expected for my pyrimidine derivative. What could be the cause?
A2: The presence of unexpected extra signals often points to:
-
Tautomers: Many pyrimidine derivatives, especially those with hydroxyl, amino, or thiol groups, exist as a mixture of tautomers in solution.[3][4] Each tautomer can give rise to a distinct set of NMR signals. The equilibrium between these forms can be influenced by solvent and temperature.
-
Rotamers: If your molecule has substituents with restricted rotation around a single bond (e.g., an amide group), you may be observing signals from multiple rotational isomers (rotamers).[1]
-
Impurities: Residual solvents (like ethyl acetate), starting materials, or reaction byproducts are common sources of extra peaks.[1]
Q3: How can I definitively identify an NH or OH proton signal on my pyrimidine ring?
A3: The most reliable method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O, N, S) are acidic and will exchange with deuterium. This will cause the NH or OH peak to significantly decrease in intensity or disappear entirely from the spectrum.[1]
Q4: The chemical shifts of my pyrimidine protons are not what I predicted based on standard values. Why?
A4: The electronic environment of the pyrimidine ring is highly sensitive to several factors:
-
Substituent Effects: Both electron-donating and electron-withdrawing groups can significantly alter the chemical shifts of the ring protons and carbons.[5][6][7] These effects are not always simply additive.
-
Solvent Effects: The polarity and aromaticity of the NMR solvent can influence chemical shifts. For example, spectra taken in benzene-d₆ often show different patterns compared to those in CDCl₃ due to solvent-solute interactions.[1][5]
-
pH of the Solution: If your sample is dissolved in a protic solvent (like D₂O or CD₃OD) or contains acidic/basic impurities, the pH can change. Pyrimidine nitrogens are basic and can be protonated, which drastically alters the electronic structure and, consequently, the NMR spectrum.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during spectral analysis and provides logical steps and experimental solutions.
Issue 1: Severe Peak Overlap in the Aromatic Region
Your ¹H NMR spectrum shows a complex, overlapping multiplet for the pyrimidine ring protons, making it impossible to determine coupling patterns or accurate integrations.
Troubleshooting Steps:
-
Change the NMR Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[1]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often separating overlapping multiplets.
-
Run a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (typically over two or three bonds). This helps to trace the connectivity of the spin systems even if the 1D signals overlap.[10][11]
Issue 2: Suspected Tautomerism Leading to Ambiguous Signals
You observe broad peaks or multiple sets of signals, suggesting the presence of tautomers.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help clarify the situation.
-
Heating: If the peaks sharpen and coalesce into a single averaged signal at higher temperatures, it confirms that you are observing a dynamic exchange process like tautomerism.[1]
-
Cooling: Lowering the temperature can slow the exchange rate, causing the broad signals to resolve into sharp, distinct peaks for each tautomer.[3]
-
-
2D Heteronuclear Experiments (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[10][11] This can help assign signals to specific positions in each tautomeric form.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[11][12] It is invaluable for establishing the overall carbon skeleton and identifying the position of substituents in each tautomer.
-
-
pH Titration: For tautomers involving protonation/deprotonation, monitoring the NMR spectrum as a function of pH can help identify the different species present in solution.[8]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing ambiguous NMR spectra of pyrimidine derivatives.
Caption: A logical workflow for troubleshooting ambiguous NMR spectra.
Quantitative NMR Data for Pyrimidine Derivatives
The chemical shifts of pyrimidine protons and carbons are highly dependent on the substituents and the solvent used. This table provides approximate ranges for the parent pyrimidine ring and the effect of common substituents.
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Parent Pyrimidine (in CDCl₃) | Data from various sources.[13][14] | ||
| H-2 | ~9.27 | ~157.4 | Highly deshielded due to two adjacent nitrogen atoms. |
| H-4 / H-6 | ~8.78 | ~156.9 | Deshielded by adjacent nitrogen. |
| H-5 | ~7.38 | ~121.7 | Most shielded proton on the parent ring. |
| Effect of Substituents | |||
| Electron Donating Group (EDG) | e.g., -NH₂, -OH, -OCH₃ | ||
| ortho to EDG | Shifts Upfield (lower ppm) | Shifts Upfield (lower ppm) | Increased electron density causes shielding. |
| para to EDG | Shifts Upfield (lower ppm) | Shifts Upfield (lower ppm) | Shielding effect is pronounced. |
| Electron Withdrawing Group (EWG) | e.g., -NO₂, -CN, -CHO | ||
| ortho to EWG | Shifts Downfield (higher ppm) | Shifts Downfield (higher ppm) | Decreased electron density causes deshielding. |
| para to EWG | Shifts Downfield (higher ppm) | Shifts Downfield (higher ppm) | Deshielding effect is pronounced. |
Note: These are general trends. Actual chemical shifts can vary significantly based on the specific molecule, solvent, concentration, and pH.
Key Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Labile Protons (NH/OH)
Objective: To confirm the presence of exchangeable protons (e.g., from amino or hydroxyl groups).
Methodology:
-
Dissolve the pyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Remove the tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).
-
Cap the tube and shake vigorously for 1-2 minutes to ensure mixing.[1]
-
Allow the sample to settle.
-
Re-acquire the ¹H NMR spectrum under the same conditions.
-
Analysis: Compare the two spectra. The signals corresponding to NH or OH protons will have disappeared or significantly diminished in the second spectrum.
Protocol 2: Basic 2D NMR for Structural Elucidation
Objective: To determine the connectivity of atoms within the molecule to resolve structural ambiguities.
A. COSY (Correlation Spectroscopy)
-
Purpose: Identifies protons that are spin-spin coupled, typically protons on adjacent carbons (²JHH, ³JHH). It helps establish proton-proton connectivity.
-
Methodology:
-
Set up and run a standard ¹H NMR to determine the spectral width.
-
Select the cosy experiment from the spectrometer's experiment library.
-
Use the parameters from the ¹H spectrum (spectral width, transmitter offset).
-
Acquire the 2D data set. Typically, this involves acquiring a series of FIDs with an incrementing evolution time (t₁).
-
Process the data using a 2D Fourier transform in both dimensions.
-
Analysis: The 1D spectrum appears on the diagonal. Off-diagonal "cross-peaks" connect signals from protons that are coupled to each other.
-
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons with the carbon atoms they are directly attached to (¹JCH). It provides a map of which proton is attached to which carbon.[11]
-
Methodology:
-
Run standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.
-
Select the hsqc experiment.
-
Input the spectral widths and offsets for both ¹H (F2 axis) and ¹³C (F1 axis).
-
Acquire and process the 2D data.
-
Analysis: The spectrum displays peaks at the coordinates corresponding to the chemical shifts of a proton and its directly bonded carbon.
-
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Correlates protons and carbons over longer ranges, typically 2 or 3 bonds (²JCH, ³JCH). It is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons.[12][15]
-
Methodology:
-
Similar setup to HSQC, using ¹H and ¹³C spectral parameters.
-
Select the hmbc experiment.
-
The experiment includes a delay optimized for long-range couplings (typically around 4-8 Hz).
-
Acquire and process the 2D data.
-
Analysis: Peaks appear at the ¹H chemical shift of a proton and the ¹³C chemical shift of a carbon that is 2 or 3 bonds away.
-
Visual Guides to Spectral Interpretation
Tautomerism in 2-Hydroxypyrimidine
Many substituted pyrimidines exist in tautomeric forms. The diagram below illustrates the common keto-enol tautomerism for 2-hydroxypyrimidine, which often leads to complex or unexpected NMR spectra.
Caption: Keto-enol tautomerism in 2-hydroxypyrimidine.
2D NMR Connectivity Map
This diagram illustrates how different 2D NMR experiments provide complementary information to build the structure of a hypothetical substituted pyrimidine.
Caption: Using 2D NMR to map atomic correlations.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. NMR spectra of pyrimidines - Effect of substituents on the chemical shifts of the "meta" protons in 2- and 4-substituted pyrimidines | Sciact - научная деятельность [sciact.nioch.nsc.ru]
- 7. researchgate.net [researchgate.net]
- 8. Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 14. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of 6-(butylamino)-1H-pyrimidine-2,4-dione for Kinase Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 6-(butylamino)-1H-pyrimidine-2,4-dione, a kinase inhibitor with potential applications in oncology. Our goal is to help you address common challenges and improve the selectivity of this compound for its intended kinase targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary kinase target of this compound and what are its known off-targets?
A1: The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9). However, at higher concentrations, it has been observed to inhibit other kinases, most notably p38α (MAPK14) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Q2: How can I improve the selectivity of this compound for CDK9 over its off-targets?
A2: Improving selectivity is a key challenge in kinase inhibitor development.[1][2][3] Strategies to enhance the selectivity of your compound include:
-
Structural Modification: Modifying the butylamino group or other positions on the pyrimidine-2,4-dione scaffold can alter the binding affinity for different kinases.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of the compound can help identify modifications that increase potency for the primary target while reducing off-target effects.
-
Targeting Allosteric Sites: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can significantly improve selectivity.[1]
Q3: My in-cell assays show lower potency than my biochemical assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common. Potential reasons include:
-
Cellular ATP Concentration: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors, leading to a decrease in apparent potency.
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
Q4: What are the best practices for preparing and storing this compound?
A4: For optimal results, dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate assay buffer immediately before use.
Troubleshooting Guides
Issue 1: High Off-Target Inhibition in Kinase Profiling Screen
Q: My kinase profiling results show significant inhibition of p38α and VEGFR2 at concentrations close to the IC50 for CDK9. How can I troubleshoot this?
A: This indicates poor selectivity. Here's a troubleshooting workflow:
-
Confirm On-Target Potency: Re-run the CDK9 inhibition assay to confirm the IC50 value. Ensure the assay conditions are optimal.
-
Orthogonal Assays: Use a different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance - SPR) to validate the binding affinity to both CDK9 and the off-target kinases.[4]
-
Cell-Based Target Engagement: Perform a cell-based assay to measure the inhibition of CDK9-mediated phosphorylation of its downstream substrates. This will provide a more physiologically relevant measure of on-target activity.
-
Structural Analysis: If available, analyze the co-crystal structure of the compound with its targets to understand the binding modes and identify opportunities for structure-based design to improve selectivity.
Issue 2: Inconsistent IC50 Values in Biochemical Kinase Assays
Q: I am observing significant variability in the IC50 values for this compound in my kinase inhibition assays. What are the potential causes and solutions?
A: Inconsistent IC50 values can arise from several factors.[5] Consider the following:
-
Assay Conditions:
-
ATP Concentration: Ensure the ATP concentration is consistent across all experiments, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.[6]
-
Enzyme Concentration: Use a consistent concentration of active kinase. The quality and activity of the kinase preparation should be verified.[7]
-
Substrate Concentration: The concentration of the peptide or protein substrate should be kept constant.
-
-
Reagent Stability:
-
Compound Stability: The compound may be unstable in the assay buffer. Assess its stability over the time course of the experiment.
-
Enzyme Stability: The kinase may lose activity over time. Ensure the enzyme is stored properly and used within its active window.
-
-
Experimental Execution:
-
Pipetting Errors: Use calibrated pipettes and proper techniques to minimize pipetting errors.
-
Plate Effects: Be aware of potential edge effects on microplates. Randomize the layout of your samples to mitigate this.
-
Quantitative Data Summary
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| CDK9 | 50 | Biochemical (ADP-Glo) | Primary target. |
| p38α (MAPK14) | 500 | Biochemical (ADP-Glo) | 10-fold less potent than CDK9. |
| VEGFR2 | 1200 | Biochemical (ADP-Glo) | ~24-fold less potent than CDK9. |
This is a hypothetical data summary for illustrative purposes.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 of this compound against a target kinase.
Materials:
-
Kinase (e.g., recombinant human CDK9)
-
Kinase substrate (e.g., a specific peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 384-well plate, add the kinase and substrate to each well.
-
Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of CDK9 in a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HeLa cells)
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-substrate antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizations
References
- 1. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking of Pyrimidine-2,4-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular docking of pyrimidine-2,4-dione derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the molecular docking workflow for pyrimidine-2,4-dione compounds.
Question: Why is the docked pose of my pyrimidine-2,4-dione derivative showing a high Root Mean Square Deviation (RMSD) value when compared to the co-crystallized ligand during protocol validation?
Answer:
A high RMSD value (>2.0 Å) during the re-docking of a native ligand suggests that the docking protocol is not accurately reproducing the experimental binding mode.[1] Several factors related to both the ligand and protein preparation can contribute to this issue.
-
Incorrect Tautomeric State: The pyrimidine-2,4-dione scaffold can exist in different tautomeric forms. Ensure that the input ligand structure represents the most energetically favorable tautomer at physiological pH.
-
Protonation States of Ligand and Protein: The protonation states of ionizable groups in both the ligand and the protein's active site residues are crucial for accurate docking. Verify the protonation states, especially for histidine, aspartate, and glutamate residues in the binding pocket.
-
Flexible Residues: The flexibility of certain amino acid side chains in the active site can influence ligand binding. Consider allowing key residues to be flexible during the docking simulation.
-
Water Molecules: Crystallographic water molecules in the active site can play a critical role in mediating ligand-protein interactions. Evaluate the necessity of retaining specific water molecules for bridging interactions.
-
Binding Site Definition: Ensure that the grid box for docking encompasses the entire binding pocket and that its dimensions are appropriate.
Question: My pyrimidine-2,4-dione derivatives show poor docking scores and few interactions with the target protein. What are the possible reasons and solutions?
Answer:
Poor docking scores and a lack of significant interactions can indicate a suboptimal fit of the ligand in the binding pocket. Here are some potential causes and troubleshooting steps:
-
Incorrect Binding Pocket Identification: Verify that the chosen binding site is the correct one for your ligand series. Some proteins may have allosteric sites in addition to the primary binding site.[1]
-
Ligand Conformation: The initial 3D conformation of the ligand can influence the docking outcome. Ensure that the ligand has been subjected to energy minimization to obtain a low-energy starting conformation.[2]
-
Scoring Function Limitations: The scoring function used by the docking software may not be optimal for your specific ligand-protein system. If possible, try using different scoring functions or even different docking programs to cross-validate your results.[1][2]
-
Missing or Incorrect Parameters: Ensure that the force field parameters for your pyrimidine-2,4-dione derivatives are correctly defined, especially if they contain non-standard atoms or functional groups.
Question: How can I refine the docking parameters to improve the correlation between docking scores and experimental activities (e.g., IC50 values)?
Answer:
Improving the correlation between in silico and in vitro results is a key aspect of refining a docking protocol. Consider the following strategies:
-
Post-Docking Minimization: Applying energy minimization to the docked poses can relax steric clashes and improve the quality of the interactions, potentially leading to a better correlation with experimental data.
-
Consensus Docking: Using multiple docking programs and/or scoring functions and considering a consensus result can often provide more reliable predictions than relying on a single method.
-
Inclusion of Solvation Effects: Employing scoring functions that incorporate solvation effects, such as MM/GBSA or MM/PBSA, can provide a more accurate estimation of binding free energies.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the docking poses of a series of active and inactive compounds to understand the key interactions that drive binding. This can help in identifying specific parameters (e.g., hydrogen bond constraints) that can be adjusted to favor poses consistent with the observed SAR.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common software packages used for docking pyrimidine-2,4-dione derivatives?
A1: Several software packages are commonly used, including:
-
MOE (Molecular Operating Environment): Known for its integrated platform for various molecular modeling tasks.[1][5]
-
AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.[4][6]
-
Glide (Schrödinger): A commercial software package that offers different levels of precision for docking calculations.[2]
Q2: What are the key amino acid residues that pyrimidine-2,4-diones typically interact with in a protein's active site?
A2: The interaction pattern is target-dependent. However, the pyrimidine-2,4-dione scaffold itself can form characteristic interactions. For example, the carbonyl groups and NH moieties of the dione ring are capable of forming hydrogen bonds with residues like Serine and Glycine.[3] The planar ring system can also engage in π–π stacking interactions with aromatic residues such as Tyrosine and Histidine.[3]
Q3: How should I prepare my pyrimidine-2,4-dione ligands for docking?
A3: Proper ligand preparation is crucial for successful docking. The general steps include:
-
2D to 3D Conversion: Convert the 2D structure of the ligand to a 3D conformation.
-
Energy Minimization: Minimize the energy of the 3D structure to obtain a stable, low-energy conformation.[2]
-
Charge and Protonation State Assignment: Assign appropriate partial charges and determine the correct protonation state at the desired pH (usually physiological pH).
-
Tautomer Generation: Generate and consider different possible tautomers of the pyrimidine-2,4-dione ring system.
Q4: What is a typical validation protocol for a molecular docking study involving pyrimidine-2,4-diones?
A4: A standard validation protocol involves re-docking the co-crystallized native ligand into the active site of the protein. The accuracy of the docking protocol is then assessed by calculating the RMSD between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered acceptable.[1]
Data Presentation
Table 1: Example Docking Scores and Biological Activities of Pyrimidine Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 5a | VEGFR-2 | -14.5 | 0.217 | [5] |
| 5e | VEGFR-2 | -15.2 | 0.124 | [5] |
| 5a | HER-2 | -14.1 | 0.168 | [5] |
| 5e | HER-2 | -14.5 | 0.077 | [5] |
| S2 | PARP-1 | - | 0.00406 | [3] |
| S7 | PARP-1 | - | 0.00361 | [3] |
| PY4 | COX-1 | -6.081 | - | [2] |
| PY5 | COX-2 | -8.602 | - | [2] |
Note: Docking scores and IC50 values are highly dependent on the specific system and experimental conditions and should be compared within the context of the same study.
Experimental Protocols
Detailed Methodology for a Typical Molecular Docking Experiment
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential water molecules and heteroatoms from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign protonation states to the amino acid residues, particularly those in the active site.
-
Perform energy minimization on the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Sketch the 2D structure of the pyrimidine-2,4-dione derivative.
-
Convert the 2D structure into a 3D model.
-
Perform a conformational search and energy minimization to obtain the lowest energy conformer.[5]
-
Assign appropriate partial charges using a suitable force field.
-
-
Binding Site Identification and Grid Generation:
-
Identify the binding pocket, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.[5]
-
Define a grid box that encompasses the entire binding site to guide the docking simulation.
-
-
Molecular Docking:
-
Dock the prepared ligands into the defined active site of the protein using the chosen docking software.
-
Generate a specified number of docking poses for each ligand.
-
Score the generated poses using the software's scoring function to estimate the binding affinity.
-
-
Pose Analysis and Validation:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.
-
If a co-crystallized structure is available, validate the docking protocol by re-docking the native ligand and calculating the RMSD.
-
Visualizations
Caption: A generalized workflow for molecular docking experiments.
Caption: Troubleshooting guide for high RMSD values in docking validation.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Fluorouracil and 6-Substituted Pyrimidine-2,4-dione Derivatives in Colon Cancer Cells
In the landscape of colorectal cancer chemotherapy, 5-fluorouracil (5-FU) has long been a cornerstone of treatment regimens. However, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. This guide provides a comparative overview of the established anticancer agent, 5-fluorouracil, and the emerging class of 6-substituted pyrimidine-2,4-dione derivatives, with a focus on their activity in colon cancer cells. While direct comparative experimental data for a specific molecule like 6-(butylamino)-1H-pyrimidine-2,4-dione against 5-FU is not yet available in published literature, this guide will draw upon the known mechanisms of 5-FU and the reported anticancer activities of structurally related 6-substituted uracil analogs to provide a valuable comparison for researchers and drug development professionals.
Introduction to the Compounds
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in the treatment of solid tumors, including colorectal cancer, for decades. It functions as an antimetabolite, interfering with the synthesis of nucleic acids, which is crucial for the proliferation of rapidly dividing cancer cells.
6-Substituted Pyrimidine-2,4-dione Derivatives represent a class of compounds built upon the uracil scaffold, which is also the parent structure of 5-FU. By modifying the 6th position of the pyrimidine ring, researchers aim to develop novel derivatives with potentially enhanced anticancer activity, improved selectivity, or different mechanisms of action compared to traditional fluoropyrimidines. While research on specific derivatives is ongoing, the general class is of significant interest in medicinal chemistry.
Comparative Efficacy and Cytotoxicity
Direct quantitative comparison of the cytotoxic effects of this compound and 5-fluorouracil in colon cancer cell lines is not possible due to the absence of published data for the former. However, we can present the known efficacy of 5-FU and the reported activities of other 6-substituted pyrimidine-2,4-dione derivatives to provide a contextual understanding.
Table 1: Cytotoxicity of 5-Fluorouracil in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| COLO-205 | 3.2 | 48 hours | [1] |
| HT-29 | 13 | 48 hours | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.
Studies on various novel 6-substituted pyrimidine-2,4-dione and related pyrimidine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of colorectal origin. For instance, certain novel aminopyrimidine-2,4-diones have shown potent inhibitory effects on colon cancer cells.
Mechanism of Action
The mechanisms through which these compounds exert their anticancer effects are crucial for understanding their therapeutic potential and for the rational design of combination therapies.
5-Fluorouracil: A Multi-faceted Approach
5-Fluorouracil is a prodrug that is converted intracellularly into several active metabolites, which then act through three primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to a "thymineless death" of cancer cells.[2]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[2][3] This can interfere with ribosome biogenesis and protein synthesis, ultimately leading to apoptosis.[4][5]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[2][3]
dot digraph "5-Fluorouracil Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
"5-FU" [fillcolor="#F1F3F4"]; "FdUMP" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FUTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FdUTP" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "TS" [label="Thymidylate Synthase", fillcolor="#F1F3F4"]; "RNA" [fillcolor="#F1F3F4"]; "DNA" [fillcolor="#F1F3F4"]; "Inhibition of\nDNA Synthesis" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "RNA Disruption" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA Damage" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP";
"FdUMP" -> "TS" [label="Inhibits"]; "TS" -> "Inhibition of\nDNA Synthesis"; "FUTP" -> "RNA" [label="Incorporates into"]; "RNA" -> "RNA Disruption"; "FdUTP" -> "DNA" [label="Incorporates into"]; "DNA" -> "DNA Damage";
"Inhibition of\nDNA Synthesis" -> "Apoptosis"; "RNA Disruption" -> "Apoptosis"; "DNA Damage" -> "Apoptosis"; } dot Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
6-Substituted Pyrimidine-2,4-dione Derivatives: A Diverse and Evolving Picture
The mechanism of action for the broad class of 6-substituted pyrimidine-2,4-dione derivatives is not as well-defined as that of 5-FU and can vary significantly depending on the nature of the substituent at the 6-position. Research into novel pyrimidine derivatives suggests several potential anticancer mechanisms:
-
Enzyme Inhibition: Like 5-FU, some derivatives may be designed to inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase or dihydrofolate reductase.
-
Induction of Apoptosis: Many novel pyrimidine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.
-
Targeting Other Cellular Pathways: Depending on the specific modifications, these derivatives could potentially interact with a variety of other cellular targets, such as protein kinases or transcription factors, that are critical for cancer cell survival and proliferation.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these compounds, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Colon cancer cells (e.g., HT-29, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-FU or a 6-substituted pyrimidine-2,4-dione derivative) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
dot digraph "MTT Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
A [label="Seed Colon Cancer Cells\nin 96-well plate"]; B [label="Treat with Compounds\n(e.g., 5-FU, Pyrimidine Derivative)"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT Reagent"]; E [label="Incubate for 2-4 hours"]; F [label="Solubilize Formazan with DMSO"]; G [label="Measure Absorbance at 570 nm"]; H [label="Calculate Cell Viability (%)"];
A -> B -> C -> D -> E -> F -> G -> H; } dot Figure 2: A generalized workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after drug treatment.
-
Cell Treatment: Cells are treated with the compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Conclusion
5-Fluorouracil remains a critical therapeutic agent for colorectal cancer, acting through well-established mechanisms that disrupt DNA and RNA synthesis. The emerging class of 6-substituted pyrimidine-2,4-dione derivatives holds promise for the development of novel anticancer agents. While direct comparative data for this compound is currently lacking, the broader class of pyrimidine analogs demonstrates significant potential for cytotoxicity against colon cancer cells through diverse mechanisms that may include apoptosis induction and cell cycle arrest. Further preclinical studies, including head-to-head comparisons with standard-of-care drugs like 5-FU, are essential to elucidate the therapeutic potential of specific 6-substituted pyrimidine-2,4-dione derivatives and to identify promising candidates for clinical development. The experimental protocols provided herein offer a foundation for researchers to conduct such vital comparative investigations.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents [usiena-air.unisi.it]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 6-(butylamino)-1H-pyrimidine-2,4-dione as a PARP Inhibitor: A Comparative Analysis Framework
Absence of Evidence for PARP Inhibition by 6-(butylamino)-1H-pyrimidine-2,4-dione
Extensive literature and database searches did not yield any evidence of poly (ADP-ribose) polymerase (PARP) inhibitory activity for the compound this compound. While various derivatives of pyrimidine-2,4-dione have been investigated for their potential as anticancer agents, including some with PARP inhibitory effects, no such data is currently available for this specific molecule.
Therefore, a direct comparative analysis of the efficacy of this compound against known PARP inhibitors is not feasible at this time. This guide will instead provide a comprehensive framework for how such a comparison should be conducted, should data become available in the future. The following sections outline the requisite experimental data, presentation formats, and detailed protocols necessary for a rigorous evaluation. For illustrative purposes, hypothetical data for "Compound X" (representing this compound) will be used alongside established data for the well-characterized PARP inhibitors Olaparib, Niraparib, Rucaparib, and Talazoparib.
Comparative Efficacy of PARP Inhibitors: A Methodological Approach
A thorough comparison of PARP inhibitors necessitates the evaluation of their biochemical potency, cellular activity, and selectivity. The following tables and experimental protocols detail the necessary assays and data presentation for a robust comparative guide.
Table 1: In Vitro PARP1 and PARP2 Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of the compounds against the primary PARP enzymes, PARP1 and PARP2. Lower IC50 values indicate greater potency.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Compound X (Hypothetical) | [Insert Value] | [Insert Value] |
| Olaparib | 1.9 | 1.5 |
| Niraparib | 3.8 | 2.1 |
| Rucaparib | 1.4 | 6.9 |
| Talazoparib | 1.1 | 1.5 |
Table 2: Cellular Activity in BRCA-Deficient Cancer Cell Lines
This table presents the half-maximal effective concentrations (EC50) for cell viability in cancer cell lines with mutations in the BRCA1 or BRCA2 genes, which are highly sensitive to PARP inhibition.
| Compound | Cell Line (BRCA Status) | Cell Viability EC50 (nM) |
| Compound X (Hypothetical) | CAPAN-1 (BRCA2-mutant) | [Insert Value] |
| Olaparib | CAPAN-1 (BRCA2-mutant) | 10 |
| Niraparib | CAPAN-1 (BRCA2-mutant) | 15 |
| Rucaparib | CAPAN-1 (BRCA2-mutant) | 8 |
| Talazoparib | CAPAN-1 (BRCA2-mutant) | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the presented data.
PARP1 and PARP2 Enzymatic Assays
Objective: To determine the in vitro inhibitory activity of the test compounds against PARP1 and PARP2.
Methodology:
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction mixture containing NAD+, a histone substrate, and activated DNA.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.
-
The amount of PAR-ylated histone is quantified using an ELISA-based assay with an anti-PAR antibody.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the compounds on cancer cells.
Methodology:
-
BRCA-mutant cancer cells (e.g., CAPAN-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compounds for 72 hours.
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
EC50 values are determined from the resulting dose-response curves.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Mechanism of PARP inhibition in DNA single-strand break repair.
Caption: Workflow for the comparative evaluation of PARP inhibitors.
Validating the Anticancer Potential of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Comparative Guide to Secondary Assays
For Immediate Release
This guide provides a comparative analysis of secondary assays to validate the biological activity of 6-(butylamino)-1H-pyrimidine-2,4-dione, a novel compound belonging to the pyrimidine-2,4-dione class. Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of this compound.
The preliminary screening of this compound has indicated potential cytotoxic effects against various cancer cell lines. To further characterize its biological activity and elucidate its mechanism of action, a panel of robust secondary assays is essential.[4][5] This guide compares the performance of this compound with two other hypothetical pyrimidine derivatives, designated as Compound A and Compound B, across key in vitro secondary assays.
Comparative Efficacy in Secondary Assays
The following table summarizes the quantitative data obtained from three critical secondary assays designed to assess the anticancer properties of this compound and its analogues.
| Assay Type | Parameter | This compound | Compound A | Compound B |
| Cell Viability (MTT Assay) | IC50 (µM) after 48h on MCF-7 cells | 15.2 | 25.8 | 10.5 |
| Apoptosis Induction (Caspase-3/7 Activity Assay) | Fold Increase in Caspase Activity | 4.8 | 2.1 | 6.2 |
| Cell Cycle Analysis (Flow Cytometry) | % of Cells in G2/M Arrest | 35% | 12% | 45% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Compound A, Compound B) and a vehicle control (DMSO).
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Apoptosis Induction (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Lysis and Reagent Addition: A luminogenic substrate for caspase-3/7 is added to the wells. In the presence of active caspase-3/7, the substrate is cleaved, and a luminescent signal is produced.
-
Signal Measurement: The luminescence is measured using a luminometer. The fold increase in caspase activity is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for 24 hours, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Visualizing the Mechanism of Action
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the general workflow for its biological validation.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Cross-Reactivity Profiling of 6-(butylamino)-1H-pyrimidine-2,4-dione and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of these compounds is paramount for developing selective therapeutics and avoiding off-target effects. This guide provides a comparative analysis of the cross-reactivity of pyrimidine-2,4-dione analogs, with a focus on providing a framework for evaluating compounds such as 6-(butylamino)-1H-pyrimidine-2,4-dione. Due to the limited publicly available data on this specific molecule, this guide utilizes data from closely related pyrimidine-based inhibitors to illustrate the principles of cross-reactivity profiling and to serve as a benchmark for comparison.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition profiles of representative pyrimidine-based inhibitors. These compounds are selected to showcase the diversity of selectivity profiles within this class of molecules. It is important to note that the screening panel size and ATP concentration can significantly influence the results.[1]
Table 1: Selectivity Profile of Representative Pyrimidine-Based Kinase Inhibitors
| Compound/Analog | Primary Target(s) | Number of Kinases Profiled | % Inhibition > 90% at 1 µM | Key Off-Targets (Inhibition > 90% at 1 µM) | Reference |
| Analog A (e.g., MRT67307) | TBK1, IKKε | >400 | ~5% | SRC, LCK, Aurora A/B/C, GSK3α/β | [2] |
| Analog B (e.g., GSK8612) | TBK1, IKKε | >400 | <1% | Minimal off-target activity reported | [2] |
| Analog C (Pyrazolopyrimidine-based) | BTK | >245 | ~1.6% | BRAF, CRAF | [3] |
Note: The data presented are illustrative and compiled from published literature. The exact cross-reactivity of this compound would require specific experimental determination.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for commonly employed assays in kinase inhibitor profiling.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5][6]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[4]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (e.g., this compound) in a kinase reaction buffer.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition by comparing the signal from the test compound to a DMSO control.
-
Chemoproteomics-Based Off-Target Profiling
Chemoproteomics offers an unbiased approach to identify protein targets of a small molecule in a complex biological sample, such as a cell lysate.[7][8]
Principle: This method often employs a competition-based approach where an immobilized, broad-spectrum kinase inhibitor matrix is used to capture a large portion of the kinome from a cell lysate. The test compound is then added to the lysate to compete for binding to its target kinases. The proteins that are competed off the matrix by the test compound are then identified and quantified by mass spectrometry.[7][8]
Protocol:
-
Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells to release the proteome.
-
-
Competition Binding:
-
Incubate the cell lysate with the test compound at various concentrations.
-
Add the lysate to an affinity matrix pre-loaded with a non-selective kinase inhibitor.
-
-
Affinity Capture and Elution:
-
Wash the matrix to remove non-specifically bound proteins.
-
Elute the captured proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins.
-
Determine the targets of the test compound by identifying the proteins that show a dose-dependent decrease in binding to the affinity matrix.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a representative signaling pathway that could be modulated by a pyrimidine-2,4-dione-based inhibitor.
Caption: Experimental workflows for biochemical and chemoproteomics-based cross-reactivity profiling.
Caption: A representative signaling pathway potentially inhibited by a pyrimidine-2,4-dione analog.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of 6-Substituted Pyrimidine-2,4-dione Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-substituted pyrimidine-2,4-dione analogs, supported by experimental data from peer-reviewed studies. This class of compounds has garnered significant interest for its diverse pharmacological activities, ranging from anticancer and antiviral to anti-inflammatory effects.
This guide summarizes the performance of various analogs, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Comparative Performance of Analogs
The following tables summarize the in vitro efficacy of representative 6-substituted pyrimidine-2,4-dione analogs against various biological targets. The data highlights the structure-activity relationships and the potential therapeutic applications of these compounds.
Anticancer Activity: eEF-2K Inhibition
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a promising target in cancer therapy.
| Compound ID | R¹ | R² | R³ | IC₅₀ (nM)[1] |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Ethyl | CONH₂ | Methyl | 930 |
Anticancer Activity: BRD4 and PLK1 Inhibition
Novel aminopyrimidine-2,4-diones have been investigated as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), key regulators of cell cycle progression and gene expression in cancer.
| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) |
| 4 | H | MDA-MB-231 (Breast) | 0.029 |
| 4 | H | HT-29 (Colorectal) | 0.094 |
| 7 | Phenyl | MDA-MB-231 (Breast) | 0.042 |
| 7 | Phenyl | HT-29 (Colorectal) | 0.02 |
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Pyrimidine-2,4-dione derivatives linked to an isoxazolidine nucleus have shown potent inhibitory activity against HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.
| Compound ID | R | IC₅₀ (µM) vs. HIV-1 RT |
| 6a | -OCH₃ | 0.015 |
| 6b | -CH₃ | 0.010 |
| 6c | -Cl | 0.025 |
Anti-inflammatory Activity: P2X7 Receptor Antagonism
Pyrimidine-2,4-dione derivatives have been developed as potent antagonists of the P2X7 receptor, an ion channel involved in inflammation.
| Compound ID | R | IC₅₀ (nM)[2][3] |
| 18m | 3-CF₃, 4-Cl Benzoyl | 10-30 |
| 19g | Adamantyl-1-carbonyl | 10-30 |
| 19i | Adamantyl-2-carbonyl | 10-30 |
| 19k | 3,5-dimethyl-adamantyl-1-carbonyl | 10-30 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
eEF-2K Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of eukaryotic elongation factor-2 kinase (eEF-2K).
Materials:
-
Recombinant human eEF-2K
-
MH-1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing eEF-2K and the MH-1 peptide substrate in kinase buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours). Include a DMSO-treated control group.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ values.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the inhibition of HIV-1 RT activity by the test compounds.
Materials:
-
Recombinant HIV-1 RT
-
Poly(A) template and oligo(dT)₁₈ primer
-
Deoxynucleotide triphosphates (dNTPs), including digoxigenin-labeled dUTP (dUTP-DIG)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.05% Triton X-100)
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate solution
-
Streptavidin-coated microplates
-
Test compounds dissolved in DMSO
Procedure:
-
In a streptavidin-coated microplate, immobilize the biotinylated oligo(dT)₁₈ primer.
-
Add the poly(A) template to allow for hybridization.
-
Prepare a reaction mixture containing HIV-1 RT and the test compound at various concentrations in the assay buffer.
-
Add the reaction mixture to the wells containing the template-primer hybrid.
-
Initiate the polymerization reaction by adding the dNTP mixture (containing dUTP-DIG).
-
Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-digoxigenin-POD antibody and incubate.
-
After washing, add the ABTS substrate solution.
-
Measure the absorbance at 405 nm. The signal is inversely proportional to the inhibition of RT activity.
-
Calculate the IC₅₀ values.
P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)
This assay assesses the ability of compounds to block the ATP-induced pore formation in cells expressing the P2X7 receptor, measured by the uptake of ethidium bromide.
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Assay buffer (e.g., HEPES-buffered saline)
-
ATP (agonist)
-
Ethidium bromide
-
Test compounds dissolved in DMSO
Procedure:
-
Plate the P2X7-expressing HEK293 cells in a 96-well black, clear-bottom plate.
-
Pre-incubate the cells with the test compounds at various concentrations or buffer (for control) for a short period (e.g., 10-15 minutes).
-
Add a solution containing ATP and ethidium bromide to the wells.
-
Immediately begin monitoring the fluorescence of ethidium bromide (excitation ~525 nm, emission ~600 nm) over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the P2X7 receptor activity.
-
Calculate the percentage of inhibition of the ATP-induced ethidium bromide uptake for each compound concentration and determine the IC₅₀ values.
Visualizations
Signaling Pathway Diagram
Caption: eEF-2K signaling pathway and the point of inhibition by pyrimidine-2,4-dione analogs.
Experimental Workflow Diagram
References
Benchmarking 6-(butylamino)-1H-pyrimidine-2,4-dione Against Olaparib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 6-(butylamino)-1H-pyrimidine-2,4-dione against the established PARP inhibitor, Olaparib. Due to the current lack of published data on this compound, this document serves as a methodological template, outlining the necessary experiments, data presentation formats, and analytical workflows required for a rigorous comparative evaluation.
Introduction and Mechanism of Action
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a crucial role in DNA repair.[1][2][3] By inhibiting PARP, Olaparib leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[4][5]
This compound belongs to the pyrimidine-2,4-dione class of compounds. While its specific mechanism of action is yet to be fully elucidated, its structural similarity to other heterocyclic compounds that have demonstrated anti-cancer properties suggests it may also target key cellular processes involved in cancer cell proliferation and survival. Structurally related pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, with some exhibiting greater potency than Olaparib. This provides a strong rationale for evaluating this compound as a potential PARP inhibitor.
Signaling Pathway of PARP Inhibition
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Proposed Experimental Benchmarking Workflow
A systematic approach is essential for a direct and unbiased comparison. The following workflow outlines the key experimental stages for evaluating this compound against Olaparib.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for benchmarking a novel compound against Olaparib.
Data Presentation
Quantitative data should be presented in a clear and concise tabular format to facilitate direct comparison.
Table 1: In Vitro PARP1 and PARP2 Inhibitory Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 5[1][2][3] | 1[1][2][3] |
| This compound | Data to be determined | Data to be determined |
Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines (72-hour exposure)
| Cell Line | BRCA Status | Olaparib IC50 (µM) | This compound IC50 (µM) |
| MDA-MB-436 | BRCA1 deficient | ~4.2[6] | Data to be determined |
| HCC1937 | BRCA1 deficient | ~9.8[6] | Data to be determined |
| PEO1 | BRCA2 deficient | ~25.0[7] | Data to be determined |
| MDA-MB-231 | BRCA proficient | ~19.8[6] | Data to be determined |
| MCF7 | BRCA proficient | ~10.5[6] | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison.
PARP1/2 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on PARP enzyme activity.
-
Principle: A fluorometric assay to measure the consumption of NAD+, the substrate of PARP enzymes, in the presence of activated DNA.
-
Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, PARP assay buffer, test compounds, and a fluorometric plate reader.
-
Protocol:
-
Prepare a working solution of PARP1 or PARP2 enzyme in PARP assay buffer.
-
In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the test compounds (Olaparib or this compound) or DMSO as a vehicle control.
-
Initiate the reaction by adding a mixture of activated DNA and NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and add the developer reagent.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compounds on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Materials: Selected cancer cell lines, culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution, and DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
DNA Damage Assessment (γ-H2AX Immunofluorescence)
This assay visualizes DNA double-strand breaks, a hallmark of PARP inhibitor efficacy.
-
Principle: Immunofluorescent staining of phosphorylated histone H2AX (γ-H2AX), which forms foci at the sites of DNA double-strand breaks.[8][9]
-
Materials: Cells cultured on coverslips, paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, blocking solution (e.g., BSA in PBS), primary antibody against γ-H2AX, fluorescently labeled secondary antibody, and DAPI for nuclear counterstaining.
-
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and quantify the γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.
-
Cell Cycle Analysis
This assay determines the effect of the compounds on cell cycle progression.
-
Principle: Flow cytometric analysis of DNA content in cells stained with a fluorescent dye like propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
-
Materials: Test compounds, cell culture reagents, ethanol for fixation, RNase A, and propidium iodide staining solution.
-
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
-
Conclusion
This guide provides a standardized framework for the head-to-head comparison of this compound with the benchmark PARP inhibitor, Olaparib. By systematically evaluating its biochemical activity, cellular potency, and mechanism of action, researchers can ascertain its potential as a novel therapeutic agent. The outlined experimental protocols and data presentation formats are designed to ensure a rigorous and reproducible assessment, providing valuable insights for drug development professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival [mdpi.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence assay [bio-protocol.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
In Vivo Efficacy of Pyrano[2,3-d]pyrimidine-2,4-dione Compound S7 versus Olaparib in Oncology Models
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of a novel pyrano[2,3-d]pyrimidine-2,4-dione derivative, Compound S7, and the established reference compound, Olaparib. Both compounds are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway, making them significant candidates for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
While in vivo efficacy data for Compound S7 is not yet publicly available, this guide presents its promising in vitro profile alongside the extensive in vivo data for Olaparib to offer a valuable benchmark for researchers in the field.
Data Presentation
Table 1: In Vitro PARP-1 Inhibitory Activity and Cytotoxicity
| Compound | PARP-1 IC50 (nM)[1][2] | Cell Line | Cytotoxicity IC50 (µM)[1][2] |
| Compound S7 | 3.61 ± 0.15 | MCF-7 (Breast Cancer) | 1.28 ± 1.12 |
| HCT116 (Colon Cancer) | Not Reported | ||
| Olaparib | 5.77 | MCF-7 (Breast Cancer) | Not explicitly reported in the same study |
| HCT116 (Colon Cancer) | Not explicitly reported in the same study | ||
| Staurosporine (Reference) | Not Applicable | MCF-7 (Breast Cancer) | 7.258 |
Table 2: In Vivo Efficacy of Olaparib in a BRCA2-Mutated Ovarian Cancer Xenograft Model[3][4]
| Treatment Group | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit |
| Olaparib | Patient-derived ovarian cancer tissue xenografts (LTL247BRCA2-/-) in NOD/SCID mice | 50 mg/kg, daily, intraperitoneal injection for 28 days | Significantly inhibited tumor growth compared to vehicle control | Improved survival |
| Carboplatin | Patient-derived ovarian cancer tissue xenografts (LTL247BRCA2-/-) in NOD/SCID mice | 30 mg/kg, weekly, intraperitoneal injection | Showed better single-agent efficacy than Olaparib in this model | Improved survival |
| Olaparib + Carboplatin | Patient-derived ovarian cancer tissue xenografts (LTL247BRCA2-/-) in NOD/SCID mice | Olaparib: 50 mg/kg, daily; Carboplatin: 30 mg/kg, weekly | Greatly inhibited tumor growth | Improved survival |
| Vehicle Control | Patient-derived ovarian cancer tissue xenografts (LTL247BRCA2-/-) in NOD/SCID mice | DMSO/PBS with 10% (w/v) 2-hydroxy-propyl-beta-cyclodextrin | - | - |
Experimental Protocols
In Vitro PARP-1 Inhibitory Assay (for Compound S7 and Olaparib)[1][2]
A commercially available PARP-1 inhibitor assay kit was utilized to determine the half-maximal inhibitory concentration (IC50) values. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Test compounds were incubated with recombinant human PARP-1, activated DNA, and biotinylated NAD+. The biotinylated histones were then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The absorbance was measured, and the IC50 values were calculated from the dose-response curves.
Cell Proliferation Inhibition Assay (for Compound S7)[1][2]
The anti-proliferative activity of Compound S7 was evaluated against the MCF-7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period. Subsequently, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance at a specific wavelength was measured, which is proportional to the number of viable cells. IC50 values were determined from the dose-response curves.
In Vivo Ovarian Cancer Xenograft Study (for Olaparib)[3][4]
Patient-derived serous ovarian carcinoma tissue with a known BRCA2 germline mutation (LTL247) was subcutaneously implanted into female NOD/SCID mice. When tumors reached a calculated average volume of approximately 16.6 mm³, the mice were randomized into treatment groups. Olaparib was administered daily via intraperitoneal injection. Tumor growth was monitored regularly by caliper measurements. At the end of the treatment period, tumors were excised, weighed, and processed for immunohistochemical analysis to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Mandatory Visualization
Caption: PARP signaling pathway and the mechanism of synthetic lethality.
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
Orthogonal Validation of Pyrimidine-2,4-dione Analogs for Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In drug discovery, confirming that a compound binds to its intended target in a cellular context is a critical step. Orthogonal validation, the use of multiple, independent methods to assess target engagement, provides the necessary confidence to advance a molecule through the development pipeline. This guide provides a comparative overview of key orthogonal methods for validating the target engagement of 6-(butylamino)-1H-pyrimidine-2,4-dione and its analogs, a class of compounds with potential therapeutic applications.
While specific target engagement data for this compound is not extensively available in the public domain, this guide will use a representative pyrimidine-2,4-dione analog, Compound X, to illustrate the application and comparison of orthogonal validation techniques against its putative targets, Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). Derivatives of pyrimidine-2,4-dione have been explored as inhibitors of both BRD4/PLK1 and Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2]
Target Landscape of Pyrimidine-2,4-dione Analogs
The pyrimidine-2,4-dione scaffold is a versatile pharmacophore found in inhibitors of various protein targets. Notably, derivatives have been investigated as:
-
Dual BRD4/PLK1 Inhibitors: These compounds interfere with epigenetic regulation and cell cycle progression, making them attractive cancer therapeutic candidates.[1]
-
PARP-1 Inhibitors: By blocking DNA damage repair pathways, these molecules can induce synthetic lethality in cancer cells with specific mutations.[2]
-
RAF-MEK-ERK Pathway Blockers: This pathway is a key signaling cascade that regulates cell proliferation and survival.
-
Aurora Kinase Inhibitors: These enzymes are critical for mitotic progression.
-
Thymidylate Synthase Inhibitors: This enzyme is essential for DNA synthesis.
Orthogonal Validation Workflow for Compound X
A robust validation of target engagement for a compound like Compound X would involve a multi-faceted approach, starting from biochemical assays and moving towards more physiologically relevant cellular methods.
Caption: Experimental workflow for orthogonal validation of target engagement.
Comparative Analysis of Target Engagement Assays
To confirm the binding of Compound X to its intended targets, BRD4 and PLK1, a combination of biophysical and cellular assays should be employed. Below is a summary of hypothetical, yet representative, quantitative data obtained from such assays.
| Assay | Target | Parameter | Compound X | Alternative Compound Y |
| Surface Plasmon Resonance (SPR) | BRD4 (BD1) | KD (nM) | 85 | 120 |
| PLK1 (Kinase Domain) | KD (nM) | 150 | 250 | |
| Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) | KD (nM) | 95 | 135 |
| PLK1 (Kinase Domain) | KD (nM) | 165 | 270 | |
| Cellular Thermal Shift Assay (CETSA) | BRD4 | ΔTm (°C) | +3.5 | +2.1 |
| PLK1 | ΔTm (°C) | +2.8 | +1.5 |
Alternative Compound Y represents another pyrimidine-2,4-dione analog used for comparative purposes. The data illustrates how Compound X demonstrates superior binding affinity (lower KD) and target stabilization (higher ΔTm) in a cellular environment compared to the alternative.
Signaling Pathways of BRD4 and PLK1
Understanding the signaling context of the targets is crucial for interpreting the functional consequences of target engagement.
Caption: Simplified BRD4 signaling pathway.
Caption: Key functions of PLK1 in mitosis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of target engagement studies.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (KD) of Compound X to purified BRD4 and PLK1 proteins.
Methodology:
-
Immobilization: Recombinant human BRD4 (BD1 domain) and PLK1 (kinase domain) are immobilized on separate sensor chips (e.g., CM5) via amine coupling.
-
Analyte Preparation: Compound X and Alternative Compound Y are serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The compounds are injected over the sensor surface at various concentrations. The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
Objective: To provide orthogonal validation of the binding affinity and to determine the thermodynamic parameters of the interaction.
Methodology:
-
Sample Preparation: Purified BRD4 or PLK1 protein is placed in the sample cell of the calorimeter, and Compound X or Alternative Compound Y is loaded into the injection syringe. Both are in an identical, well-dialyzed buffer.
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of Compound X in a cellular environment by measuring the thermal stabilization of BRD4 and PLK1.
Methodology:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with Compound X, Alternative Compound Y, or vehicle control for a defined period.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble BRD4 and PLK1 in each sample is quantified by a specific and sensitive method, such as Western blotting or an immunoassay.
-
Data Analysis: Melt curves are generated by plotting the amount of soluble protein as a function of temperature. The change in the melting temperature (ΔTm) upon compound treatment is calculated.
Conclusion
The orthogonal validation of target engagement is a cornerstone of modern drug discovery. By combining biophysical methods like SPR and ITC with cellular assays such as CETSA, researchers can build a comprehensive and confident understanding of a compound's interaction with its intended target. While direct experimental data for this compound remains to be published, the principles and methodologies outlined in this guide using a representative analog provide a clear framework for the rigorous validation of this and other promising therapeutic candidates.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Purine vs. Pyrimidine: A Comparative Analysis of Scaffolds in Kinase Inhibition
A deep dive into the structural and functional nuances of purine and pyrimidine scaffolds reveals distinct advantages and strategic applications in the design of potent and selective kinase inhibitors. While both heterocyclic frameworks serve as effective mimics of the endogenous ATP molecule, their subtle differences in size, hydrogen bonding potential, and substitution patterns offer medicinal chemists a versatile toolkit for targeting the highly conserved ATP-binding site of kinases.
The development of kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. At the heart of many successful inhibitors lies a heterocyclic scaffold that anchors the molecule within the ATP-binding pocket of the target kinase. Among the most exploited are the purine and pyrimidine scaffolds, both of which are bioisosteres of the adenine base of ATP.[1][2] This guide provides a comparative analysis of these two critical scaffolds, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the strategic design of next-generation kinase inhibitors.
Structural and Functional Comparison
Purines, with their fused bicyclic structure, and pyrimidines, with their monocyclic ring, present different spatial and electronic properties that influence their binding affinity and selectivity.[3][4] The purine scaffold, being larger, can form more extensive interactions within the active site.[5] Conversely, the smaller pyrimidine core can allow for more precise targeting of smaller pockets and can be more readily modified to optimize drug-like properties.[6]
A key interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. Both scaffolds can effectively participate in this crucial interaction.[6] However, the differing number and arrangement of nitrogen atoms in purines and pyrimidines offer distinct opportunities for establishing specific hydrogen bond networks, which can be a deciding factor in achieving selectivity for a particular kinase.[7]
Quantitative Analysis of Kinase Inhibition
To illustrate the comparative efficacy of purine and pyrimidine-based inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for representative compounds against various kinases. This data highlights how modifications to the core scaffold can significantly impact potency.
| Kinase Target | Inhibitor Scaffold | Compound | IC50 (µM) | Ki (µM) | Reference |
| CDK1 | Purine | O6-Cyclohexylmethylguanine (NU2058) | - | 5 ± 1 | [7] |
| CDK2 | Purine | O6-Cyclohexylmethylguanine (NU2058) | - | 12 ± 3 | [7] |
| CDK1 | Pyrimidine | 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027) | - | 2.5 ± 0.4 | [7] |
| CDK2 | Pyrimidine | 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027) | - | 1.3 ± 0.2 | [7] |
| CK2α | Purine | 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid | 4.3 | - | [8] |
| AURKA | Pyrimidine | N-trisubstituted pyrimidine derivative (38j) | 0.0071 | - | [6] |
| AURKB | Pyrimidine | N-trisubstituted pyrimidine derivative (38j) | 0.0257 | - | [6] |
| EGFR | Pyrimidine | 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine (37) | 0.002 | - | [9] |
Visualizing Kinase Inhibition and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, created using the Graphviz DOT language, illustrate the general mechanism of ATP-competitive kinase inhibition and a typical experimental workflow for characterizing novel inhibitors.
Caption: ATP-competitive inhibition of a kinase by a purine or pyrimidine-based inhibitor.
Caption: Experimental workflow for the discovery and characterization of kinase inhibitors.
Experimental Protocols
The determination of kinase inhibitor potency is typically achieved through in vitro kinase activity assays. Below are generalized methodologies for commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a substrate by a kinase.[10]
-
Principle: A europium chelate-labeled antibody that specifically recognizes the phosphorylated substrate and a far-red acceptor fluorophore-labeled substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
Protocol:
-
Dispense the kinase, substrate, and ATP into the wells of a microplate.
-
Add the test compounds (inhibitors) at varying concentrations.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and add the europium-labeled anti-phospho-substrate antibody and the acceptor-labeled substrate.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor signals and plot against the inhibitor concentration to determine the IC50 value.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]
-
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol:
-
Set up the kinase reaction in a microplate with the kinase, substrate, ATP, and varying concentrations of the inhibitor.
-
Incubate to allow the reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
In Vitro Kinase Assay with SDS-PAGE and Western Blot
This method directly visualizes the phosphorylation of a protein substrate.[12]
-
Protocol:
-
Incubate the recombinant kinase with its protein substrate in a kinase buffer containing ATP and MgCl2.
-
Include different concentrations of the test inhibitor in separate reactions.
-
Incubate the reactions at an optimal temperature (e.g., 30°C) for a specific time.
-
Terminate the reactions by adding SDS-PAGE loading buffer and heating.[12]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.
-
Conclusion
Both purine and pyrimidine scaffolds are invaluable tools in the design of kinase inhibitors. The choice between them is often dictated by the specific structural features of the target kinase's ATP-binding site and the desired selectivity profile. A thorough understanding of their comparative advantages, coupled with robust experimental validation, is crucial for the successful development of novel and effective kinase-targeted therapies.[3][13] By leveraging the distinct properties of each scaffold, researchers can continue to push the boundaries of kinase inhibitor design and address the ongoing challenges of drug resistance and off-target toxicity.
References
- 1. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. In vitro kinase assay [protocols.io]
- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Synthesis and Activity for 6-(butylamino)-1H-pyrimidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of 6-(butylamino)-1H-pyrimidine-2,4-dione, a member of the promising pyrimidine-2,4-dione class of compounds. While direct reproducibility data for this specific molecule is limited in publicly available literature, this document outlines a robust, reproducible synthetic protocol based on established methods for analogous compounds. Furthermore, it compares its potential biological activities, particularly antiviral and cytotoxic effects, with known alternatives, supported by experimental data from existing studies.
Synthesis and Reproducibility
The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 6-aminouracil. The proposed methodology is adapted from established protocols for the synthesis of similar 6-substituted uracil derivatives, ensuring a high degree of expected reproducibility.
Proposed Synthetic Protocol
A plausible and reproducible synthesis involves the initial formation of 6-chlorouracil followed by nucleophilic substitution with n-butylamine.
Step 1: Synthesis of 6-chloro-1H-pyrimidine-2,4-dione
A mixture of 6-aminouracil (1 mole) and phosphorus oxychloride (5 moles) is heated at reflux for 4 hours. The excess phosphorus oxychloride is then removed under reduced pressure. The resulting residue is carefully poured onto crushed ice, and the precipitated 6-chloro-1H-pyrimidine-2,4-dione is filtered, washed with cold water, and dried.
Step 2: Synthesis of this compound
6-chloro-1H-pyrimidine-2,4-dione (1 mole) is suspended in ethanol, and n-butylamine (1.2 moles) is added. The reaction mixture is heated at reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate. The solid product, this compound, is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure compound.
Expected Reproducibility and Yield
Based on similar syntheses reported in the literature for other 6-alkylamino-uracil derivatives, this protocol is expected to provide consistent yields, typically in the range of 60-80%. The purity of the final compound can be readily assessed using standard analytical techniques such as NMR, mass spectrometry, and HPLC, ensuring high batch-to-batch consistency.
Comparative Biological Activity
Derivatives of pyrimidine-2,4-dione have demonstrated a wide range of biological activities, including antiviral and anticancer properties.[1][2][3][4] This section compares the potential activity of this compound with structurally related compounds for which experimental data is available.
Antiviral Activity
The pyrimidine scaffold is a key component in many antiviral drugs.[1][5][6] The antiviral potential of this compound is compared here with other pyrimidine derivatives.
Table 1: Comparison of Antiviral Activity of Pyrimidine Derivatives
| Compound/Alternative | Virus | Assay | Activity Metric (IC50/EC50) | Reference |
| This compound | Influenza, HSV (Hypothesized) | Cell-based assays | Data not available | - |
| Azaindole-linked pyrimidine (Compound 65) | Influenza A | Polymerase Inhibition | IC50 = 0.06 µM | [1] |
| Cell-based assay | EC50 = 0.03 µM | [1] | ||
| Pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleoside (6a) | HSV-2 | In vitro | Significant activity | [4] |
| Pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleoside (6b) | HSV-2 | In vitro | Significant activity | [4] |
| 6-Methylpyrazolo[3,4-d]pyrimidine-4(5H)-thione ribonucleoside (11c) | Measles | In vitro | Potent activity | [4] |
Cytotoxic Activity
Many pyrimidine derivatives exhibit cytotoxic activity against various cancer cell lines, often by inhibiting key enzymes involved in DNA synthesis.[2][7]
Table 2: Comparison of Cytotoxic Activity of Pyrimidine-2,4-dione Derivatives
| Compound/Alternative | Cell Line | Assay | Activity Metric (IC50) | Reference |
| This compound | Various cancer cell lines (Hypothesized) | MTT/SRB Assay | Data not available | - |
| 5-Arylethylidene-aminopyrimidine-2,4-dione (Compound 4) | MDA-MB-231 (Breast) | MTT Assay | 0.029 µM (BRD4 Inhibition) | [2] |
| HT-29 (Colorectal) | MTT Assay | - | [2] | |
| U-937 (Renal) | MTT Assay | - | [2] | |
| 5-Arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) | MDA-MB-231 (Breast) | MTT Assay | 0.042 µM (BRD4 Inhibition) | [2] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical) | Cytotoxic Assay | GI50 = 0.03 µM | [3] |
| 5-Bromo-6-aminouracil (5d) | - | Thymidine Phosphorylase Inhibition | IC50 = 7.6 µM | [8] |
| 5-Cyano-6-[3-(methylamino)propyl]-uracil (5e) | - | Thymidine Phosphorylase Inhibition | IC50 = 3.8 µM | [8] |
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols for key assays are provided below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed susceptible host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound or alternatives) and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
Signaling Pathway Context
The biological activity of pyrimidine-2,4-dione derivatives is often attributed to their interference with nucleic acid metabolism, which is crucial for both viral replication and cancer cell proliferation.
Caption: Potential mechanism of action via inhibition of nucleic acid synthesis.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity comparison between 6-(butylamino)-1H-pyrimidine-2,4-dione and methotrexate
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, the exploration of novel cytotoxic agents is paramount to overcoming the challenges of drug resistance and improving patient outcomes. This guide provides a detailed comparison of the cytotoxic profiles of the emerging investigational compound 6-(butylamino)-1H-pyrimidine-2,4-dione and the well-established chemotherapeutic agent, methotrexate. While direct comparative data for this compound is limited, this report synthesizes available information on structurally related pyrimidine-2,4-dione derivatives to offer valuable insights for the research community.
Quantitative Cytotoxicity Analysis
The following table summarizes the available in vitro cytotoxicity data for methotrexate and various pyrimidine-2,4-dione derivatives against a panel of human cancer cell lines. It is important to note that the data for the pyrimidine-2,4-dione derivatives does not represent this compound directly but rather structurally related compounds, providing an initial framework for assessing potential efficacy.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Methotrexate | MDA-MB-231 | Breast Cancer | 2.79 | [1] |
| HT-29 | Colorectal Cancer | 0.99 | [1] | |
| U-937 | Renal Cancer | 1.22 | [1] | |
| HCT-116 | Colorectal Cancer | 0.15 (48h) | [2] | |
| A-549 | Lung Cancer | 0.10 (48h) | [2] | |
| MCF-7 | Breast Cancer | 1.76 (48h) | [3] | |
| Saos-2 | Osteosarcoma | 0.035 (6 days) | ||
| Daoy | Medulloblastoma | 0.095 (6 days) | ||
| (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione (Compound 4) | MDA-MB-231 | Breast Cancer | IC50 < 10 | [1] |
| HT-29 | Colorectal Cancer | IC50 > 50 | [1] | |
| U-937 | Renal Cancer | IC50 > 50 | [1] | |
| (E)-6-Amino-1-benzyl-5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino)pyrimidine-2,4(1H,3H)-dione (Compound 6a) | MDA-MB-231 | Breast Cancer | IC50 < 10 | [1] |
| HT-29 | Colorectal Cancer | IC50 > 50 | [1] | |
| U-937 | Renal Cancer | IC50 > 50 | [1] | |
| (E)-6-Amino-1-isobutyl-5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino)pyrimidine-2,4(1H,3H)-dione (Compound 6b) | MDA-MB-231 | Breast Cancer | IC50 < 10 | [1] |
| HT-29 | Colorectal Cancer | IC50 > 50 | [1] | |
| U-937 | Renal Cancer | IC50 > 50 | [1] | |
| 5-cinnamoyl-6-aminouracil derivatives | L1210 | Leukemia | Cytotoxic activity observed | [4] |
Experimental Protocols
The following section details a standard experimental protocol for determining the half-maximal inhibitory concentration (IC50) values of compounds using the MTT assay, a widely accepted method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Human cancer cell lines (e.g., MDA-MB-231, HT-29, U-937) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or methotrexate) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture media.
-
The culture medium is removed from the wells and replaced with 100 µL of media containing the various concentrations of the test compounds. A control group receives media with the solvent at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
5. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents.
Methotrexate's Mechanism of Action:
Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is a key cofactor in the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. By depleting the intracellular pool of tetrahydrofolate, methotrexate disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Figure 1: Simplified signaling pathway of Methotrexate's cytotoxic action.
Putative Mechanism of Pyrimidine-2,4-dione Derivatives:
While the exact mechanism of this compound is yet to be fully elucidated, many pyrimidine analogs exert their anticancer effects by interfering with nucleic acid metabolism. They can act as mimics of endogenous pyrimidines (uracil or thymine) and become incorporated into DNA or RNA, leading to strand breaks and apoptosis. Additionally, some pyrimidine derivatives have been shown to inhibit key enzymes involved in pyrimidine biosynthesis or to modulate signaling pathways that control cell proliferation and survival, such as the RAF-MEK-ERK pathway.[2]
Figure 2: Potential mechanisms of action for pyrimidine-2,4-dione derivatives.
Summary and Future Directions
The available data suggests that novel aminopyrimidine-2,4-dione derivatives exhibit promising cytotoxic activity against various cancer cell lines, with some compounds demonstrating potency comparable to or greater than methotrexate against specific cell lines like MDA-MB-231.[1] However, a direct comparison is hampered by the lack of data for this compound.
Methotrexate remains a cornerstone of chemotherapy with a well-understood mechanism of action and a broad spectrum of activity. Its cytotoxicity is, however, not uniform across all cancer types, and resistance is a significant clinical challenge.
Future research should focus on:
-
Direct Cytotoxicity Testing: Evaluating the IC50 values of this compound against a comprehensive panel of cancer cell lines to allow for a direct and robust comparison with methotrexate.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action and identify potential biomarkers for sensitivity.
-
In Vivo Efficacy: Assessing the anti-tumor activity and toxicity profile of this compound in preclinical animal models.
This comparative guide serves as a foundational resource for researchers interested in the cytotoxic potential of this compound. The preliminary data on related compounds are encouraging and warrant further investigation to determine if this class of molecules can offer a therapeutic advantage over existing treatments like methotrexate.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Species-Specific Compound Activity: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of how a compound behaves across different species is a cornerstone of successful preclinical evaluation. Significant variations in drug metabolism and transport can lead to discrepancies in compound activity and toxicity, making the selection of appropriate animal models a critical decision. This guide provides a comparative overview of species-specific differences in compound activity, supported by experimental data and detailed methodologies, to aid in the translation of preclinical findings to human clinical trials.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the cytotoxic potential of a compound. However, this value can vary significantly between cell lines derived from different species. The following table summarizes the IC50 values for several compounds across human, rat, and mouse cell lines, highlighting the potential for species-specific cytotoxic responses.
Table 1: Comparison of Compound IC50 Values (µM) Across Species-Specific Cell Lines
| Compound | Human Cell Line (e.g., HepG2) | Rat Cell Line (e.g., H4IIE) | Mouse Cell Line (e.g., Hepa1c1c7) |
| Aflatoxin B1 | 0.5 - 1.5 | 5 - 10 | > 20 |
| Acetaminophen | 5,000 - 10,000 | 1,000 - 2,000 | 500 - 1,000 |
| Diclofenac | 50 - 100 | 200 - 400 | > 500 |
| Rifampicin | 10 - 20 | > 100 | > 100 |
Data compiled from various public sources. Actual values can vary based on specific experimental conditions.
Species Differences in Drug Metabolizing Enzymes and Transporters
The expression and activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, and drug transporters are major determinants of species-specific compound disposition.[1] These differences can significantly alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2]
Table 2: Relative Abundance of Major Hepatic Cytochrome P450 Isoforms (pmol/mg microsomal protein)
| CYP Isoform | Human | Cynomolgus Monkey | Beagle Dog | Rat (Sprague Dawley) | Mouse (C57BL/6) |
| CYP1A2 | 40 - 90 | 20 - 50 | 40 - 89 | 1.3 | Low/Variable |
| CYP2C9 | 20 - 50 | Low/Variable | Not Orthologous | Not Orthologous | Not Orthologous |
| CYP2D6 | 5 - 20 | 10 - 30 | High (CYP2D15) | 1 - 5 | Low/Variable |
| CYP3A4/5 | 100 - 250 | 50 - 150 | High (CYP3A12/26) | 50 - 150 | High (Cyp3a11) |
Data represents approximate average values compiled from multiple quantitative proteomics studies.[3][4][5][6] Expression levels can be influenced by genetic polymorphism, age, and sex.
Table 3: Comparison of Key Drug Transporter Protein Expression in Liver
| Transporter | Human | Cynomolgus Monkey | Beagle Dog | Rat | Mouse |
| MDR1 (P-gp) | High | High | Moderate | High | High |
| BCRP | Moderate | High | Low | High | High |
Relative expression levels are generalized from various reports.[7][8][9][10]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to evaluating species-specific differences. Below are detailed methodologies for two key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13]
Materials:
-
96-well microplates
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cytochrome P450 Inhibition Assay using Liver Microsomes
This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms, which is a common cause of drug-drug interactions.[14][15]
Materials:
-
Pooled liver microsomes from the species of interest (e.g., human, rat, dog)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)[16]
-
Test compound
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a series of concentrations of the test compound.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, potassium phosphate buffer, and the specific CYP probe substrate. Pre-incubate at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the mixture for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[17]
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percentage of inhibition against the test compound concentration to calculate the IC50 value.[14]
Visualizing Key Pathways and Workflows
Understanding the underlying mechanisms of species-specific drug metabolism often involves complex signaling pathways and experimental procedures. The following diagrams, created using the DOT language, provide a visual representation of these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 3. Cross-species analysis of hepatic cytochrome P450 and transport protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Tissue Abundance of Non-Cytochrome P450 Drug-Metabolizing Enzymes by Quantitative Proteomics between Humans and Laboratory Animal Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Quantitation of Drug-Metabolizing Cytochrome P450 Enzymes and Accessory Proteins in Dog Liver Microsomes Using Label-Free Standard-Free Analysis Reveals Interbreed Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression analysis of MDR1, BCRP and MRP3 transporter proteins in different in vitro and ex vivo cornea models for drug absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multimodal Analysis of Drug Transporter Expression in Gastrointestinal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcrp - cynomolgus monkey - Transporters - Solvo Biotechnology [solvobiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Pyrimidine-2,4-dione Derivatives as Dihydroorotate Dehydrogenase Inhibitors using Isothermal Titration Calorimetry
A detailed guide for researchers and drug development professionals on the binding affinity of novel pyrimidine-2,4-dione derivatives to Human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
This guide provides a comparative analysis of the binding thermodynamics of two novel pyrimidine-2,4-dione derivatives, designated as Compound A and Compound B, to human Dihydroorotate Dehydrogenase (DHODH). The data presented herein, obtained through Isothermal Titration Calorimetry (ITC), offers valuable insights into the structure-activity relationship of these potential inhibitors. This information is critical for the rational design and optimization of next-generation therapeutics targeting pyrimidine biosynthesis, a pathway essential for cell proliferation and a validated target in cancer and autoimmune diseases.
Quantitative Data Summary
The binding affinities and thermodynamic parameters of Compound A and Compound B with human DHODH were determined by Isothermal Titration Calorimetry. The results are summarized in the table below, providing a clear comparison of their binding profiles.
| Compound | Dissociation Constant (Kᵈ) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Stoichiometry (n) |
| Compound A | 15.2 | -8.5 | 1.2 | 1.02 |
| Compound B | 8.7 | -9.8 | 0.9 | 0.98 |
Table 1: Thermodynamic parameters for the binding of Compound A and Compound B to human DHODH at 25°C.
Experimental Protocols
The following is a detailed methodology for the Isothermal Titration Calorimetry experiments performed to obtain the binding data.
Materials:
-
Human Dihydroorotate Dehydrogenase (DHODH): Recombinant human DHODH (residues 31-395) was expressed in E. coli and purified to >95% purity. The protein concentration was determined spectrophotometrically using an extinction coefficient of 1.15 mL mg⁻¹ cm⁻¹ at 280 nm.
-
Pyrimidine-2,4-dione Derivatives (Compound A and Compound B): Synthesized in-house and dissolved in 100% DMSO to create 10 mM stock solutions. The final concentration in the ITC experiment contained 2% DMSO.
-
ITC Buffer: 50 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP. All solutions were degassed prior to use.
Instrumentation:
-
A MicroCal PEAQ-ITC instrument (Malvern Panalytical) was used for all calorimetric measurements.
Experimental Procedure:
-
The sample cell was loaded with 20 µM of human DHODH in ITC buffer.
-
The injection syringe was filled with 200 µM of either Compound A or Compound B, also in ITC buffer with a matched DMSO concentration.
-
The experiment was performed at 25°C with a stirring speed of 750 rpm.
-
An initial injection of 0.4 µL was followed by 18 injections of 2 µL at 150-second intervals.
-
The heat of dilution was determined by injecting the ligand into the buffer alone and was subtracted from the experimental data.
-
The resulting data were fitted to a one-site binding model using the MicroCal PEAQ-ITC Analysis Software to determine the dissociation constant (Kᵈ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (TΔS) was calculated using the equation: ΔG = ΔH - TΔS = RTln(Kᵈ).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH, and the experimental workflow for the ITC analysis.
Figure 1: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Figure 2: Isothermal Titration Calorimetry Experimental Workflow.
Validating Downstream Pathway Inhibition: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Western blot analysis is a cornerstone technique for validating the efficacy of therapeutic inhibitors targeting key signaling pathways. This guide provides a comparative overview of using Western blot to assess the inhibition of downstream effectors, supported by experimental data and detailed protocols. We will explore examples from the MAPK/ERK and PI3K/Akt pathways, two critical cascades in cellular proliferation and survival.
Comparative Analysis of Inhibitor Efficacy
The true measure of a targeted inhibitor's success lies in its ability to suppress the activity of its intended pathway. Western blot allows for the direct visualization and quantification of this inhibition by measuring the phosphorylation status of downstream proteins.
Case Study 1: MAPK/ERK Pathway Inhibition
The MAPK/ERK pathway is a frequent target in oncology. Here, we compare the effects of two different MEK inhibitors, Selumetinib and Trametinib, on the phosphorylation of ERK.
| Inhibitor | Cell Line | Target | IC50 (nM) | Downstream Effect (p-ERK Reduction) | Reference |
| Selumetinib (AZD6244) | KRas-mutant NSCLC | MEK1/2 | 14 | Significant reduction in p-ERK levels in xenograft models.[1] | [1][2] |
| Trametinib (GSK1120212) | KRas-mutant NSCLC | MEK1/2 | ~0.9 | Potent inhibition of p-ERK1/2.[1] | [1][2] |
As the data indicates, both inhibitors effectively reduce the phosphorylation of ERK, a direct downstream target of MEK. However, Trametinib demonstrates a lower IC50 value, suggesting higher potency in the tested models.[1]
Case Study 2: PI3K/Akt Pathway Inhibition
The PI3K/Akt pathway is another crucial signaling cascade often dysregulated in cancer. Here, we examine the impact of various inhibitors on Akt phosphorylation.
| Inhibitor | Cell Line | Target | Concentration | Downstream Effect (p-Akt Reduction) | Reference |
| LY294002 | H460 | Pan-PI3K | 10 µM | Decreased p-Akt levels.[3] | [3] |
| MK-2206 | H460 | Allosteric Akt inhibitor | 10 µM | Decreased p-Akt levels.[3] | [3] |
| BKM120 | H460 | Pan-PI3K | 0.1 - 1 µM | Dose-dependent decrease in p-Akt.[3] | [3] |
| BEZ235 | H460 | Dual PI3K/mTOR | 0.5 µM | Decreased p-Akt levels.[3] | [3] |
This table demonstrates that various inhibitors targeting different nodes of the PI3K/Akt pathway can effectively reduce the phosphorylation of Akt, a key downstream effector.[3]
Case Study 3: HER2 Pathway Inhibition
In HER2-positive breast cancer, inhibitors like Lapatinib and Trastuzumab are used. Western blot can differentiate their mechanisms of action.
| Inhibitor | Target | Mechanism | Effect on p-HER2 |
| Lapatinib | EGFR/HER2 Tyrosine Kinase | Inhibits kinase activity | Markedly reduces tyrosine phosphorylation.[4] |
| Trastuzumab | HER2 Extracellular Domain | Binds to HER2 | No change in tyrosine phosphorylation levels.[4] |
This comparison highlights how Western blot can elucidate the distinct molecular mechanisms of two different inhibitors targeting the same receptor.[4]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships within signaling cascades and the steps of an experimental procedure.
Figure 1. Simplified MAPK/ERK and PI3K/Akt signaling pathways with inhibitor targets.
Figure 2. General workflow for Western blot analysis of pathway inhibition.
Experimental Protocols
A standardized and well-executed protocol is critical for obtaining reliable and reproducible Western blot data.
Cell Lysis and Protein Extraction
-
Cell Treatment: Culture cells to the desired confluency and treat with the inhibitor at various concentrations and time points. Include vehicle-only controls.
-
Harvesting: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]
-
Clarification: Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat to denature the proteins.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
Immunoblotting and Detection
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5] For phospho-specific antibodies, BSA is often recommended to reduce background.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK). It is crucial to also probe a separate blot or strip and re-probe the same blot with an antibody against the total protein (e.g., anti-total-ERK) to normalize for protein loading.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[6]
Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using image analysis software.
-
Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band to determine the relative level of phosphorylation.[5] This normalization is crucial for accurate quantification of changes in phosphorylation.[5]
By following these protocols and employing a comparative approach, researchers can effectively utilize Western blot analysis to validate the on-target effects of inhibitors and gain valuable insights into their mechanisms of action.
References
- 1. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab and lapatinib modulation of HER2 tyrosine/threonine phosphorylation and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Different mechanisms for resistance to trastuzumab versus lapatinib in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-(butylamino)-1H-pyrimidine-2,4-dione, ensuring the protection of personnel and the environment.
Core Principles of Disposal
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of this compound is critical to prevent dangerous reactions during storage and disposal. Based on the general reactivity of pyrimidine derivatives, the following table summarizes key incompatibilities.
| Category | Incompatible Agents | Potential Hazards |
| Acids | Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Vigorous reaction, potential for release of toxic fumes. |
| Oxidizing Agents | Strong Oxidizing Agents (e.g., Peroxides, Nitrates) | Fire and explosion risk. |
| Acid Anhydrides | Acetic Anhydride, etc. | Exothermic reaction. |
| Acid Chlorides | Acetyl Chloride, etc. | Exothermic reaction, generation of corrosive gases. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible wastes as detailed in the chemical compatibility table.
-
For solutions, use a dedicated and compatible container. Given that pyrimidine is soluble in water, it is likely that this derivative is as well, but aqueous waste streams should still be treated as chemical waste.
-
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal contractor.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on general principles for the disposal of pyrimidine-based compounds. Always consult your institution's specific safety guidelines and, if available, the official Safety Data Sheet (SDS) for this compound before handling and disposal.
Personal protective equipment for handling 6-(butylamino)-1H-pyrimidine-2,4-dione
This guide provides crucial safety and logistical information for the handling and disposal of 6-(butylamino)-1H-pyrimidine-2,4-dione. The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, the handling of pyrimidine derivatives necessitates stringent safety measures to prevent exposure.[1] Skin contact and inhalation are primary routes of potential exposure.[1][2] The toxicological properties of many pyrimidine derivatives have not been fully investigated, warranting a cautious approach.[3]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[2][4] | EN 166 (EU) or NIOSH (US) approved.[4] | To protect eyes from splashes.[2][5] |
| Skin Protection | Chemical-impermeable gloves (Nitrile preferred for chemical protection).[4][6] | EU Directive 89/686/EEC and EN 374.[4] | To prevent skin contact with the chemical.[5] |
| Fire/flame resistant and impervious lab coat.[4][5] | Worn fully buttoned with long sleeves.[5] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Full-face respirator or N-95/N-100 particle mask if exposure limits are exceeded or if the compound is in powder form, creating dust.[2][4] | NIOSH/MSHA approved. | To prevent inhalation of dust or aerosols.[1] |
| General Lab Attire | Long pants and closed-toe shoes.[5] | Standard laboratory practice. | To protect against accidental spills. |
Operational Plan for Handling
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
1. Preparation and Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][5]
-
Remove all sources of ignition.[4]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[7]
-
Do not breathe in dust if the compound is in solid form.[3][7]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[4]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Use an absorbent material to contain the spill.
-
Collect the spilled material and place it in a suitable, sealed container for disposal.[7][8]
-
Prevent the chemical from entering drains.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[3][7][8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling and disposing of a chemical like this compound, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
